1-(Thiophen-2-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-thiophen-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-6-10(7-3-1)9-5-4-8-11-9/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUBKHLEMUNAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479421 | |
| Record name | 1-(thiophen-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19983-20-1 | |
| Record name | 1-(thiophen-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Thiophen-2-yl)piperidine CAS number 19983-20-1
An In-Depth Technical Guide to 1-(Thiophen-2-yl)piperidine (CAS 19983-20-1)
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The document delves into the molecule's fundamental physicochemical properties, established synthetic methodologies, detailed spectroscopic characterization, and known reactivity. Furthermore, it explores the compound's role as a versatile scaffold in drug discovery, particularly for agents targeting the central nervous system, and its potential applications in the development of advanced materials like conductive polymers.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical intermediate.
Introduction and Physicochemical Profile
This compound (CAS No. 19983-20-1) is a nitrogen-sulfur heterocyclic compound that incorporates an electron-rich thiophene ring directly linked to a saturated piperidine moiety.[1][3] This unique structural combination makes it a valuable precursor and building block for more complex molecular architectures.[1] The piperidine scaffold is a privileged structure found in numerous clinically approved drugs, while the thiophene ring serves as a versatile bioisostere for phenyl groups, often modulating a compound's pharmacological and pharmacokinetic properties.[4][5] Consequently, this compound is a key intermediate in the synthesis of novel therapeutic agents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 19983-20-1 | [1][2][6] |
| Molecular Formula | C₉H₁₃NS | [2][6] |
| Molecular Weight | 167.27 g/mol | [1][2][6] |
| Appearance | Orange Liquid / Solid | [2][7][8] |
| Boiling Point | 265.0 ± 13.0 °C (at 760 Torr) | [2][8][9] |
| Density | 1.106 ± 0.06 g/cm³ (at 20 °C) | [2][8] |
| Flash Point | 114.1 ± 19.8 °C | [2][8] |
| pKa (Predicted) | 5.30 ± 0.20 | [2][8] |
| LogP (Predicted) | 2.7384 - 2.8034 | [6][10] |
| Storage Conditions | 2-8°C, protect from light | [2][6][8] |
| InChI Key | SVUBKHLEMUNAQT-UHFFFAOYSA-N | [1][7] |
Synthesis and Mechanistic Considerations
The formation of the C-N bond between the thiophene and piperidine rings is the central challenge in synthesizing this compound. Methodologies range from direct nucleophilic substitution to more sophisticated transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely adopted method for constructing C-N bonds, offering broad substrate scope and functional group tolerance.[11][12] This reaction utilizes a palladium catalyst with specialized phosphine ligands to couple an aryl halide (or triflate) with an amine.[11][13] The choice of ligand is critical, as bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[13]
Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol is a representative procedure adapted from the principles of Buchwald-Hartwig amination.[12][14][15]
Materials:
-
2-Bromothiophene
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene (5 mL), followed by 2-bromothiophene (1.0 mmol) and piperidine (1.2 mmol) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as an orange liquid.[2][8]
Causality: The use of a strong, non-nucleophilic base like NaOtBu is crucial for deprotonating the piperidine, forming the active amine nucleophile without competing side reactions.[13] The bulky XPhos ligand accelerates the rate-limiting reductive elimination step, leading to higher yields and efficiency.[13]
Caption: Buchwald-Hartwig synthesis workflow.
Structural Elucidation and Spectroscopic Data
Confirmation of the molecular structure of this compound relies on a combination of standard spectroscopic techniques. While detailed experimental data is limited in public literature, the expected spectral characteristics can be reliably predicted.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the protons on the thiophene and piperidine rings, while ¹³C NMR confirms the carbon skeleton.[1] The PubChem database notes the availability of a ¹³C NMR spectrum for this compound.[16]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. The electron ionization mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (167.27 g/mol ).[1] Key fragmentation would likely involve cleavage of the C-N bond or loss of fragments from the piperidine ring.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups and bond vibrations within the molecule.
Table 2: Illustrative Spectroscopic Data for this compound
| Technique | Expected Data / Observation |
| ¹H NMR | Signals corresponding to thiophene ring protons (approx. 6.0-7.0 ppm) and piperidine ring protons (approx. 1.5-3.5 ppm). |
| ¹³C NMR | Resonances for aromatic carbons of the thiophene ring and aliphatic carbons of the piperidine ring. |
| Mass Spec (EI) | Molecular Ion (M⁺) peak at m/z = 167. |
| FT-IR (cm⁻¹) | C-H (aromatic and aliphatic), C-N, and C-S stretching vibrations. |
Reactivity, Applications, and Pharmacological Significance
The dual nature of the thiophene and piperidine rings endows this compound with significant versatility as a synthetic intermediate.
Role in Drug Discovery
The compound serves as a crucial building block for synthesizing a wide range of biologically active molecules.[1][2] The piperidine moiety is a cornerstone of many drugs, while the thiophene ring can enhance receptor binding and improve metabolic stability.[4][5][17]
-
Central Nervous System (CNS) Agents: It is a key intermediate for drugs targeting the CNS.[2] Its structural similarity to known piperidine-based drugs suggests potential pharmacological activity in neuropharmacology.[2][18]
-
Anticancer and Antiviral Scaffolds: Thiophene-piperidine derivatives have demonstrated potent anticancer and antiviral activities.[3] Their mechanisms can include the inhibition of critical enzymes like tyrosine kinases or the induction of apoptosis.[3]
-
FAAH Inhibitors: Benzothiophene-piperidine structures have been synthesized and investigated as inhibitors of fatty acid amide hydrolase (FAAH), a target for treating inflammatory pain.[19]
Applications in Materials Science
The heterocyclic nature and electron-rich thiophene ring make this compound and its derivatives of interest in the development of advanced materials, including conductive polymers and components for organic electronics.[1]
Caption: Applications of the core scaffold.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is classified as harmful and requires appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][20]
The compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area, protected from light.[2][6][20] All handling should be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[20][21]
Conclusion
This compound is a fundamentally important heterocyclic compound with a well-established profile. Its strategic value lies in its utility as a versatile building block, enabling access to a diverse range of complex molecules. Modern synthetic methods, particularly the Buchwald-Hartwig amination, provide efficient and reliable pathways for its preparation. Its demonstrated importance as a scaffold in the development of CNS agents, anticancer therapeutics, and functional organic materials ensures that it will remain a compound of high interest to the scientific research and drug development communities.
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An In-depth Technical Guide to the Physicochemical Properties of 1-(Thiophen-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the critical physicochemical properties of 1-(Thiophen-2-yl)piperidine (CAS No: 19983-20-1), a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a versatile chemical building block, its molecular characteristics dictate its behavior in biological systems and synthetic pathways.[1][2] This document delves into the theoretical and practical aspects of its key physicochemical parameters, offering not only collated data from various sources but also detailed, field-proven experimental protocols for their determination. The synthesis of technical data with methodological insights aims to equip researchers with the foundational knowledge required for the effective application of this compound in drug discovery and development.[2][3]
Introduction: The Significance of this compound
This compound is a molecule that marries the structural features of two important pharmacophores: the thiophene ring and the piperidine moiety.[1][2] The piperidine ring is a ubiquitous scaffold in pharmaceuticals, found in numerous drug classes due to its ability to impart favorable pharmacokinetic properties.[4] Thiophene, an aromatic heterocycle, is a bioisostere of the benzene ring and is often incorporated into drug candidates to modulate potency, selectivity, and metabolic stability.[5] The combination of these two rings in this compound creates a unique chemical entity with potential applications in the development of therapeutics targeting the central nervous system.[3][5] Furthermore, its heterocyclic nature makes it a candidate for the development of advanced materials such as conductive polymers.[2]
A thorough understanding of the physicochemical properties of this compound is paramount for any researcher working with this compound. These properties, including lipophilicity, acidity/basicity, solubility, and thermal stability, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling characteristics. This guide will systematically explore these key parameters.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases and suppliers. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NS | [6][7][8][9] |
| Molecular Weight | 167.27 g/mol | [6][7][8][9] |
| CAS Number | 19983-20-1 | [6][7][8][9] |
| Appearance | Orange Liquid | [3][9][10] |
| Boiling Point | 265.0 ± 13.0 °C (at 760 Torr) | [3][6][8][9][10][11] |
| Density | 1.106 ± 0.06 g/cm³ (at 20 °C) | [3][6][8][9][10] |
| Predicted pKa | 5.30 ± 0.20 | [3][6][8][9][10] |
| LogP (Octanol-Water Partition Coefficient) | 2.7384 - 2.9 | [6][7][8][12] |
| Flash Point | 114.1 ± 19.8 °C | [3][6][8][10] |
| Storage Conditions | 2-8°C, protect from light | [3][6][8][9][10][11] |
| Sensitivity | Light Sensitive | [3][6][8][9][10] |
In-Depth Analysis and Experimental Determination of Key Properties
This section provides a detailed discussion of the most critical physicochemical properties and outlines robust experimental protocols for their determination. The causality behind the choice of methodology is explained to provide a deeper understanding of the experimental design.
Melting Point and Thermal Stability
While often supplied as a liquid, understanding the melting point and thermal stability of this compound is crucial for assessing its purity and handling under various temperature conditions. Differential Scanning Calorimetry (DSC) is the gold-standard technique for these measurements.[10][13]
Causality of Experimental Choice: DSC is a highly precise and sensitive method for determining thermal transitions like melting.[10] It measures the difference in heat flow between a sample and a reference as a function of temperature.[10][13] This allows for the accurate determination of the melting temperature (Tm), which is the peak of the endothermic event, and can also provide information about the purity of the sample.[13]
Experimental Protocol: Determination of Melting Point by DSC
-
Sample Preparation: Ensure the sample of this compound is anhydrous. If it is a liquid at room temperature, the experiment will determine its freezing point, which is thermodynamically equivalent to the melting point. Accurately weigh approximately 2-5 mg of the sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the DSC pan to prevent volatilization during the experiment.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the temperature program:
-
Equilibrate at a temperature well below the expected melting/freezing point (e.g., -50 °C).
-
Ramp the temperature at a controlled rate (e.g., 2 °C/min) to a temperature well above the melting transition (e.g., 50 °C).
-
Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.
-
-
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic transition observed in the DSC thermogram. The shape of the peak can provide an indication of the sample's purity.[13]
Caption: Workflow for Melting Point Determination using DSC.
Acidity/Basicity (pKa)
The basicity of the piperidine nitrogen is a key determinant of the ionization state of this compound at physiological pH, which in turn influences its solubility, permeability, and target binding. The predicted pKa of 5.30 suggests it is a weak base.[3][6][8][9][10] Potentiometric titration is a highly accurate and reliable method for the experimental determination of pKa.[6][12][14]
Causality of Experimental Choice: Potentiometric titration directly measures the change in pH of a solution upon the addition of a titrant.[6][12] By monitoring this change, an inflection point in the titration curve can be identified, which corresponds to the pKa of the ionizable group.[6][12] This method is robust and provides high-precision data.[14]
Experimental Protocol: Determination of pKa by Potentiometric Titration
-
Solution Preparation:
-
Prepare a standard solution of 0.1 M hydrochloric acid (HCl).
-
Accurately prepare a solution of this compound (e.g., 0.01 M) in a suitable solvent system. Due to its limited water solubility, a co-solvent system (e.g., methanol/water) may be necessary. If a co-solvent is used, extrapolation to zero co-solvent is required to determine the aqueous pKa.[14]
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M potassium chloride (KCl).[6]
-
-
Titration:
-
Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[6]
-
Place a known volume of the this compound solution in a thermostatted vessel.
-
Titrate the solution with the standardized HCl, adding small, precise increments of the titrant.
-
Record the pH after each addition, ensuring the reading is stable.[6]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point. This can be determined from the first or second derivative of the titration curve to pinpoint the equivalence point.[15]
-
Caption: Potentiometric Titration Workflow for pKa Determination.
Lipophilicity (LogP)
Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical parameter in drug design, influencing a molecule's ability to cross biological membranes. The reported LogP values for this compound are in the range of 2.74 to 2.9, indicating significant lipophilicity.[6][7][8][12] The shake-flask method is the traditional and most reliable method for experimental LogP determination.[2][7]
Causality of Experimental Choice: The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a direct and accurate measurement of the partition coefficient.[7] It is considered the "gold standard" for LogP determination.[3][7]
Experimental Protocol: Determination of LogP by the Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[3]
-
Sample Preparation: Prepare a stock solution of this compound in pre-saturated n-octanol.
-
Partitioning:
-
Add a known volume of the stock solution to a known volume of pre-saturated water in a flask.
-
Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[3]
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).
Caption: Shake-Flask Method for LogP Determination.
Solubility
The solubility of this compound in aqueous and organic media is critical for its formulation and in vitro testing. It is expected to have limited aqueous solubility and good solubility in organic solvents.[16] A reliable method for determining thermodynamic solubility is the shake-flask method followed by HPLC analysis.[17]
Causality of Experimental Choice: This method determines the equilibrium solubility, which is a thermodynamically defined value. HPLC provides a sensitive and specific method for quantifying the concentration of the dissolved compound, even in complex matrices.[17][18]
Experimental Protocol: Determination of Aqueous Solubility by HPLC
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[17]
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Filtration: Carefully filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the filtered supernatant and the standard solutions by a validated HPLC method.
-
Construct a calibration curve from the standards and use it to determine the concentration of the dissolved compound in the supernatant. This concentration represents the aqueous solubility.
-
Spectroscopic and Structural Characterization
While quantitative physicochemical data is crucial, spectroscopic analysis provides the definitive structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Although specific experimental data is not widely available in public databases, the expected spectra would show characteristic signals for the protons and carbons of the thiophene and piperidine rings.[1]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak corresponding to the molecular weight (167.27 g/mol ).[1] The fragmentation pattern would likely involve cleavage of the bond between the two rings and fragmentation of the piperidine ring.[1]
-
Infrared (IR) Spectroscopy: An FT-IR spectrum would display characteristic vibrational frequencies for the C-H bonds of the aromatic and aliphatic rings, as well as the C-N and C-S bonds.[1]
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. By presenting both compiled data and robust experimental protocols, this document serves as a valuable resource for researchers in drug discovery and materials science. A thorough understanding and experimental verification of these properties are critical for the successful application and development of this promising heterocyclic compound.
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The Therapeutic Potential of Thiophene-Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of Thiophene-Piperidine
In the landscape of medicinal chemistry, the fusion of a thiophene ring with a piperidine moiety creates a "privileged scaffold"—a molecular framework that consistently demonstrates a wide range of pharmacological activities.[1] The electron-rich nature of the five-membered sulfur-containing thiophene ring, combined with the conformational flexibility and basic nitrogen of the piperidine ring, provides a unique combination of physicochemical properties.[2][3] This duality allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic parameters to optimize interactions with diverse biological targets.[4][5] As a result, thiophene-piperidine derivatives have emerged as a focal point in the development of novel therapeutics for a multitude of diseases, including cancer, infectious diseases, and neurological disorders.[1][2][6] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this versatile chemical class, offering field-proven insights for researchers and drug development professionals.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Thiophene-piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.[7][8] These mechanisms often involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, as well as the induction of programmed cell death (apoptosis).[1][8]
A primary mode of action for many of these derivatives is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways that are often dysregulated in cancer.[9][10] For instance, certain thiophene-piperazine-tethered carboxamide selenides have shown remarkable inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in the proliferation of several cancers.[11] The inhibition of such kinases disrupts downstream signaling cascades, ultimately leading to cell cycle arrest and a reduction in tumor growth.[12]
Beyond kinase inhibition, some thiophene-piperidine compounds induce apoptosis through the activation of reactive oxygen species (ROS).[1][8] This increase in intracellular ROS creates a state of oxidative stress that damages cellular components and triggers the apoptotic cascade. Furthermore, the inhibition of topoisomerases, enzymes that are essential for DNA replication and repair, represents another avenue through which these compounds exert their anticancer effects.[1][8]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected thiophene-piperidine and related derivatives, showcasing their half-maximal inhibitory concentrations (IC₅₀) against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 17i | HCT116 | 4.82 ± 0.80 | [11] |
| 18i | A549 | 1.43 ± 0.08 | [11] |
| 18i (EGFR Kinase) | - | 0.0423 | [11] |
| Compound 5 | HT-29, HepG-2, MCF-7 | Not specified, but showed high cytotoxic effects | [10] |
| Compound 8 | MCF-7, HepG-2 | Not specified, but showed high cytotoxic effects | [10] |
| Thiophene derivatives | Human breast cancer cell lines | Moderate to good cytotoxic activity, some more potent than doxorubicin | [7] |
Visualizing the Mechanism: Kinase Inhibition Pathway
The following diagram illustrates the general mechanism of kinase inhibition by a thiophene-piperidine derivative, leading to the blockage of downstream signaling and inhibition of cell proliferation.
Caption: Kinase inhibition by a thiophene-piperidine derivative.
Experimental Protocol: Kinase Inhibition Assay
This protocol outlines a general method for assessing the kinase inhibitory activity of thiophene-piperidine derivatives.
-
Reaction Setup: In a 96-well microplate, combine the target kinase, a specific peptide substrate, and the thiophene-piperidine compound at various concentrations in a suitable buffer.
-
Initiation: Start the enzymatic reaction by adding a solution of adenosine triphosphate (ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as luminescence-based assays that measure the amount of remaining ATP or antibody-based methods that detect the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene-piperidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[13][14][15] Their efficacy extends to drug-resistant strains, highlighting their potential to address this critical global health challenge.[14]
The antimicrobial mechanisms of these compounds are multifaceted. Some derivatives have been shown to increase the permeability of the bacterial membrane, leading to leakage of cellular contents and cell death.[14] Another proposed mechanism involves the inhibition of bacterial histidine kinases, which are key components of two-component signal transduction systems that regulate various cellular processes essential for bacterial survival and virulence.[16]
Antibacterial Activity
Thiophene-piperidine derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including clinically relevant pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[13][14] Notably, certain derivatives have shown bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli.[14]
Antifungal Activity
In addition to their antibacterial properties, these compounds have also exhibited significant antifungal activity.[17][18] They have been shown to be effective against various Candida species, including fluconazole-resistant strains, which are a common cause of opportunistic infections.[17] The antifungal action may involve the disruption of the fungal cell membrane and the induction of apoptosis-like cell death.[17][19]
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentrations (MIC) of selected thiophene derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (mg/L) | Reference |
| Thiophene 4 | Col-R A. baumannii | 16-32 (MIC₅₀) | [14] |
| Thiophene 4 | Col-R E. coli | 8-32 (MIC₅₀) | [14] |
| Thiophene 5 | Col-R A. baumannii | 16-32 (MIC₅₀) | [14] |
| Thiophene 5 | Col-R E. coli | 8-32 (MIC₅₀) | [14] |
| Thiophene 8 | Col-R A. baumannii | 16-32 (MIC₅₀) | [14] |
| Thiophene 8 | Col-R E. coli | 8-32 (MIC₅₀) | [14] |
| 2AT Derivative | Fluconazole-resistant Candida spp. | 100-200 µg/mL | [17][18] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Culture the microbial strain overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compound: Prepare a series of twofold dilutions of the thiophene-piperidine derivative in a 96-well microplate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microplate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Activity in Neurological Disorders: Targeting the Complexity of the Brain
The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating central nervous system (CNS) disorders.[6] Thiophene-piperidine derivatives, with their favorable lipophilicity and structural malleability, have shown promise as therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease.[6][20][21]
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles in the brain, leading to progressive cognitive decline.[21][22] Thiophene-piperidine and related scaffolds have been investigated for their ability to target multiple facets of Alzheimer's pathology.[23] One key strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[24] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a common symptomatic treatment for Alzheimer's.[23]
Furthermore, some thiophene-based compounds have been developed as fluorescent ligands for the specific detection of Aβ plaques, which could be valuable for diagnostic imaging.[25][26][27] The multi-targeting potential of these derivatives, including their ability to modulate Aβ aggregation, inhibit cholinesterases, and reduce oxidative stress, makes them a highly attractive scaffold for the development of disease-modifying therapies for Alzheimer's and other neurodegenerative disorders.[6][21]
Quantitative Neuroprotective Activity Data
The following table highlights the inhibitory activity of a thiophene piperazine-carbamate hybrid against key enzymes implicated in Alzheimer's disease.
| Compound ID | Target | IC₅₀ (µM) | Reference |
| 8e | Acetylcholinesterase (AChE) | 0.12 ± 0.001 | [23] |
| 8e | Butyrylcholinesterase (BChE) | 12.29 ± 0.02 | [23] |
| 8e | Antioxidant Activity (ABTS) | 0.192 ± 0.001 | [23] |
| IIId | Acetylcholinesterase (AChE) | 60% inhibition (concentration not specified) | [24] |
Visualizing the Mechanism: Multi-Targeting in Alzheimer's Disease
This diagram illustrates the multifaceted approach of thiophene-piperidine derivatives in combating the pathology of Alzheimer's disease.
Caption: Multi-target approach in Alzheimer's disease.
Synthesis of Thiophene-Piperidine Scaffolds: The Gewald Reaction
A cornerstone in the synthesis of highly substituted 2-aminothiophenes, a common precursor for many thiophene-piperidine derivatives, is the Gewald reaction.[1] This one-pot, multi-component reaction offers a straightforward and efficient route to these important intermediates.[1]
Visualizing the Workflow: Gewald Reaction
The following diagram outlines the general workflow for the Gewald reaction.
Caption: General workflow for the Gewald reaction.
Experimental Protocol: Gewald Reaction for 2-Aminothiophene Synthesis
-
Materials: A ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), elemental sulfur, a basic catalyst (e.g., piperidine or morpholine), and a suitable solvent (e.g., ethanol).[1]
-
Procedure: a. To a solution of the ketone/aldehyde (1.0 eq) and the active methylene nitrile (1.0 eq) in the chosen solvent, add the basic catalyst (0.1-0.2 eq).[1] b. To this mixture, add elemental sulfur (1.1 eq) in one portion.[1] c. Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).[1] d. Upon completion, cool the reaction mixture to room temperature.[1] e. If a precipitate forms, filter the solid and wash it with a cold solvent.[1] f. Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiophene.
Conclusion and Future Directions
The thiophene-piperidine scaffold represents a remarkably versatile and promising platform in the quest for novel therapeutics. The diverse biological activities, including potent anticancer, antimicrobial, and neuroprotective effects, underscore the immense potential of this chemical class. The ability to readily synthesize and functionalize these derivatives allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of next-generation drugs with enhanced efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic properties of these compounds, further elucidating their mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The continued investigation of thiophene-piperidine derivatives holds the key to unlocking new treatments for some of the most challenging diseases of our time.
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Spectroscopic Characterization of 1-(Thiophen-2-yl)piperidine: A Technical and Methodological Guide
This document provides an in-depth technical guide to the spectroscopic characterization of 1-(Thiophen-2-yl)piperidine (CAS No: 19983-20-1). Targeted at researchers, scientists, and professionals in drug development, this guide addresses the critical need for robust analytical data for this versatile heterocyclic building block.[1][2] Given the scarcity of publicly available experimental spectra, this whitepaper emphasizes the foundational principles and methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It further presents a predictive analysis of the expected spectral features, grounded in established chemical principles, to serve as a benchmark for researchers synthesizing or utilizing this compound.
Introduction to this compound
This compound is a heterocyclic compound integrating a saturated piperidine ring with an aromatic thiophene moiety. This unique structural combination makes it a valuable intermediate in medicinal chemistry and materials science, with potential applications in the development of novel therapeutics, particularly those targeting the central nervous system.[3] Accurate structural elucidation and purity assessment are paramount for its use in these fields, necessitating a thorough understanding of its spectroscopic signature.
While commercial suppliers offer this compound, comprehensive, peer-reviewed experimental spectroscopic data remains largely unpublished in accessible literature.[1] This guide, therefore, serves a dual purpose: to outline the authoritative protocols for obtaining the necessary spectra and to provide a robust, theoretically-grounded prediction of the spectral data to aid in its identification and characterization.
Molecular Structure and Atom Numbering
The unequivocal interpretation of spectroscopic data begins with a clear understanding of the molecule's structure and a systematic atom numbering convention.
Figure 1: Structure and atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While complete experimental spectra for this compound are not readily found in public databases, the following sections detail the standard protocols for data acquisition and provide a reasoned prediction of the expected spectra.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. A 90° pulse angle is common.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the thiophene and piperidine ring protons. The electron-donating nitrogen atom will influence the chemical shifts of adjacent protons.
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |
| H3, H4, H5 | ~6.0 - 7.2 | Multiplets (dd, t, dd) | 1H each | Aromatic protons of the thiophene ring. H5 is typically the most downfield, coupled to H4. H3 is the most upfield, coupled to H4. H4 will appear as a triplet or dd, coupled to both H3 and H5. |
| H2', H6' | ~3.1 - 3.4 | Triplet or Multiplet | 4H | Protons on carbons adjacent to the nitrogen atom (α-protons). They are deshielded by the electronegative nitrogen. |
| H3', H5' | ~1.6 - 1.9 | Multiplet | 4H | Protons on the β-carbons of the piperidine ring. |
| H4' | ~1.5 - 1.7 | Multiplet | 2H | Proton on the γ-carbon of the piperidine ring, expected to be the most shielded of the aliphatic signals. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals: four for the thiophene ring carbons and three for the piperidine ring carbons (due to symmetry). PubChem indicates the existence of a ¹³C NMR spectrum for this compound, though the specific data is not displayed.[4]
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C2 | ~150 - 160 | The C2 carbon of the thiophene ring, directly attached to the electron-donating nitrogen, is expected to be significantly deshielded and appear furthest downfield. |
| C5 | ~125 - 130 | Aromatic carbon of the thiophene ring. |
| C4 | ~120 - 125 | Aromatic carbon of the thiophene ring. |
| C3 | ~110 - 115 | Aromatic carbon of the thiophene ring. |
| C2', C6' | ~50 - 55 | α-carbons of the piperidine ring, deshielded by the adjacent nitrogen atom. |
| C3', C5' | ~25 - 30 | β-carbons of the piperidine ring. |
| C4' | ~23 - 27 | γ-carbon of the piperidine ring, expected to be the most upfield aliphatic signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be characterized by the following key absorption bands. While specific experimental data is not publicly available, the predicted frequencies are based on characteristic values for aromatic heterocycles and tertiary amines.[1]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic (Thiophene) |
| ~2950 - 2800 | C-H Stretch | Aliphatic (Piperidine) |
| ~1550 - 1450 | C=C Stretch | Aromatic (Thiophene) |
| ~1350 - 1250 | C-N Stretch | Aryl-Amine |
| ~850 - 700 | C-H Bend (out-of-plane) | Aromatic (Thiophene) |
| ~700 - 600 | C-S Stretch | Thiophene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The output is a mass spectrum plotting relative intensity versus m/z.
Predicted Molecular Ion and Fragmentation Pattern
The molecular weight of this compound (C₉H₁₃NS) is 167.27 g/mol .[4] The EI mass spectrum should show a molecular ion peak (M⁺˙) at m/z = 167.
The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. The primary fragmentation pathways are predicted to involve the piperidine ring.
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
-
α-Cleavage: The most characteristic fragmentation for amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. Loss of an ethyl radical (•C₂H₅) from the piperidine ring would lead to a stable, resonance-delocalized ion at m/z 138.
-
Ring Fragmentation: Successive loss of alkyl radicals from the piperidine ring can lead to fragments at m/z 124 and 110.
-
Thienyl Cation: Cleavage of the C-N bond can result in the formation of a thienyl cation at m/z 83.
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of this compound. While publicly accessible experimental data is limited, the predictive analyses and detailed methodologies presented herein offer a robust starting point for researchers. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a reliable benchmark for confirming the identity and purity of synthesized or procured material. By following the outlined experimental protocols, scientists can confidently generate the empirical data required for regulatory submissions, publications, and furthering research in their respective fields.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Singh, P., & Shabbani, G. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Journal of Advanced Scientific Research, 13(3). [Link]
-
International Journal of Research in Science And Technology. (2014). STUDY OF HETEROCYCLIC COMPOUND PIPERIDINE. [Link]
-
LookChem. Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE. [Link]
Sources
An In-Depth Technical Guide to the Solubility and Stability of 1-(Thiophen-2-yl)piperidine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(Thiophen-2-yl)piperidine is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its molecular structure, which incorporates both a thiophene and a piperidine ring, makes it a precursor for more complex molecules in pharmaceutical research. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective application in drug discovery and development. This guide provides a comprehensive technical overview of the predicted properties of this compound and outlines detailed experimental protocols for the rigorous assessment of its solubility and stability, adhering to the highest standards of scientific integrity and regulatory expectations.
Introduction and Physicochemical Profile
This compound, with the chemical formula C₉H₁₃NS, is a compound of interest due to the combined properties of its constituent rings. The thiophene ring is a bioisostere of a benzene ring, offering similar biological activity with modified physicochemical characteristics, while the piperidine ring is a common scaffold in many centrally active pharmaceuticals. The unique interplay of these two moieties dictates the compound's behavior in various environments, which is critical for formulation development and predicting its in vivo performance.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted/Computed Value | Source(s) |
| Molecular Formula | C₉H₁₃NS | |
| Molecular Weight | 167.27 g/mol | |
| Appearance | Orange Liquid | |
| Boiling Point | 265.0 ± 13.0 °C (at 760 Torr) | |
| Density | 1.106 ± 0.06 g/cm³ (at 20°C) | |
| pKa (of piperidine nitrogen) | 5.30 ± 0.20 | |
| LogP (Octanol-Water Partition Coefficient) | 2.9 | |
| Storage Conditions | 2-8°C, protect from light | |
| Light Sensitivity | Sensitive to light |
Aqueous Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can hinder absorption from the gastrointestinal tract, leading to reduced efficacy. Therefore, a thorough understanding of a compound's solubility is essential in early drug development. For this compound, a thermodynamic (or equilibrium) solubility assay is recommended to determine the true solubility of the compound.
Rationale for Thermodynamic Solubility Determination
Thermodynamic solubility measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. This method provides a more accurate and relevant measure for formulation development compared to kinetic solubility, which can often overestimate the true solubility due to the formation of supersaturated solutions. The use of High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred analytical endpoint due to its ability to separate the parent compound from any potential impurities or degradants, thus ensuring high selectivity and accuracy.
Experimental Protocol: Thermodynamic Solubility by HPLC-UV
This protocol outlines the determination of the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Vial roller or shaker
-
Centrifuge
-
0.22 µm syringe filters (low-binding)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Sample Preparation:
-
Add an excess of solid this compound (approximately 2-5 mg) to separate vials containing 1 mL of each test buffer (PBS, SGF, FaSSIF).
-
Seal the vials and place them on a roller or shaker at ambient temperature.
-
-
Equilibration:
-
Allow the samples to equilibrate for at least 24 hours to ensure a saturated solution is achieved.
-
-
Sample Processing:
-
After incubation, centrifuge the vials to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a 50:50 mixture of acetonitrile and water to bring the concentration within the range of the calibration curve.
-
Analyze the prepared standards and samples by HPLC-UV. A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) using a gradient elution on a C18 column.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the solubility in each buffer by correcting for the dilution factor. Report the results in µg/mL and µM.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment and Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance. These studies are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.
Rationale for Forced Degradation
By subjecting this compound to conditions more severe than those used in accelerated stability testing, potential degradation pathways can be rapidly identified. This information is invaluable for developing stable formulations, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of what might be observed under long-term storage without being artifacts of overly harsh conditions.
Potential Degradation Pathways
Based on the chemical nature of the thiophene and piperidine rings, several degradation pathways can be hypothesized:
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide. The thiophene ring can also be oxidized at the sulfur atom to form a thiophene-S-oxide, which is often unstable and can undergo further reactions.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening of the thiophene moiety, although this is less common.
-
Photodegradation: Aromatic systems like thiophene can be susceptible to photolytic degradation upon exposure to UV light.
-
Thermal Degradation: High temperatures can provide the energy to initiate various degradation reactions.
Caption: Potential Degradation Pathways of this compound.
Experimental Protocol: Forced Degradation Study
This protocol is designed to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Calibrated oven
-
Photostability chamber compliant with ICH Q1B guidelines
-
HPLC-UV/MS system for analysis
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for a predetermined time.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a predetermined time.
-
Thermal Degradation: Place a sample of the stock solution in a calibrated oven at 80°C. Also, place a solid sample in the oven. Monitor at various time points.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be kept under the same conditions but protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration.
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method, preferably with mass spectrometry (MS) detection to aid in the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound in each condition.
-
Identify and quantify the major degradation products.
-
Determine the peak purity of the parent compound to ensure the analytical method is specific.
-
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1 M HCl | 60°C | Up to 24 hours |
| Base Hydrolysis | 1 M NaOH | 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat | 80°C | Up to 48 hours |
| Photolytic | ICH Q1B Conditions | Controlled | As per guideline |
Conclusion
While specific experimental data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization based on its chemical structure and established scientific principles. The predicted physicochemical properties suggest moderate lipophilicity and basicity, which will influence its solubility in different pH environments. The proposed experimental protocols for thermodynamic solubility and forced degradation studies are designed to generate the critical data required for informed decision-making in a drug development program. Rigorous execution of these studies will elucidate the compound's intrinsic properties, enabling the development of stable formulations and ensuring the quality and safety of any potential therapeutic agent derived from this versatile chemical scaffold.
Unlocking Therapeutic Potential: A Technical Guide to Targeting Pathways with 1-(Thiophen-2-yl)piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 1-(Thiophen-2-yl)piperidine
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse class of molecules with a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of the key therapeutic targets modulated by analogs of this scaffold, offering a technical framework for researchers and drug development professionals. By dissecting the underlying mechanisms of action and providing detailed experimental methodologies, we aim to empower the scientific community to further investigate and exploit the therapeutic potential of these compelling compounds. Our focus will be on the evidence-based rationale for target selection, the causal relationships in experimental design, and the validation of findings through robust protocols.
The NMDA Receptor Complex: A Gateway to Neuro-modulation
The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity, learning, and memory, is a prime target for this compound analogs. Certain derivatives, notably thienylcyclohexylpiperidine (TCP), act as non-competitive antagonists, binding within the ion channel of the receptor complex.[1][2] This mechanism offers a promising avenue for therapeutic intervention in a range of neurological and psychiatric disorders characterized by NMDA receptor dysfunction, including epilepsy, ischemic brain injury, and certain neurodegenerative diseases.
Mechanism of Action: Channel Blockade
TCP and its analogs access a binding site within the NMDA receptor's ion channel, physically obstructing the flow of ions and thereby preventing excessive neuronal excitation.[1] This "use-dependent" blockade is more pronounced during periods of high receptor activity, making it a potentially self-regulating therapeutic strategy.
Experimental Protocol: NMDA Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of novel this compound analogs for the PCP binding site within the NMDA receptor ion channel, using [³H]TCP as the radioligand.
Materials:
-
Rat brain cortical membranes (prepared or commercially sourced)
-
[³H]TCP (radioligand)
-
Unlabeled TCP or MK-801 (for non-specific binding determination)
-
Test compounds (this compound analogs)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Wash the pellet multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In triplicate, combine the following in microcentrifuge tubes:
-
50 µL of assay buffer
-
50 µL of [³H]TCP (at a concentration near its Kd)
-
50 µL of either assay buffer (total binding), unlabeled TCP or MK-801 (10 µM, for non-specific binding), or the test compound at various concentrations.
-
100 µL of the membrane preparation (typically 100-200 µg of protein).
-
-
Incubation: Incubate the tubes at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Data Presentation: Binding Affinities of Selected Thienylpiperidine Analogs at the NMDA Receptor
| Compound | Ki (nM) for [³H]TCP displacement | Reference |
| Tenocyclidine (TCP) | 9 | [2] |
| [¹²⁵I]thienylphencyclidine | ~30 | [3] |
Visualization: NMDA Receptor Antagonism Workflow
Caption: Workflow for NMDA Receptor Binding Assay.
The Dopamine Transporter: Modulating Monoamine Signaling
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[4] Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism central to the action of therapeutic agents for ADHD and narcolepsy, but also associated with the abuse potential of substances like cocaine.[5] The this compound analog, N-[1-(2-benzo(b)thiophenyl) cyclohexyl]piperidine (BTCP), is a potent and selective DAT inhibitor.[5][6] This positions BTCP and its analogs as valuable tools for studying dopaminergic signaling and as potential leads for novel therapeutics.
Mechanism of Action: Reuptake Inhibition
BTCP and related compounds bind to the dopamine transporter, blocking its ability to transport dopamine back into the presynaptic neuron.[5] This leads to a prolonged presence of dopamine in the synapse, enhancing dopaminergic signaling.
Experimental Protocol: Dopamine Transporter (DAT) Uptake Assay
This protocol describes a functional assay to measure the inhibition of dopamine uptake by this compound analogs in cells expressing the human dopamine transporter (hDAT).
Materials:
-
Cells stably expressing hDAT (e.g., HEK293-hDAT)
-
[³H]Dopamine
-
Test compounds (this compound analogs)
-
Nomifensine or cocaine (for non-specific uptake determination)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation vials and cocktail
-
Cell harvester or filtration manifold
-
Scintillation counter
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293-hDAT cells to confluence in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]Dopamine to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]Dopamine uptake against the log concentration of the test compound.
Data Presentation: Inhibitory Potency of BTCP at the Dopamine Transporter
| Compound | IC₅₀ (nM) for Dopamine Uptake Inhibition | Reference |
| BTCP | 70 | [6] |
Visualization: Dopamine Transporter Inhibition Pathway
Caption: Workflow for TryR Enzymatic Inhibition Assay.
Adenosine A1 Receptor: A Target in Oncology
The adenosine A1 receptor (A1R) is a G protein-coupled receptor (GPCR) that plays a role in various physiological processes, and its modulation has been implicated in cancer therapy. Computational studies have suggested that some thiophene-piperidine derivatives may exert their anticancer effects through interaction with the A1R. This presents an intriguing, albeit less explored, therapeutic avenue for this class of compounds.
Mechanism of Action: Putative A1R Modulation
The precise mechanism by which this compound analogs might interact with the A1R to produce an anticancer effect is still under investigation. It could involve antagonism or allosteric modulation of the receptor, leading to downstream effects on cell proliferation and survival pathways.
Experimental Protocol: Adenosine A1 Receptor (A1R) Radioligand Binding Assay
This protocol outlines a competitive binding assay to assess the affinity of this compound analogs for the A1R.
Materials:
-
Cell membranes expressing A1R (e.g., from CHO-A1R cells)
-
Radiolabeled A1R antagonist (e.g., [³H]DPCPX)
-
Unlabeled A1R antagonist (for non-specific binding)
-
Test compounds (this compound analogs)
-
Binding buffer
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from A1R-expressing cells.
-
Assay Setup: In a 96-well plate, combine binding buffer, the radiolabeled antagonist, the test compound at various concentrations, and the cell membrane preparation. Include controls for total and non-specific binding.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ and Ki values as described for the NMDA receptor binding assay.
Visualization: Adenosine A1 Receptor Signaling Pathway
Caption: Putative modulation of A1R signaling.
Serotonin 5-HT1A Receptor: A Target for CNS Disorders
The serotonin 5-HT1A receptor is a well-established target for the treatment of anxiety and depression. Some (thiophen-2-yl)piperidine derivatives have been designed to selectively target this receptor, suggesting their potential as novel anxiolytics or antidepressants.
Mechanism of Action: 5-HT1A Receptor Agonism/Partial Agonism
These analogs likely act as agonists or partial agonists at the 5-HT1A receptor, mimicking the effects of serotonin to modulate mood and anxiety levels.
Experimental Protocol: 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional activity of this compound analogs by quantifying their ability to stimulate the binding of [³⁵S]GTPγS to G proteins coupled to the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor
-
[³⁵S]GTPγS
-
GDP
-
Test compounds (this compound analogs)
-
Unlabeled GTPγS (for non-specific binding)
-
Assay buffer
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Step-by-Step Methodology:
-
Assay Setup: In microcentrifuge tubes, combine cell membranes, GDP, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for a defined period.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the EC₅₀ and maximal stimulation (Emax) for each compound.
Visualization: 5-HT1A Receptor Activation Workflow
Caption: Workflow for 5-HT1A Receptor Functional Assay.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The analogs derived from this core structure have demonstrated significant activity at a range of important biological targets, spanning the central nervous system, infectious diseases, and oncology. This guide has provided a comprehensive overview of these targets, the underlying mechanisms of action, and detailed experimental protocols to facilitate further research.
Future investigations should focus on optimizing the selectivity and potency of these analogs for their respective targets. Structure-activity relationship (SAR) studies will be crucial in designing next-generation compounds with improved pharmacokinetic and pharmacodynamic profiles. Furthermore, exploring the potential for polypharmacology, where a single compound modulates multiple targets, could lead to the development of innovative treatments for complex diseases. The continued exploration of the this compound chemical space holds immense promise for the discovery of new and effective medicines.
References
Sources
- 1. The binding of [3H]thienyl cyclohexylpiperidine ([3H]TCP) to the NMDA-phencyclidine receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 19983-20-1|Supplier [benchchem.com]
- 3. [125I]thienylphencyclidine, a novel ligand for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Localization of dopamine carriers by BTCP, a dopamine uptake inhibitor, on nigral cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thiophene-Piperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Strategic Fusion of Two Heterocyclic Stalwarts
In the landscape of medicinal chemistry, the piperidine and thiophene rings stand as two of the most ubiquitous and functionally versatile heterocyclic scaffolds. Piperidine, a saturated six-membered heterocycle, is a core component in numerous approved drugs, valued for its ability to confer aqueous solubility, act as a basic nitrogen center for salt formation, and provide a rigid framework for orienting pharmacophoric groups.[1] Thiophene, an aromatic five-membered ring containing sulfur, serves as a bioisosteric replacement for the phenyl ring, offering a distinct electronic profile, potential for hydrogen bonding via its sulfur atom, and unique metabolic properties that can enhance a compound's pharmacokinetic profile.[2]
The strategic hybridization of these two motifs into the 1-(Thiophen-2-yl)piperidine core creates a scaffold with significant potential in drug discovery. This structure serves as a valuable starting point for developing ligands that target a range of biological systems, most notably within the central nervous system (CNS).[2] Its inherent properties, such as moderate lipophilicity and a defined three-dimensional shape, make it an ideal platform for exploring structure-activity relationships (SAR) and optimizing for potency, selectivity, and drug-like properties. This guide provides a technical overview of the synthesis, key medicinal chemistry applications, and experimental considerations for researchers working with this privileged scaffold.
Part 1: Synthesis of the this compound Core
The primary challenge in synthesizing the this compound scaffold is the formation of the C-N bond between the electron-rich thiophene ring and the secondary amine of piperidine. While classical methods exist, modern palladium-catalyzed cross-coupling reactions have become the gold standard, offering high yields, broad functional group tolerance, and reproducible results.
The Buchwald-Hartwig Amination: A Cornerstone Strategy
The Buchwald-Hartwig amination is the most robust and widely adopted method for this transformation.[3] This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.
Reaction Causality: The choice of components is critical for an efficient catalytic cycle.
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They serve as stable sources of the active Pd(0) catalyst, which initiates the cycle by oxidative addition into the thiophene-halide bond.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential. They stabilize the palladium center, promote the crucial reductive elimination step that forms the C-N bond, and prevent catalyst decomposition.[3]
-
Base: A strong base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the piperidine, generating the active nucleophile for coupling.
Detailed Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol provides a reliable method for the gram-scale synthesis of this compound from 2-bromothiophene and piperidine.
Materials & Reagents:
-
2-Bromothiophene (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask and standard inert atmosphere glassware
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Evacuate and backfill the flask with inert gas. Add anhydrous, degassed toluene, followed by 2-bromothiophene (1.0 equiv) and piperidine (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.[4][5]
Part 2: Medicinal Chemistry Applications & Structure-Activity Relationships
The this compound scaffold is a prominent pharmacophore in the development of CNS-active agents, particularly ligands for dopamine receptors, which are critical targets for treating schizophrenia, Parkinson's disease, and depression.
Targeting Dopamine D₂/D₃ Receptors
The high structural homology between the D₂ and D₃ receptor subtypes presents a significant challenge in developing selective ligands.[6] Achieving selectivity is crucial, as D₂ receptor antagonism is linked to antipsychotic effects but also extrapyramidal side effects, while D₃ receptor modulation is being explored for treating addiction and depression. The thiophene-piperidine scaffold has proven to be an excellent starting point for dissecting the SAR of D₂/D₃ ligands.
Mechanism of Action & Key Interactions: Molecular modeling and SAR studies indicate that arylpiperidine and arylpiperazine ligands bind within the orthosteric binding pocket of dopamine receptors. Key interactions typically involve:
-
Ionic Bond: The protonated piperidine nitrogen forms a critical salt bridge with a conserved aspartic acid residue (Asp110 in D₃, Asp115 in D₂). This interaction is considered the primary anchor for this class of ligands.[7]
-
Hydrophobic & Aromatic Interactions: The thiophene ring occupies a hydrophobic pocket, engaging in π-π stacking or van der Waals interactions with aromatic residues like phenylalanine and tryptophan.[8]
The subtle differences in the binding pockets of D₂ and D₃, particularly in the secondary binding pocket (SBP) accessible from the extracellular loops, are exploited to achieve selectivity.[6][9]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into achieving high affinity and selectivity for dopamine receptors.
| Compound Series | Modification | Effect on D₂/D₃ Receptor Affinity | Rationale & Insights |
| Thiophene Ring | Substitution at 5-position (e.g., with benzamide moieties) | Can dramatically increase D₃ affinity and selectivity. | The 5-position extends towards the more divergent secondary binding pocket. Bulky, hydrogen-bonding groups can form unique interactions with D₃-specific residues, significantly enhancing selectivity over the shallower D₂ pocket.[10][11] |
| Isosteric Replacement (Thiophene -> Phenyl) | Generally maintains high affinity but can alter the selectivity profile. | While electronically similar, the phenyl ring lacks the sulfur atom which can act as a hydrogen bond acceptor. This subtle change can disrupt key interactions that favor one subtype.[2] | |
| Piperidine Ring | N-substitution (e.g., adding alkyl chains) | Small alkyl groups are often tolerated, but larger, bulky groups can decrease affinity. | The N-substituent points away from the primary binding pocket. Large groups can introduce steric clashes, disrupting the crucial ionic bond with the aspartate residue.[12][13] |
| Ring Conformation (Piperidine -> Pyrrolidine/Azepane) | Changes in ring size can negatively impact affinity. | The six-membered piperidine ring provides the optimal geometry and distance for the protonated nitrogen to interact with the key aspartate residue. Altering this geometry weakens the primary anchoring interaction. |
Part 3: Pharmacokinetic & Drug-Likeness Considerations
While potency and selectivity are primary goals, a successful CNS drug candidate must also possess a favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile. The this compound scaffold offers a promising starting point.
-
Blood-Brain Barrier (BBB) Penetration: The moderate lipophilicity and relatively small size of the core scaffold are conducive to penetrating the BBB, a prerequisite for CNS activity.[2] Studies on related arylpiperazine series have shown that analogs can achieve excellent brain concentrations after oral dosing.[14]
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolism. However, metabolism often occurs on substituents or adjacent positions. For instance, N-dealkylation is a common metabolic pathway for N-substituted piperidines.[15] The thiophene ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes. Medicinal chemists often improve metabolic stability by introducing blocking groups (e.g., fluorine) at metabolically liable positions or by using bioisosteric replacements that are less prone to metabolism.[15][16]
Part 4: Key Experimental Protocols
Validating the biological activity of newly synthesized analogs requires robust and reproducible assays. For dopamine receptor ligands, radioligand binding assays are the industry standard for determining binding affinity (Kᵢ).
Protocol: Dopamine D₂ Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for the D₂ receptor by measuring its ability to compete with a known radioligand.
Objective: To calculate the inhibitor constant (Kᵢ) of a test compound at the human D₂ receptor.
Materials:
-
Cell membranes expressing the human D₂ receptor.
-
[³H]-Spiperone (Radioligand).
-
Test compounds (e.g., this compound analogs).
-
Haloperidol (non-specific binding control).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Incubation: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of test compound dilution.
-
50 µL of [³H]-Spiperone (at a final concentration near its Kₔ, e.g., 0.2 nM).
-
50 µL of D₂ receptor membrane preparation.
-
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion and Future Perspectives
The this compound scaffold represents a highly successful and enduring motif in medicinal chemistry. Its synthetic accessibility via robust methods like the Buchwald-Hartwig amination, combined with its favorable physicochemical properties, makes it an ideal platform for the design of novel therapeutics, particularly for complex CNS disorders. The extensive SAR knowledge base, especially concerning dopamine D₂/D₃ receptor selectivity, provides a clear roadmap for researchers to design next-generation ligands with improved potency, selectivity, and pharmacokinetic profiles.
Future efforts will likely focus on leveraging this scaffold to develop biased agonists or allosteric modulators, which offer the potential for more refined therapeutic effects with fewer side effects. As our understanding of receptor biology deepens, the strategic application of privileged scaffolds like this compound will remain a cornerstone of rational drug design.
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Hansson, L. O. et al. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. Journal of Medicinal Chemistry, 38(16), 3121-3131. [Link]
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Van de Water, A. J. et al. (1987). Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines. Journal of Medicinal Chemistry, 30(12), 2175-2181. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
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Pontiki, E. A. et al. (2005). Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(1), 5-12. [Link]
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Oldenhof, J. A. et al. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
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Kumar, A. et al. (2021). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. PMC. [Link]
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Ishikawa, M. et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]
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Sakamuru, S. et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. [Link]
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safety and handling precautions for 1-(Thiophen-2-yl)piperidine
An In-Depth Technical Guide to the Safe Handling of 1-(Thiophen-2-yl)piperidine
For the attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound with significant applications in medicinal chemistry and drug development, particularly in the exploration of novel therapeutics targeting the central nervous system.[1] Its unique structure, combining the thiophene and piperidine moieties, imparts specific physicochemical properties that are of interest in the design of new bioactive molecules.[1] However, the inherent reactivity and potential toxicological profile of this class of compounds necessitate a thorough understanding and implementation of rigorous safety and handling protocols. This guide provides a comprehensive overview of the essential precautions, from personal protective equipment and engineering controls to emergency procedures and waste disposal, grounded in the scientific principles of toxicology and chemical reactivity. Our objective is to furnish researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their experimental work.
Understanding the Hazard: A Toxicological Perspective
The safety precautions outlined in this guide are not arbitrary; they are a direct consequence of the chemical's structure and its likely metabolic fate within the body. The presence of both a thiophene ring and a piperidine moiety suggests a toxicological profile that warrants careful consideration.
The Thiophene Moiety: Metabolic Activation to Reactive Intermediates
Thiophene and its derivatives are known to undergo metabolic activation by cytochrome P450 (CYP) enzymes in the liver. This process can lead to the formation of reactive intermediates, such as S-oxides and epoxides. These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, which is a primary mechanism of chemical toxicity. This potential for bioactivation is the fundamental reason for the stringent handling procedures recommended to prevent exposure.
The Piperidine Moiety: A Profile of Irritation and Systemic Effects
Piperidine itself is a well-characterized irritant and corrosive substance.[2] It can cause severe skin burns and eye damage.[2] Systemic exposure can lead to a range of effects, including irritation of the respiratory tract, and in higher doses, more severe systemic toxicity. While the toxicological data for this compound is not extensively documented, the known hazards of its constituent parts necessitate a cautious approach.
Physicochemical Properties and Hazard Identification
Table 1: Physicochemical and Hazard Data
| Property | Value/Classification | Source(s) |
| Chemical Name | This compound | [3][4] |
| CAS Number | 19983-20-1 | [3][4][5] |
| Molecular Formula | C₉H₁₃NS | [3][4] |
| Molecular Weight | 167.27 g/mol | [3][4] |
| Appearance | Orange Liquid | [1] |
| Boiling Point | 265.0 ± 13.0 °C at 760 mmHg | [1][4] |
| Flash Point | 114.1 ± 19.8 °C | [1][4] |
| Density | 1.106 ± 0.06 g/cm³ | [1][4] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6] |
| GHS Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [6][7] |
| Signal Word | Warning | [6] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All work with this compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for all procedures that may generate aerosols or vapors, including weighing, transferring, and preparing solutions. The face velocity of the fume hood should be regularly checked to ensure it meets institutional and regulatory standards.
Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of appropriate PPE is critical to prevent skin and eye contact.
-
Eye Protection: Chemical splash goggles are required at all times when handling the compound. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for breakthrough times. Double gloving is recommended for extended procedures. Gloves should be inspected for any signs of degradation before and during use and changed immediately if contamination is suspected.
-
Body Protection: A lab coat that is buttoned and has long sleeves is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a properly fitted respirator with an appropriate organic vapor cartridge may be necessary. All personnel requiring respiratory protection must be part of a respiratory protection program that includes training, fit-testing, and medical surveillance.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to prevent accidental exposure and maintain the stability of the compound.
Handling
-
Weighing: Weighing of the neat compound should be performed in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides. The basic nature of the piperidine nitrogen can lead to vigorous reactions with acidic compounds.[2]
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to spills and exposures is critical to minimizing harm.
Spill Response
The appropriate response to a spill depends on its size and location.
Step-by-Step Spill Cleanup Protocol for a Small, Contained Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE, including double gloves, chemical splash goggles, and a lab coat.
-
Contain the Spill: If it is a liquid, contain the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[8][9]
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.[9]
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[9]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as hazardous waste.[7]
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be placed in a sealed container, labeled as hazardous waste, and disposed of according to institutional and local regulations.[7]
For large spills, evacuate the area immediately, close the doors, and notify your institution's Environmental Health and Safety (EH&S) department and your lab supervisor.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including unused product, contaminated labware, and cleaning materials, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Containment: Collect waste in a designated, properly labeled, and sealed container made of a compatible material (e.g., high-density polyethylene).[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for disposal through your institution's EH&S office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a valuable compound for chemical research and drug development. However, its potential for toxicity, stemming from its thiophene and piperidine components, demands a high level of respect and caution. By understanding the underlying toxicological principles and diligently adhering to the safety protocols outlined in this guide, researchers can work with this compound safely and effectively, minimizing risks to themselves and their colleagues. The cornerstones of this safe practice are a commitment to using appropriate engineering controls and personal protective equipment, following established handling and storage procedures, and being prepared for emergency situations.
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The Thiophene-Piperidine Scaffold: A Journey from Serendipity to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Union of Thiophene and Piperidine
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer desirable pharmacological properties is perpetual. Among the myriad of heterocyclic structures, the fusion of a thiophene ring with a piperidine moiety has emerged as a particularly fruitful endeavor. This technical guide delves into the discovery and rich history of thiophene-containing piperidines, tracing their evolution from early, often serendipitous, findings to their current status as cornerstones in the rational design of sophisticated therapeutics. The unique synergy between the electron-rich, bioisosteric thiophene ring and the conformationally flexible, yet structurally robust, piperidine core has given rise to a plethora of compounds with significant biological activities.[1][2] This guide will explore the key milestones in their history, detail the pivotal synthetic strategies that enabled their widespread investigation, and illuminate their impact across diverse therapeutic areas, from central nervous system disorders to oncology.
Part 1: The Genesis of a Scaffold - Early Discoveries and Evolving Synthesis
The story of thiophene-containing piperidines is not one of a single, dramatic discovery but rather a gradual realization of their therapeutic potential, driven by advancements in synthetic organic chemistry. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has long been recognized as a valuable pharmacophore.[3][4] Its ability to act as a bioisosteric replacement for a phenyl group allows for the modulation of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, while often maintaining or even enhancing biological activity.[3][5] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in approved drugs, prized for its ability to introduce a basic center and control the spatial orientation of substituents.[6]
The initial forays into combining these two privileged structures were often extensions of existing synthetic methodologies for piperidines, with thiophene-containing starting materials. However, the development of more efficient and versatile synthetic routes in the latter half of the 20th century truly unlocked the potential of this chemical class.
Key Synthetic Methodologies:
Two of the most influential and widely adopted methods for the construction of thiophene-containing piperidines are the Gewald reaction for thiophene ring formation and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for forging the crucial carbon-nitrogen bond.[1]
The Gewald reaction, a one-pot multicomponent reaction, provides an efficient route to highly substituted 2-aminothiophenes, which can serve as key intermediates for further elaboration into thiophene-piperidine structures.[1]
Materials:
-
A ketone or aldehyde (e.g., cyclohexanone) (1.0 eq)
-
An active methylene nitrile (e.g., malononitrile) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
A basic catalyst (e.g., morpholine) (0.2 eq)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of the ketone/aldehyde and the active methylene nitrile in ethanol, add the basic catalyst.
-
To this mixture, add elemental sulfur in one portion.
-
Heat the reaction mixture to reflux (typically 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
The resulting 2-aminothiophene can be purified by recrystallization or column chromatography.
The causality behind this experimental choice lies in its efficiency and atom economy. By combining three components in a single step, it streamlines the synthesis and often leads to high yields of the desired thiophene intermediate.
The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds, providing a powerful tool for directly coupling a piperidine to a thiophene ring.[1]
Materials:
-
A halo-thiophene (e.g., 2-bromothiophene) (1.0 eq)
-
Piperidine (1.2 eq)
-
A palladium catalyst (e.g., Pd2(dba)3) (0.01-0.05 eq)
-
A phosphine ligand (e.g., Xantphos) (0.02-0.1 eq)
-
A base (e.g., sodium tert-butoxide) (1.4 eq)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon), combine the halo-thiophene, palladium catalyst, and phosphine ligand in anhydrous toluene.
-
Add the piperidine and the base to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The choice of the Buchwald-Hartwig amination is dictated by its broad substrate scope and high functional group tolerance, allowing for the synthesis of a diverse library of thiophene-containing piperidines.
Caption: Key synthetic routes to thiophene-containing piperidines.
Part 2: Therapeutic Applications - A Scaffold for Diverse Targets
The versatility of the thiophene-piperidine scaffold is evident in the wide range of biological targets it has been shown to modulate. This section will highlight some of the most significant therapeutic areas where these compounds have made a substantial impact.
Dopamine Receptor Ligands for Neurological Disorders:
A significant chapter in the history of thiophene-containing piperidines is their development as potent and selective ligands for dopamine receptors, particularly the D2 and D3 subtypes.[7][8] These receptors are crucial targets for the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[9][10]
The incorporation of a thiophene ring in place of a phenyl ring in known dopamine receptor ligands has often led to improved affinity and selectivity.[7] For instance, studies have shown that certain 4-thiophene-3-yl-benzamide N-phenylpiperazines exhibit high affinity for the D3 receptor with significant selectivity over the D2 receptor.[7] This selectivity is crucial for minimizing the side effects associated with non-selective dopamine receptor modulation.
Table 1: Comparative Binding Affinities of Thiophene-Containing Piperidine Analogs at Dopamine Receptors
| Compound Class | Target Receptor | Binding Affinity (Ki, nM) | D3 vs. D2 Selectivity | Reference |
| Thiophene-3-yl-benzamide N-phenylpiperazines | D3 | 1.4 - 43 | 67 - 1831-fold | [7] |
| Thiazolyl-4-ylbenzamide N-piperazine analogs | D3 | 2.5 - 31 | 73 - 1390-fold | [7] |
This data underscores the subtle yet significant impact of the thiophene moiety on receptor binding. The sulfur atom in the thiophene ring can participate in unique interactions with the receptor binding pocket, leading to enhanced affinity and selectivity.[2]
Muscarinic Receptor Antagonists:
Thiophene-containing piperidines have also been explored as antagonists of muscarinic acetylcholine receptors (mAChRs).[11][12][13] These receptors are involved in a wide range of physiological processes, and their modulation is a therapeutic strategy for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder. The development of selective M2 or M3 muscarinic antagonists has been a key focus, and the thiophene-piperidine scaffold has proven to be a valuable template in this pursuit.[11][14]
Emerging Roles in Oncology and Neurodegenerative Diseases:
More recently, the thiophene-piperidine scaffold has been investigated for its potential in treating cancer and neurodegenerative diseases. In oncology, novel 3,3-disubstituted piperidines containing a 2-(trifluoromethyl)thiophene moiety have been identified as potent inhibitors of the HDM2-p53 protein-protein interaction, a critical pathway in cancer development.[15] The thiophene group was found to provide better complementarity to the binding pocket compared to a trifluoromethyl phenyl moiety.[15]
In the context of neurodegenerative disorders like Alzheimer's disease, thiophene derivatives have emerged as promising candidates due to their ability to penetrate the blood-brain barrier and modulate key pathological processes such as protein aggregation and oxidative stress.[16][17][18] Thiophene-based fluorescent ligands have been developed for the visualization of amyloid-β (Aβ) plaques and tau tangles, the pathological hallmarks of Alzheimer's disease.[19][20]
Caption: Diverse therapeutic applications of the thiophene-piperidine scaffold.
Part 3: Future Perspectives - The Continuing Evolution
The journey of thiophene-containing piperidines is far from over. The inherent versatility of this scaffold, coupled with ongoing advancements in synthetic chemistry and a deeper understanding of disease biology, promises a bright future for this chemical class. Future research will likely focus on:
-
Fine-tuning selectivity: The development of highly selective ligands for specific receptor subtypes remains a key challenge. The thiophene-piperidine scaffold provides a robust platform for further structure-activity relationship (SAR) studies to achieve this goal.
-
Multi-target-directed ligands: The complexity of many diseases, particularly in the central nervous system, has spurred interest in designing single molecules that can modulate multiple targets. The modular nature of the thiophene-piperidine scaffold makes it an ideal candidate for the development of such multi-target-directed ligands.
-
Novel drug delivery systems: The favorable physicochemical properties of many thiophene-containing piperidines make them amenable to formulation in advanced drug delivery systems, enhancing their therapeutic efficacy and reducing side effects.
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- 9. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of biphenyl piperazines as novel and long acting muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Proteophenes - Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-(Thiophen-2-yl)piperidine via Reductive Amination
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Thiophene-Piperidine Scaffold and the Elegance of Reductive Amination
The fusion of thiophene and piperidine rings creates a privileged scaffold in medicinal chemistry, with 1-(Thiophen-2-yl)piperidine (CAS 19983-20-1) serving as a crucial building block for a variety of pharmacologically active agents.[1][2][3][4] Its derivatives have shown promise in targeting the central nervous system, among other therapeutic areas.[2][4] The synthesis of such tertiary amines is efficiently achieved through reductive amination, a cornerstone of modern organic synthesis that forms carbon-nitrogen bonds in a controlled and high-yielding manner.[5]
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from thiophene-2-carbaldehyde and piperidine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on the characterization of the final product. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the target compound.
The Chemistry: A Mechanistic Overview of Reductive Amination
Reductive amination is a two-step process that occurs in a single pot. The reaction begins with the nucleophilic attack of the secondary amine, piperidine, on the carbonyl carbon of thiophene-2-carbaldehyde. This is followed by dehydration to form a transient iminium ion intermediate. The crux of this synthetic strategy lies in the in-situ reduction of this iminium ion to the desired tertiary amine.
For this transformation, we employ sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB. This reagent is a mild and selective reducing agent, a key attribute that contributes to the success of this protocol.[6] Unlike stronger reducing agents such as sodium borohydride, STAB is capable of selectively reducing the iminium ion in the presence of the starting aldehyde, thereby preventing the undesired formation of 2-thiophenemethanol.[7] The steric bulk and electron-withdrawing acetate groups of STAB temper its reactivity, making it an ideal choice for this one-pot reaction.[5]
Experimental Workflow
The synthesis of this compound via reductive amination can be visualized as a straightforward, three-stage process: reaction setup, in-situ reaction, and product workup and purification.
Figure 1: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| Thiophene-2-carbaldehyde | C₅H₄OS | 112.15 | 98-03-3 | Starting material; liquid. |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Starting material; liquid, strong odor. |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Reducing agent; moisture-sensitive solid. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous solvent; volatile. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | Used for quenching the reaction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Stationary phase for column chromatography. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Eluent for column chromatography. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Eluent for column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carbaldehyde (1.12 g, 10.0 mmol).
-
Dissolve the aldehyde in 30 mL of anhydrous dichloromethane (DCM).
-
To this solution, add piperidine (0.94 g, 11.0 mmol, 1.1 equivalents). Stir the mixture at room temperature for 20 minutes to facilitate the formation of the iminium ion.
-
-
Reduction:
-
In a single portion, add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equivalents) to the reaction mixture. Note: The addition of STAB may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Workup:
-
Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (hydrogen) will occur.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a pale yellow oil.
-
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity.
Spectroscopic Data
-
¹³C NMR (100 MHz, CDCl₃): Spectral data for the carbon atoms of the piperidine and thiophene rings should be observed. Published data indicates expected peaks.[8]
-
Thiophene Ring: ~140-120 ppm
-
Piperidine Ring: ~50-20 ppm
-
-
¹H NMR (400 MHz, CDCl₃): Although detailed public data is scarce[1], the expected proton signals are:
-
Thiophene Ring: A multiplet in the aromatic region (~7.0-6.0 ppm).
-
Piperidine Ring: Multiple signals in the aliphatic region (~3.5-1.5 ppm).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the C-H bonds of the aromatic thiophene ring and the aliphatic piperidine ring, as well as the C-N and C-S bonds.[1]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 167, corresponding to the molecular weight of the product.[1]
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted aldehyde after the recommended reaction time, consider adding an additional 0.2 equivalents of STAB and stirring for another 1-2 hours. In some cases, the addition of a catalytic amount of acetic acid can facilitate imine formation, particularly with less reactive substrates.[9]
-
Side Product Formation: The primary potential side product is 2-thiophenemethanol, resulting from the reduction of the starting aldehyde. The use of the selective reducing agent STAB minimizes this. If this side product is observed, ensure that the STAB used is of high quality and that the reaction is not overly heated.
-
Purification Challenges: The product is a relatively non-polar amine. If separation from non-polar impurities during column chromatography is difficult, consider using a different solvent system, such as a mixture of dichloromethane and methanol.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound via reductive amination. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and efficiently produce this valuable synthetic intermediate. The use of sodium triacetoxyborohydride ensures a mild and selective reaction, leading to high yields of the desired product.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Reddit. What's wrong with my reductive amination? I barely got any product. [Link]
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ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? [Link]
- Myers, A. G. Myers' Chem 115. Harvard University.
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
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ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts? [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
-
LookChem. Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE. [Link]
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LookChem. This compound. [Link]
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Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
ScienceMadness. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
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- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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- 9. reddit.com [reddit.com]
Application Note & Protocol: Palladium-Catalyzed Synthesis of 1-(Thiophen-2-yl)piperidine Derivatives
Abstract
The 1-(thiophen-2-yl)piperidine scaffold is a privileged structural motif found in numerous pharmacologically active compounds and advanced materials. Its synthesis, however, presents unique challenges due to the electronic properties of the thiophene ring. This document provides a comprehensive guide to the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) for the synthesis of these valuable derivatives. We delve into the mechanistic underpinnings of the catalytic cycle, offer expert insights into the critical parameters influencing reaction success, and provide robust, step-by-step protocols for researchers in drug discovery and synthetic chemistry.
Introduction: Significance and Synthetic Strategy
The fusion of a thiophene ring with a piperidine moiety creates a molecular architecture with significant therapeutic potential. Thiophene, as an aromatic bioisostere of the phenyl group, can modulate pharmacokinetic properties, while the piperidine ring is a cornerstone of many central nervous system (CNS) active agents and other pharmaceuticals.[1] The direct formation of the C-N bond between these two fragments is most efficiently achieved via the Buchwald-Hartwig amination.[2] This palladium-catalyzed cross-coupling reaction has revolutionized aryl amine synthesis, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution.[2][3]
However, five-membered heterocyclic halides, such as 2-halothiophenes, can be challenging coupling partners. They possess the ability to inhibit or deactivate the palladium catalyst, necessitating carefully optimized reaction conditions.[4] This guide addresses these challenges by providing a detailed framework for catalyst selection, reaction setup, and execution.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6]
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halothiophene, cleaving the carbon-halogen bond and forming an arylpalladium(II) complex.[6] This is often the rate-determining step.
-
Amine Coordination & Deprotonation: Piperidine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex.[7]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond as the this compound product is released from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[8]
Key Parameters for Optimization
The success of the coupling reaction is highly dependent on the careful selection of four key components: the palladium source/ligand, the base, the solvent, and the temperature.
-
Palladium Source & Ligand System: For challenging substrates like 2-chlorothiophene, a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is essential.[7] These ligands, often referred to as "Buchwald ligands," stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent catalyst decomposition.[9]
-
Recommended Ligands:
-
XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and effective ligand for coupling aryl chlorides.
-
SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for heteroaromatic couplings and often provides high turnover numbers.[9]
-
RuPhos (Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for hindered substrates.[9]
-
-
Precatalysts: Using modern, air-stable precatalysts (e.g., XPhos Pd G3) is highly recommended. These complexes contain both the palladium and the ligand in the correct stoichiometry, ensuring the generation of the active Pd(0) species and leading to more reproducible results.[7]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the piperidine, facilitating the formation of the crucial palladium-amido intermediate.[7]
-
Sodium tert-butoxide (NaOtBu): The most commonly used and effective base for this transformation.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A suitable alternative, particularly if solubility issues with NaOtBu arise.
-
Weaker bases like K₂CO₃ or Cs₂CO₃ are generally ineffective and lead to slow reactions or catalyst decomposition.[7]
-
-
Solvent: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.
-
Toluene and 1,4-Dioxane are the most common solvents. Toluene is often preferred for its higher boiling point, which can facilitate the reaction of less reactive chlorides.
-
Degassing the solvent by bubbling with an inert gas (argon or nitrogen) for 30 minutes or via several freeze-pump-thaw cycles is critical for success.[7]
-
-
Temperature: Reaction temperatures typically range from 80-110 °C. The optimal temperature depends on the reactivity of the 2-halothiophene, with chlorides generally requiring higher temperatures than bromides.
Quantitative Data Summary
The choice of ligand and reaction conditions significantly impacts the yield of the desired product. The following table summarizes representative data for the coupling of piperidine with thiophene halides.
| Entry | Thiophene Halide | Pd Source / Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromothiophene | Pd(OAc)₂ (2) / SPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 95 | [10] |
| 2 | 2-Chlorothiophene | XPhos Pd G3 (2) | NaOtBu (1.4) | Toluene | 110 | 18 | 91 | [7][9] |
| 3 | 2-Bromothiophene | Pd₂(dba)₃ (1) / RuPhos (2.5) | LHMDS (1.5) | Dioxane | 100 | 10 | 93 | [9] |
| 4 | 3-Bromothiophene | Pd(OAc)₂ (2) / XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 88 | [11] |
Note: Yields are illustrative and may vary based on specific substrate, scale, and purity of reagents.
Detailed Experimental Protocol
This protocol provides a general and robust procedure for the palladium-catalyzed coupling of a 2-halothiophene with piperidine. Rigorous exclusion of air and moisture is critical.
Materials and Equipment
-
2-Halothiophene (e.g., 2-chlorothiophene) (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium catalyst/precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Anhydrous, degassed toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septa, needles, and argon or nitrogen line for inert atmosphere
-
Standard glassware for aqueous workup and purification
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the sodium tert-butoxide (1.4 equiv) and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Reagent Addition: Seal the flask with a septum. Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.5 M with respect to the limiting reagent. Add the 2-halothiophene (1.0 equiv) via syringe, followed by the piperidine (1.2 equiv).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS. Reactions are typically complete within 12-24 hours.[7]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Troubleshooting Guide
| Problem / Observation | Potential Cause & Solution |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen or moisture has deactivated the catalyst. Solution: Ensure all reagents are pure, the solvent is rigorously deoxygenated, and the reaction is set up under a strict inert atmosphere using Schlenk techniques.[7] Use a fresh bottle of base and a reliable precatalyst. |
| 2. Insufficient Temperature: Aryl chlorides are less reactive and may require higher temperatures. Solution: Increase the reaction temperature to 110 °C or consider switching to a higher-boiling solvent like xylenes. | |
| Formation of Biaryl Side Product | Aryl Halide Homocoupling: This can occur if the C-N reductive elimination is slow. Solution: Ensure the correct palladium-to-ligand ratio is used (precatalysts are ideal). A more electron-rich ligand like SPhos may favor the desired C-N coupling.[9] |
| Formation of Phenol/Thiophenol | Hydroxylation of Aryl Halide: Caused by residual water or hydroxide in the base. Solution: Use high-purity, anhydrous reagents and solvents. Ensure the base (NaOtBu) is a fine, free-flowing powder and not clumpy.[12] |
| Reaction Stalls | Catalyst Decomposition or Product Inhibition: The catalyst may not be stable for the required duration, or the product may coordinate to the palladium. Solution: Use a more robust, sterically hindered ligand. In some cases, a slightly higher catalyst loading (e.g., 3 mol%) may be necessary to drive the reaction to completion.[7] |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the synthesis of this compound derivatives. By understanding the catalytic mechanism and carefully controlling key reaction parameters—particularly the choice of ligand and the exclusion of air and moisture—researchers can reliably and efficiently access these important heterocyclic compounds. The use of modern, air-stable precatalysts further enhances the reproducibility and convenience of this powerful transformation, paving the way for advancements in medicinal chemistry and materials science.
References
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Title: Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction Source: DSpace@MIT URL: [Link]
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Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles Source: MDPI URL: [Link]
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Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization Source: ACS Publications - Organic Letters URL: [Link]
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Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Cross-coupling reaction Source: Wikipedia URL: [Link]
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Title: Catalysis by palladium complexes: New prospects in amination of aryl and hetaryl chlorides Source: ResearchGate URL: [Link]
-
Title: Catalysis by palladium complexes: new prospects in amination of aryl and hetaryl chlorides Source: SpringerLink URL: [Link]
-
Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst Source: N/A (Link points to a direct download) URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Dialkylbiaryl phosphine ligands Source: Wikipedia URL: [Link]
-
Title: Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings Source: Royal Society of Chemistry URL: [Link]
-
Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]
-
Title: Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX Source: Journal of Advanced Scientific Research URL: [Link]
-
Title: Synthesis of Secondary and Tertiary Aminothiophenes via Palladium-Catalyzed Amination Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Source: MDPI URL: [Link]
-
Title: SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX Source: Journal of Advanced Scientific Research URL: [Link]
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- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
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- 8. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
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- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of 1-(Thiophen-2-yl)piperidine
Abstract: This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the precise quantification of 1-(Thiophen-2-yl)piperidine (CAS No. 19983-20-1). As a key intermediate and building block in medicinal chemistry and materials science, the accurate determination of its purity and concentration is paramount for quality control and research applications.[1][2] This document details protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, including a derivatization strategy for enhanced sensitivity. Additionally, a fundamental UV-Vis spectrophotometric method is described for rapid, high-concentration measurements. All methodologies are presented with a focus on the scientific rationale behind procedural steps and are framed within the validation parameters set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[3][4][5][6]
Introduction and Physicochemical Properties
This compound is a heterocyclic compound featuring a piperidine ring linked to a thiophene moiety.[2] This structure imparts specific chemical properties that dictate the selection and optimization of analytical methods. Its volatility and thermal stability make it amenable to GC-MS, while the aromatic thiophene ring provides a basis for UV spectrophotometric detection. Understanding its physicochemical properties is the cornerstone of developing effective analytical protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19983-20-1 | [7] |
| Molecular Formula | C₉H₁₃NS | [7] |
| Molecular Weight | 167.27 g/mol | [7] |
| Boiling Point | 265.0 ± 13.0 °C at 760 mmHg | |
| LogP | 2.7384 | [7] |
| Storage | 4°C, protect from light | [7] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a highly specific and sensitive method for the quantification of this compound, leveraging its volatility for separation and its unique mass fragmentation pattern for identification and quantification.[1] This technique is ideal for purity assessment, impurity profiling, and quantification in complex matrices, provided the matrix components do not interfere and are also volatile.
Causality in Method Design:
-
Stationary Phase Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane, is chosen to provide optimal separation based on the analyte's boiling point and polarity. This phase offers good selectivity for aromatic and heterocyclic compounds.
-
Temperature Programming: A gradient temperature program is employed to ensure sharp peak shapes for the analyte while allowing for the elution of both more volatile and less volatile impurities within a reasonable run time.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, creating a molecular fingerprint for confident identification.
-
Detection Mode: Selective Ion Monitoring (SIM) is utilized for quantification to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of this compound, thereby reducing background noise.
Experimental Workflow: GC-MS Quantification
Caption: Workflow for GC-MS quantification of this compound.
Protocol 2.1: GC-MS Quantification
-
Standard and Sample Preparation:
-
Prepare a stock solution (1 mg/mL) of this compound reference standard in dichloromethane.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
Accurately weigh the sample, dissolve it in dichloromethane to a theoretical concentration within the calibration range, and filter through a 0.22 µm PTFE syringe filter.[8]
-
-
GC-MS Instrumentation and Conditions:
Table 2: GC-MS Method Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable instrumentation. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | 5% Phenyl-methylpolysiloxane phase provides good selectivity. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Volume | 1 µL (Split mode, 20:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert gas providing good chromatographic efficiency. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | Efficiently separates analyte from potential impurities. |
| MS System | Agilent 5977B or equivalent | Provides high sensitivity and specificity. |
| Ion Source Temp. | 230 °C | Standard temperature for stable ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Generates a reproducible fragmentation pattern. |
| Acquisition Mode | Selective Ion Monitoring (SIM) | Enhances sensitivity for trace-level quantification. |
| Ions to Monitor | m/z 167 (M+), 166, 97 | Primary ions for quantification and qualification. |
-
Data Analysis and System Suitability:
-
Integrate the peak area of the primary quantifying ion (m/z 167).
-
Construct a linear regression calibration curve of peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.995.
-
For system suitability, inject a mid-level standard six times; the relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
High-Performance Liquid Chromatography (HPLC-UV)
Application Note: HPLC is a versatile technique for the quantification of this compound, particularly in pharmaceutical formulations. While the thiophene moiety provides some native UV absorbance, sensitivity can be limited.[9] Therefore, two methods are presented: a direct UV detection method for higher concentrations and a more sensitive pre-column derivatization method for trace analysis.
Causality in Method Design:
-
Stationary Phase: A C18 reversed-phase column is the workhorse for separating moderately non-polar compounds like this compound from polar excipients or impurities.[10][11]
-
Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. The addition of a small amount of acid (e.g., formic or phosphoric acid) improves peak shape for the basic piperidine nitrogen by suppressing its interaction with residual silanols on the stationary phase.
-
Derivatization (Method B): For trace quantification, derivatization with a reagent like 4-toluenesulfonyl chloride introduces a strongly UV-active group (a tosyl group), significantly enhancing the molar absorptivity and thus the detection sensitivity.[12] This is crucial when the native absorbance of the analyte is insufficient for the required quantification limits.[13]
Protocol 3.1: Method A - Direct HPLC-UV Quantification
This method is suitable for assay and purity determination where the analyte concentration is relatively high.
Experimental Workflow: Direct HPLC-UV Quantification
Caption: Workflow for direct HPLC-UV quantification of this compound.
Table 3: HPLC Method A Parameters (Direct Detection)
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 235 nm |
| Run Time | 10 minutes |
Protocol 3.2: Method B - HPLC-UV with Pre-Column Derivatization
This method is designed for trace-level quantification, such as for impurity analysis or pharmacokinetic studies.
-
Derivatization Reagent: Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride (tosyl chloride) in acetonitrile.
-
Standard and Sample Derivatization:
-
To 1.0 mL of each standard and sample solution (in acetonitrile), add 0.5 mL of 0.1 M sodium bicarbonate buffer.
-
Add 1.0 mL of the tosyl chloride reagent.
-
Cap the vials and heat at 60 °C for 30 minutes.
-
Cool to room temperature. The solutions are now ready for injection.
-
-
HPLC Instrumentation and Conditions:
Table 4: HPLC Method B Parameters (Derivatization)
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (68:32 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Method Validation Summary (ICH Q2(R1) Framework)
All developed methods must be validated to ensure they are fit for purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.[3][14]
Table 5: Typical Validation Parameters for HPLC and GC Methods
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak purity index > 0.999; baseline resolution from other components | Ensures the method accurately measures only the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range | Demonstrates a proportional relationship between signal and concentration. |
| Range | Typically 80-120% of the test concentration for assay | The interval over which the method is precise, accurate, and linear. |
| Accuracy | % Recovery of 98.0% to 102.0% at three concentration levels | Measures the closeness of the test results to the true value. |
| Precision (Repeatability) | %RSD ≤ 2.0% for ≥ 6 replicate injections | Measures method performance under the same operating conditions over a short interval. |
| Precision (Intermediate) | %RSD ≤ 3.0% (assessed on different days, with different analysts) | Expresses within-laboratory variations. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | %RSD ≤ 5.0% after small, deliberate variations in method parameters | Measures the method's capacity to remain unaffected by small variations. |
UV-Vis Spectrophotometry
Application Note: This method provides a simple, rapid, and cost-effective means for quantifying this compound in pure form or in simple, non-absorbing matrices. It is not suitable for complex mixtures due to its lack of specificity. The thiophene ring exhibits a characteristic UV absorbance maximum (λmax) that can be used for quantification based on the Beer-Lambert law. Studies on thiophene derivatives suggest absorbance maxima typically occur in the 230-260 nm range.[9][15]
Protocol 5.1: UV-Vis Spectrophotometric Quantification
-
Solvent Selection: Use a UV-grade solvent in which the analyte is soluble and that is transparent in the analytical wavelength region (e.g., ethanol or acetonitrile).
-
Determine λmax:
-
Prepare a dilute solution of this compound (approx. 10 µg/mL).
-
Scan the solution from 400 nm to 200 nm using the solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in the selected solvent.
-
Create a series of calibration standards that give an absorbance reading between 0.1 and 1.0 AU.
-
Prepare the sample solution to a theoretical concentration within the calibration range.
-
-
Measurement and Calculation:
-
Measure the absorbance of the blank, standards, and samples at the predetermined λmax.
-
Construct a calibration curve of absorbance vs. concentration.
-
Calculate the concentration of the sample using the linear regression equation from the calibration curve.
-
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quantification of this compound across a range of applications, from routine quality control to trace-level impurity analysis. The choice of method—GC-MS for high specificity and volatility, HPLC-UV for versatility in liquid samples, or UV-Vis spectrophotometry for rapid, simple assays—should be dictated by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. For regulatory submissions, all methods must be rigorously validated following the principles outlined in the ICH Q2(R1) guidelines to ensure the generation of accurate, reliable, and reproducible data.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ResearchGate. Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems. [Link]
-
Alternative Therapies in Health and Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]
- Google Patents.
-
ResearchGate. UV-vis absorption spectra of (a) thiophene[4]Rotaxane and (b) polythiophene polyrotaxane. [Link]
-
TrAC Trends in Analytical Chemistry. Sample preparation in analysis of pharmaceuticals. [Link]
-
World Journal of Advanced Research and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
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Springer. Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. [Link]
-
Journal of Drug Delivery and Therapeutics. A review on analytical method validation and its regulatory perspectives. [Link]
-
ResearchGate. Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. [Link]
-
PubMed. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
J-STAGE. The Ultraviolet Spectra of the Thiophene Derivatives. [Link]
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
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- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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Application Note & Protocols: Strategic Integration of the 1-(Thiophen-2-yl)piperidine Scaffold in Solid-Phase Synthesis for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of large, diverse chemical libraries for high-throughput screening. The 1-(Thiophen-2-yl)piperidine moiety is recognized as a privileged scaffold, appearing in numerous neurologically active agents and other potential therapeutics. This document provides a comprehensive guide to the strategic incorporation of this valuable scaffold into solid-phase synthesis workflows. We will move beyond the conventional solution-phase synthesis of this heterocycle and detail a conceptual framework and actionable protocols for its use in generating combinatorial libraries. This guide explains the causal logic behind strategic choices in linker and resin selection, immobilization strategies, and on-resin diversification, providing a robust template for drug discovery programs.
Introduction: The Intersection of a Privileged Scaffold and a Powerful Technology
The efficiency of drug discovery is intrinsically linked to the ability to rapidly synthesize and screen a multitude of diverse chemical entities. Solid-phase organic synthesis (SPOS) has revolutionized this process, allowing for the systematic construction of compound libraries with a high degree of control and simplified purification.[1][2] The core principle of SPOS—anchoring a starting material to an insoluble polymer support and performing subsequent chemical transformations—facilitates the use of excess reagents and simple filtration-based purification, making it ideal for automation and parallel synthesis.[1][3]
Concurrently, the identification of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets—provides a rational starting point for library design. The this compound core is one such scaffold. Its constituent parts, the thiophene ring and the piperidine ring, are prevalent in a wide range of biologically active compounds.[4][5][6] The thiophene ring serves as a versatile bioisostere for phenyl rings, while the piperidine moiety provides a basic nitrogen atom, crucial for interacting with many physiological targets, and a conformational scaffold to orient substituents in three-dimensional space.[5][7]
While the synthesis of this compound and its analogues in solution is well-documented, its direct application as a reagent within a standard solid-phase synthesis cycle (e.g., as a base for Fmoc deprotection) is not its primary utility. Instead, the true value lies in using solid-phase techniques to build libraries of molecules containing this scaffold. This application note will detail the strategic considerations and provide a foundational protocol for achieving this, thereby unlocking the potential for rapid lead discovery and optimization.
Core Strategy: Immobilization and On-Resin Diversification
The successful solid-phase synthesis of a this compound-based library hinges on a robust strategy for anchoring the scaffold (or a precursor) to the solid support and then executing a series of diversification reactions. There are two primary strategic approaches:
Strategy A: Immobilization of a Pre-formed Scaffold. In this approach, a functionalized this compound derivative is synthesized in solution and then attached to a suitable resin. This is advantageous when the core scaffold is readily available and possesses a functional group (e.g., -COOH, -OH, -NH2) that can be cleanly coupled to a linker on the resin.
Strategy B: On-Resin Construction of the Scaffold. This more flexible approach involves anchoring a simpler building block (e.g., a functionalized piperidine or thiophene) to the resin and then constructing the second heterocyclic ring through on-resin reactions. For example, a piperidine-functionalized resin could be subjected to a palladium-catalyzed cross-coupling reaction with a suitable thiophene derivative.[4]
For the purposes of this guide, we will focus on Strategy A, as it offers a more straightforward and often higher-yielding path for initial library development.
Diagram: General Workflow for Solid-Phase Library Synthesis
Caption: General workflow for the solid-phase synthesis of a this compound library.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a small, targeted library of N-acylated piperidine derivatives based on the this compound scaffold.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Rink Amide MBHA Resin | 100-200 mesh, 0.5-0.8 mmol/g | Varies | Suitable for generating final amide products. |
| 4-(1-(Thiophen-2-yl)piperidin-4-yl)benzoic acid | >95% | Custom Synthesis/Varies | The scaffold to be immobilized. |
| Dichloromethane (DCM) | Anhydrous | Varies | For swelling resin and washing. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Varies | Primary reaction solvent. |
| Piperidine | Reagent Grade | Varies | For Fmoc deprotection of the resin. |
| HBTU / HATU | Reagent Grade | Varies | Coupling agent. |
| DIPEA / DIEA | Reagent Grade | Varies | Base for coupling reactions. |
| Acetic Anhydride | Reagent Grade | Varies | Capping agent. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Varies | For cleavage from resin. |
| Triisopropylsilane (TIS) | Reagent Grade | Varies | Scavenger for cleavage. |
| Diverse Carboxylic Acids | >95% | Varies | R-group building blocks for diversification. |
Protocol 1: Immobilization of the Scaffold
Objective: To covalently attach the 4-(1-(Thiophen-2-yl)piperidin-4-yl)benzoic acid scaffold to the Rink Amide resin.
-
Resin Swelling: Place 200 mg of Rink Amide MBHA resin (e.g., at 0.6 mmol/g loading, 0.12 mmol) in a fritted reaction vessel. Add 5 mL of DCM and allow the resin to swell for 30 minutes. Drain the DCM. Repeat with 5 mL of DMF for 10 minutes.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate gently for 5 minutes. Drain. Repeat with a fresh 20% piperidine solution for 15 minutes. Drain.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (x5), DCM (x3), and DMF (x3).
-
Scaffold Coupling:
-
In a separate vial, dissolve 4-(1-(Thiophen-2-yl)piperidin-4-yl)benzoic acid (3 eq., 0.36 mmol) and HBTU (2.9 eq., 0.35 mmol) in 3 mL of DMF.
-
Add DIPEA (6 eq., 0.72 mmol) to the vial and agitate for 2 minutes to pre-activate the carboxylic acid.
-
Add the activation mixture to the washed resin. Agitate at room temperature for 4 hours.
-
-
Washing: Drain the reaction mixture and wash the resin with DMF (x5), DCM (x3), and Methanol (x3).
-
Capping (Optional but Recommended): To block any unreacted amine sites on the resin, add a solution of acetic anhydride/DIPEA/DMF (10:5:85 v/v/v) and agitate for 30 minutes. Wash as in step 5.
-
Drying: Dry the resin under high vacuum for at least 2 hours. A small sample can be subjected to a test cleavage and LC-MS analysis to confirm successful immobilization.
Protocol 2: Parallel Synthesis for Library Diversification
Objective: To create a library of amides by coupling a set of diverse carboxylic acids to the secondary amine of the immobilized piperidine scaffold. This protocol assumes the use of a multi-well reaction block for parallel synthesis.
-
Resin Dispensing: Dispense the scaffold-loaded resin from Protocol 1 into the wells of a fritted reaction block (e.g., 25 mg per well).
-
Building Block Preparation: Prepare stock solutions of diverse carboxylic acids (R-COOH) in DMF (e.g., 0.5 M). In a separate plate, prepare a stock solution of the coupling reagent (HBTU in DMF, 0.48 M) and a base solution (DIPEA in DMF, 1.0 M).
-
Parallel Acylation:
-
To each well containing the resin, add the corresponding carboxylic acid solution (4 eq.).
-
Add the HBTU solution (3.9 eq.) to each well.
-
Add the DIPEA solution (8 eq.) to each well to initiate the coupling.
-
Seal the reaction block and agitate at room temperature for 6-12 hours.
-
-
Washing: Following the reaction, drain the wells and perform parallel washes with DMF (x5), DCM (x3), and Methanol (x3).
-
Drying: Dry the resin beads in each well under vacuum.
Protocol 3: Cleavage and Product Isolation
Objective: To cleave the final compounds from the solid support and prepare them for analysis.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).
-
Cleavage Reaction: Add 500 µL of the cleavage cocktail to each well of the dried resin block. Allow the reaction to proceed for 2-3 hours at room temperature.
-
Product Collection: Place a 96-well collection plate beneath the reaction block and transfer the filtrate (containing the cleaved product) into the corresponding wells.
-
TFA Evaporation: Evaporate the TFA from the collection plate using a centrifugal evaporator or a stream of nitrogen.
-
Product Analysis: Re-dissolve the crude product residue in a suitable solvent (e.g., DMSO/Water) for LC-MS analysis to determine purity and confirm identity.
Data Interpretation and Quality Control
The primary analysis for a combinatorial library is Liquid Chromatography-Mass Spectrometry (LC-MS). For each well in the library, the analysis should provide:
-
Purity: The percentage of the desired product peak area relative to all peak areas in the chromatogram (typically UV at 214 nm and 254 nm). A purity of >80% is often considered successful for a primary screening library.
-
Identity: The mass spectrum should show a prominent peak corresponding to the [M+H]+ of the expected product.
Diagram: Decision Tree for Library QC
Caption: A simplified decision workflow for the quality control of individual library compounds.
Conclusion and Future Directions
This application note has outlined a comprehensive and scientifically grounded strategy for leveraging the power of solid-phase synthesis to construct libraries based on the medicinally relevant this compound scaffold. By providing detailed protocols for scaffold immobilization, parallel diversification, and final cleavage, we offer a robust framework for researchers in drug discovery. The principles described herein—particularly on-resin acylation and alkylation—can be readily expanded to include a wider range of chemical transformations, such as reductive aminations, Suzuki couplings, and other C-C bond-forming reactions, further increasing the chemical diversity accessible from this privileged core structure. The fusion of this versatile scaffold with high-throughput synthesis techniques represents a powerful paradigm for the accelerated discovery of novel therapeutic agents.
References
- Google Patents. (n.d.). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
- Hachmann, J., & Lebl, M. (2006). Alternative to piperidine in Fmoc solid-phase synthesis.
-
International Journal of New Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
- Martelli, G., Cantelmi, P., et al. (2021).
-
MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Combinatorial Chemistry in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Liquid phase combinatorial synthesis of benzylpiperazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
SlidePlayer. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Retrieved from [Link]
-
Solution-Phase Combinatorial Synthesis and Evaluation of Piperazine-2,5-dione Derivatives. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Retrieved from [Link]
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experimental protocol for N-arylation of piperidine with thiophene
Application Note & Protocol
Topic: A Robust and Scalable Protocol for the Palladium-Catalyzed N-arylation of Piperidine with Thiophene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the N-(Thienyl)piperidine Scaffold
The fusion of a piperidine ring with a thiophene moiety creates a privileged heterocyclic scaffold, the N-(thienyl)piperidine core. This structural motif is of paramount importance in modern medicinal chemistry and materials science. In drug discovery, it is a cornerstone of numerous centrally active agents, leveraging the lipophilic and metabolically stable nature of the piperidine ring with the unique electronic properties of the thiophene heterocycle. The C-N bond connecting these two rings is crucial, and its efficient formation is a key challenge for synthetic chemists.
Traditional methods for constructing such C(aryl)-N bonds often suffer from significant limitations, including harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The advent of transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field.[1][2] This protocol provides a detailed, field-proven methodology for the N-arylation of piperidine with halothiophenes, focusing on the widely adopted Palladium-catalyzed Buchwald-Hartwig approach. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and offer insights into optimization and troubleshooting.
Mechanistic Overview: The Power of Palladium Catalysis
The formation of the C-N bond between an aryl halide (thiophene) and an amine (piperidine) is most effectively achieved via a palladium-catalyzed cross-coupling reaction. While copper-catalyzed methods like the Ullmann condensation exist, they often require higher temperatures and stoichiometric amounts of copper, limiting their utility.[3][4] The Buchwald-Hartwig amination offers a more versatile and efficient alternative under milder conditions.[1]
The success of this reaction hinges on the synergistic interplay between a palladium precursor, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base. The generally accepted catalytic cycle proceeds through three key stages:
-
Oxidative Addition: A low-valent Pd(0) species, generated in situ, reacts with the halothiophene, inserting into the carbon-halogen bond to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: Piperidine coordinates to the Pd(II) center. The base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl (thienyl) group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive palladium dimers.[1][5]
Detailed Experimental Protocol
This protocol describes the N-arylation of piperidine with 2-bromothiophene as a representative example. The procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and ligand.
Materials and Reagents
| Reagent/Material | Role | Purity | Supplier Example |
| 2-Bromothiophene | Arylating Agent | >98% | Sigma-Aldrich |
| Piperidine | Amine Nucleophile | >99% | Acros Organics |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Precursor | >97% | Strem Chemicals |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Ligand | >98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | Base | >97% | Sigma-Aldrich |
| Toluene | Solvent | Anhydrous | Acros Organics |
| Oven-dried Schlenk Flask | Reaction Vessel | - | - |
| Magnetic Stir Bar | Agitation | - | - |
| Inert Gas Supply (N₂ or Ar) | Atmosphere Control | High Purity | - |
| Ethyl Acetate, Water, Brine | Workup Reagents | ACS Grade | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | ACS Grade | - |
| Silica Gel | Chromatography | 60 Å, 230-400 mesh | - |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol% Pd), XPhos (95 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 equiv.).[5] The flask is evacuated and backfilled with inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous toluene (20 mL). Stir the resulting mixture for 5 minutes. Add 2-bromothiophene (0.52 mL, 5.0 mmol, 1.0 equiv.) via syringe, followed by piperidine (0.59 mL, 6.0 mmol, 1.2 equiv.).[6]
-
Reaction Execution: Seal the Schlenk flask tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: The reaction progress should be monitored periodically. Withdraw a small aliquot (ca. 0.1 mL) via syringe, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromothiophene is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL).[5]
-
Isolation: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate (2 x 15 mL). Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(thiophen-2-yl)piperidine.
Summary of Reaction Parameters
| Component | Molar Equiv. | Amount (for 5 mmol scale) | Role & Rationale |
| 2-Bromothiophene | 1.0 | 815 mg (0.52 mL) | Electrophile; the C-Br bond is reactive towards Pd(0) oxidative addition. |
| Piperidine | 1.2 | 511 mg (0.59 mL) | Nucleophile; slight excess ensures complete consumption of the limiting reagent. |
| Pd₂(dba)₃ | 0.01 (1 mol%) | 46 mg | Catalyst precursor; provides the active Pd(0) species.[5] |
| XPhos | 0.04 (4 mol%) | 95 mg | Bulky, electron-rich ligand; accelerates reductive elimination and stabilizes Pd(0).[7] |
| NaOtBu | 1.4 | 673 mg | Strong, non-nucleophilic base; deprotonates the amine without competing as a nucleophile.[5] |
| Toluene | - | 20 mL (0.25 M) | Aprotic solvent; effectively solubilizes reagents and is stable at high temperatures. |
Best Practices and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on careful optimization of several parameters.
| Issue / Observation | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Steric hindrance. | Ensure all steps are performed under strictly anaerobic and anhydrous conditions. Switch to a stronger base like LHMDS. For hindered substrates, try a different ligand (e.g., RuPhos, BrettPhos).[8] |
| Dehalogenation of Thiophene | β-hydride elimination from the palladium-amido intermediate is competitive. | This side reaction can be problematic with certain amines and ligands.[8] Try lowering the reaction temperature or screening different ligands. Sometimes a different base (e.g., K₃PO₄) can mitigate this. |
| Formation of Biaryl Side Products | Homocoupling of the halothiophene. | This suggests the catalytic cycle is stalling. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1). Check the purity of the solvent and reagents. |
| Difficult Purification | Base residues or highly polar byproducts. | A dilute acid wash (e.g., 1M HCl) during workup can help remove basic impurities, but be cautious if the product is acid-sensitive. Ensure complete removal of the base during the aqueous wash. |
Conclusion
The Palladium-catalyzed Buchwald-Hartwig amination is an exceptionally powerful and reliable method for the synthesis of N-(thienyl)piperidines. By carefully selecting the catalyst system—a combination of a palladium precursor, a bulky phosphine ligand, and a strong base—researchers can achieve high yields of the desired products under relatively mild conditions. The protocol detailed herein serves as a robust starting point for a wide range of thiophene and piperidine derivatives, enabling the rapid generation of molecular diversity crucial for drug discovery and materials science applications.
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Gozzzi, C.; Lavenot, L.; Ilg, K.; Penalva, V.; Lemaire, M. (1997). A new palladium catalysed arylation of thiophene and furan. Tetrahedron Letters, 38, 8867.
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Bakkari, H., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12, 19371-19383.
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Cacchi, S., & Fabrizi, G. (2011). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19, 15688.
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
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Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia.
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Synthesis of Substituted N-Heterocycles by N-Arylation. The Journal of Organic Chemistry, 69(17), 5578-5587.
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BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
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Vaskevich, A. I., et al. (2012). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic Letters, 14(15), 3894-3897.
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Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 26(25), 6241-6245.
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Yu, J.-Q., et al. (2016). N-Heterocyclic Carbene Ligand-Enabled C(sp3)−H Arylation of Piperidine and Tetrahydropyran Derivatives. Chemistry – A European Journal, 22(14), 4748-4752.
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Cacchi, S., & Fabrizi, G. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15688-15724.
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Reichert, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis, 8(12), 11627-11631.
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Diao, T. (2017). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 22(9), 1439.
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BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. BenchChem.
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Semantic Scholar. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Semantic Scholar.
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Yu, J.-Q., et al. (2016). NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. ResearchGate.
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Varma, R. S. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 11(7), 841.
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
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Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of Quaternary Carbon Centers. Proceedings of the National Academy of Sciences, 101(15), 5363-5367.
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Application of 1-(Thiophen-2-yl)piperidine in CNS Drug Discovery: A Technical Guide for Researchers
Introduction: The Emergence of the 1-(Thiophen-2-yl)piperidine Scaffold in Neuroscience
The quest for novel chemical entities that can modulate the complex signaling pathways of the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the this compound scaffold has emerged as a privileged structure, demonstrating significant potential in the development of next-generation therapeutics for a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the synthesis, characterization, and pharmacological evaluation of this compound and its analogs, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this promising chemical scaffold.
The unique combination of the electron-rich thiophene ring and the conformationally flexible piperidine moiety endows this scaffold with the ability to interact with a variety of CNS targets, including dopamine, serotonin, and sigma receptors.[1][2] Derivatives of this compound have shown promise as potent and selective ligands for these receptors, suggesting their potential utility as antidepressants, anxiolytics, antipsychotics, and treatments for neurodegenerative diseases.[3] This guide will delve into the practical aspects of working with this scaffold, from its synthesis in the lab to its evaluation in preclinical models, with a focus on the causality behind experimental choices and the principles of robust scientific methodology.
Synthesis and Characterization of this compound and its Analogs
The synthesis of this compound and its derivatives can be achieved through several reliable and scalable methods. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and the scale of the reaction. Two of the most common and effective strategies are Buchwald-Hartwig amination and reductive amination.
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4] This method is particularly useful for the synthesis of N-aryl piperidines and offers a broad substrate scope.
Rationale: This protocol is favored for its high efficiency and functional group tolerance. The use of a specialized palladium catalyst and ligand system allows for the coupling of the electron-rich thiophene ring with piperidine under relatively mild conditions.
Experimental Workflow:
Caption: Buchwald-Hartwig Amination Workflow.
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 2-bromothiophene (1.0 eq), piperidine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench with water, and extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated this compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound via Reductive Amination
Reductive amination is a two-step, one-pot reaction that involves the formation of an iminium ion from a ketone or aldehyde and an amine, followed by its in-situ reduction to the corresponding amine.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation.[6][7]
Rationale: This method is advantageous when starting from a thiophene ketone, such as 2-acetylthiophene. Sodium triacetoxyborohydride is a gentle reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing the formation of alcohol byproducts.[8]
Experimental Workflow:
Caption: Reductive Amination Workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-acetylthiophene (1.0 eq) and piperidine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add glacial acetic acid (1.1 eq).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, monitoring for gas evolution.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using flash column chromatography.
-
Characterization: Confirm the structure and purity of the product by spectroscopic methods.
Pharmacological Evaluation of this compound Analogs
The therapeutic potential of this compound derivatives is assessed through a combination of in vitro and in vivo pharmacological assays. These assays are designed to determine the affinity and functional activity of the compounds at specific CNS targets and to evaluate their behavioral effects in animal models.
In Vitro Pharmacological Profiling
In vitro assays are essential for determining the binding affinity (Ki) and functional activity (EC₅₀ or IC₅₀) of novel compounds at their molecular targets.
Rationale: Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand with known high affinity for the target receptor.
Experimental Workflow:
Caption: Structure-Activity Relationship (SAR) Analysis Workflow.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the discovery of novel CNS-active compounds. The synthetic routes outlined in this guide provide a solid foundation for the preparation of diverse libraries of analogs, while the detailed pharmacological protocols enable their thorough evaluation. By integrating SAR studies with computational tools such as CNS MPO, researchers can rationally design and optimize compounds with improved potency, selectivity, and drug-like properties. Future research in this area will likely focus on the development of highly selective ligands for specific receptor subtypes, the exploration of novel therapeutic applications, and the use of advanced drug delivery strategies to further enhance the CNS penetration and efficacy of these promising compounds.
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Application Notes and Protocols for the Development of 1-(Thiophen-2-yl)piperidine-Based Enzyme Inhibitors
Introduction: The 1-(Thiophen-2-yl)piperidine Scaffold as a Privileged Structure in Enzyme Inhibition
The this compound moiety is a significant heterocyclic scaffold in medicinal chemistry and drug discovery, serving as a versatile building block for a wide range of biologically active compounds.[1] Its structure, which combines a thiophene ring and a piperidine ring, provides a unique three-dimensional arrangement that allows for diverse interactions with biological targets.[2] The piperidine ring offers conformational flexibility and favorable physicochemical properties, such as improved solubility and metabolic stability, while the thiophene ring, a well-established bioisostere of the phenyl group, presents a distinct electronic and steric profile that can enhance target affinity and selectivity.[2] This combination has led to the development of potent inhibitors for various enzymes, including leukotriene A4 (LTA4) hydrolase, soluble epoxide hydrolase (sEH), and HIV-1 reverse transcriptase, highlighting the therapeutic potential of this scaffold in inflammatory diseases and viral infections.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro characterization, and cellular evaluation of novel enzyme inhibitors based on the this compound core. The protocols herein are designed to be robust and self-validating, with an emphasis on the rationale behind experimental choices to empower researchers in their drug discovery efforts.
Part 1: Synthesis of this compound Derivatives
A common and effective method for the synthesis of this compound and its derivatives is through reductive amination.[1] This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. This approach is widely favored for its operational simplicity and the commercial availability of starting materials.
Protocol 1: Synthesis of a Representative this compound Derivative via Reductive Amination
This protocol describes the synthesis of a model compound, 1-(5-bromothiophen-2-yl)piperidine, which can serve as a versatile intermediate for further functionalization through cross-coupling reactions.
Materials:
-
5-Bromo-2-thiophenecarboxaldehyde
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-thiophenecarboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM).
-
Amine Addition: Add piperidine (1.1 eq) to the solution at room temperature with gentle stirring.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. The acid catalyzes the formation of the iminium ion intermediate.
-
Reduction: After stirring for 30 minutes, slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent suitable for reductive aminations.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(5-bromothiophen-2-yl)piperidine.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Enzyme Inhibition Assays
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against the target enzyme. This section provides protocols for determining the half-maximal inhibitory concentration (IC50) and for elucidating the mechanism of action (MoA).
Protocol 2: Determination of IC50 Values using a Spectrophotometric Assay
This protocol provides a general framework for determining the IC50 value of a test compound against a target enzyme that has a chromogenic or fluorogenic substrate.[4][5]
Materials:
-
Purified target enzyme
-
Chromogenic or fluorogenic substrate for the enzyme
-
Test inhibitor (this compound derivative) dissolved in DMSO (e.g., 10 mM stock)
-
Assay buffer (optimized for the specific enzyme's activity)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
-
Multichannel pipette
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test inhibitor in the assay buffer to achieve a range of final concentrations (e.g., from 100 µM to 1 nM).
-
Prepare the enzyme solution at a suitable concentration in the assay buffer.
-
Prepare the substrate solution at a concentration at or near its Michaelis constant (Km) in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Add enzyme solution and the various dilutions of the test inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using the microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[4]
-
Protocol 3: Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with its target is crucial for lead optimization.[6][7] MoA studies can determine if an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type. This is typically achieved by measuring the inhibitor's effect on the enzyme kinetics at varying substrate concentrations.
Step-by-Step Methodology:
-
Experimental Design: Design a matrix of experiments where both the inhibitor concentration and the substrate concentration are varied. Use a range of substrate concentrations spanning below and above the Km value, and several fixed concentrations of the inhibitor.
-
Data Collection: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (V₀) as described in Protocol 2.
-
Data Analysis:
-
Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visualize the inhibition pattern. For example, in a Lineweaver-Burk plot (1/V₀ vs. 1/[S]):
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
Perform non-linear regression analysis of the velocity data against the appropriate kinetic models to determine the inhibition constant (Ki).[8]
-
Part 3: Cell-Based Assays for Inhibitor Evaluation
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are critical for assessing a compound's efficacy in a more physiologically relevant context, taking into account factors like cell permeability and stability.[9][10]
Protocol 4: Cell-Based Target Engagement Assay
This protocol describes a general method to assess whether the inhibitor can engage its target protein within a cellular environment. Several commercial platforms are available for this, often relying on principles like cellular thermal shift assays (CETSA) or NanoBRET™.[11]
Materials:
-
Human cell line expressing the target enzyme
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer
-
Instrumentation for detecting target engagement (e.g., qPCR for CETSA, luminometer for NanoBRET™)
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the cells to an appropriate density in multi-well plates.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified period.
-
-
Target Engagement Measurement (Example using CETSA principle):
-
After treatment, heat the cells at a specific temperature that denatures the unbound target protein but not the inhibitor-bound protein.
-
Lyse the cells and separate the soluble (stabilized) protein from the precipitated (denatured) protein by centrifugation.
-
Quantify the amount of soluble target protein using a suitable method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein against the inhibitor concentration.
-
Determine the EC50 value, which represents the concentration of the inhibitor required to engage 50% of the target protein in the cell.
-
Part 4: Data Presentation
Clear and concise presentation of quantitative data is crucial for comparing the potency and selectivity of different inhibitors.
Table 1: Inhibitory Activity of Representative this compound Derivatives
| Compound ID | Target Enzyme | In Vitro IC50 (µM) | Cellular EC50 (µM) | Inhibition Type (Ki, µM) |
| TPI-001 | Enzyme A | 0.52 ± 0.04 | 2.1 ± 0.3 | Competitive (0.25) |
| TPI-002 | Enzyme A | 1.2 ± 0.1 | 5.8 ± 0.7 | Competitive (0.61) |
| TPI-003 | Enzyme B | 0.08 ± 0.01 | 0.4 ± 0.05 | Non-competitive (0.04) |
| TPI-004 | Enzyme B | 0.15 ± 0.02 | 0.9 ± 0.1 | Non-competitive (0.08) |
Part 5: Visualizations
Diagrams are provided to illustrate key concepts and workflows.
Caption: A simplified enzymatic reaction pathway showing competitive inhibition.
Caption: Experimental workflow for IC50 determination.
References
-
How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025). Boster Bio. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]
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Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). Plant Methods, 17(1), 19. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS ONE, 11(9), e0161748. [Link]
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Mechanism-based Inhibition of Enzymes. (2010). YouTube. [Link]
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Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2011). Virology Journal, 8, 133. [Link]
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InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. [Link]
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General strategy for the synthesis of piperidine derivatives. (n.d.). ResearchGate. [Link]
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Enzyme Activity Assays. (n.d.). Amsbio. [Link]
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Structure activity relationship of piperidine derivatives. (2024). Future Medicinal Chemistry. [Link]
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Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. (2020). Acta Pharmaceutica Sinica B, 10(6), 1036–1048. [Link]
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This compound. (n.d.). PubChem. [Link]
- (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides. (1997).
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Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). Molecules, 27(15), 4991. [Link]
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Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (2007). Journal of Medicinal Chemistry, 50(8), 1983–1987. [Link]
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Structure activity relationship. (n.d.). ResearchGate. [Link]
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Selected pharmaceutical structures containing piperidine scaffold. (n.d.). ResearchGate. [Link]
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Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). (2007). Bioorganic & Medicinal Chemistry Letters, 17(24), 6849–6853. [Link]
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- 11. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Functionalization of the Thiophene Ring in 1-(Thiophen-2-yl)piperidine
Introduction: The Strategic Value of 1-(Thiophen-2-yl)piperidine
The this compound scaffold is a significant heterocyclic motif in medicinal chemistry and materials science.[1][2] It combines the electron-rich, aromatic thiophene ring with the saturated, conformationally flexible piperidine moiety. This unique pairing offers a versatile platform for developing novel therapeutic agents, particularly those targeting the central nervous system, by influencing properties like lipophilicity and biological target interaction.[2][3]
Functionalization of the thiophene ring is a critical strategy for generating molecular diversity and tuning the pharmacological or material properties of these compounds. The inherent reactivity of the thiophene ring allows for a range of chemical transformations. This guide provides an in-depth exploration of key methodologies for the selective functionalization of this compound, focusing on the causality behind experimental choices to ensure reproducible and efficient synthetic outcomes.
Part 1: Electrophilic Aromatic Substitution: Leveraging Inherent Reactivity
The thiophene ring is significantly more susceptible to electrophilic aromatic substitution (SEAr) than benzene.[4] This heightened reactivity is due to the sulfur heteroatom's ability to stabilize the cationic intermediate (σ-complex) through resonance.[4] In this compound, the piperidine group, connected via its nitrogen atom, acts as an activating, ortho-, para- directing group. Given the geometry of the thiophene ring, this directs incoming electrophiles to the C3 (ortho) and C5 (para) positions. Due to steric hindrance from the adjacent piperidine ring, electrophilic attack predominantly occurs at the more accessible C5 position.
Protocol 1: Regioselective Bromination at the C5 Position
Halogenation is a foundational SEAr reaction that installs a versatile synthetic handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is an ideal reagent for this purpose as it provides a mild source of electrophilic bromine, minimizing side reactions that can occur with harsher reagents like liquid Br₂.
Causality of Experimental Design:
-
Reagent: NBS is chosen for its ease of handling and its ability to generate a low concentration of Br₂ in situ, or for the succinimidyl radical to initiate the reaction, leading to controlled, high-yield monobromination.
-
Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF) are excellent solvent choices as they are polar aprotic, effectively solubilizing the starting material and NBS without participating in the reaction.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating to ensure a sufficient reaction rate without promoting unwanted side products. The reaction is often initiated in the dark to prevent radical chain reactions not associated with the desired electrophilic substitution.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Protect the flask from light by wrapping it in aluminum foil. Add N-Bromosuccinimide (1.05 eq.) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product, 1-(5-bromothiophen-2-yl)piperidine, can be purified by column chromatography on silica gel.
Part 2: Directed ortho-Metalation (DoM): Precision Functionalization at C3
Directed ortho-metalation (DoM) is a powerful technique that overrides the inherent electronic preferences of a substrate, enabling functionalization at a sterically hindered position adjacent to a directing metalation group (DMG).[5] In this compound, the nitrogen atom of the piperidine ring can act as a DMG. It coordinates to a strong organolithium base, such as n-butyllithium (n-BuLi), directing the deprotonation to the adjacent C3 position.[6][7] This provides a regiocomplementary strategy to electrophilic substitution.
Protocol 2: Lithiation and C3-Carboxylation
This protocol demonstrates the DoM strategy by deprotonating the C3 position and "trapping" the resulting organolithium intermediate with carbon dioxide (in the form of dry ice) to yield 2-(piperidin-1-yl)thiophene-3-carboxylic acid.
Causality of Experimental Design:
-
Base: n-Butyllithium is a strong, non-nucleophilic base capable of deprotonating the sp² C-H bond of the thiophene ring.[8][9] The reaction requires rigorously anhydrous conditions as n-BuLi reacts violently with water.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ether oxygen can coordinate the lithium cation, breaking down n-BuLi aggregates and increasing the base's reactivity.[8]
-
Temperature: The reaction is conducted at very low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions, including degradation of the solvent by the strong base and potential ring-opening of the thiophene.[8][10]
-
Electrophile: Dry ice (solid CO₂) serves as a simple, inexpensive, and efficient electrophile for carboxylation.
Step-by-Step Protocol:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar).
-
Initial Solution: Add anhydrous THF to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath. Add this compound (1.0 eq.) to the cold solvent.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Quenching: Carefully add crushed dry ice to the reaction mixture in small portions. A color change and slight effervescence may be observed. Allow the mixture to slowly warm to room temperature overnight as the dry ice sublimes.
-
Workup: Quench the reaction by adding water. Acidify the aqueous layer to pH ~3-4 with 1 M HCl, which will precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. Further purification can be achieved by recrystallization.
Part 3: Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[11] Starting from the 1-(5-bromothiophen-2-yl)piperidine synthesized in Protocol 1, a wide array of functional groups can be introduced onto the thiophene ring.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction creates a new C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester.[12][13] It is renowned for its mild reaction conditions and high functional group tolerance.[14]
Causality of Experimental Design:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[15]
-
Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential. It activates the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12]
-
Solvent System: A two-phase solvent system, such as toluene and water or dioxane and water, is commonly used to dissolve both the organic-soluble starting materials and the inorganic base.
Step-by-Step Protocol:
-
Preparation: To a Schlenk flask, add 1-(5-bromothiophen-2-yl)piperidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent and Base: Add the solvent system (e.g., a 4:1 mixture of toluene and water) followed by the base (e.g., K₂CO₃, 2.0 eq.).
-
Degassing: Subject the mixture to several cycles of vacuum and backfilling with an inert gas (N₂ or Ar) to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture with vigorous stirring (e.g., 90-100 °C) and monitor by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Summary of Functionalization Strategies
| Protocol | Reaction Type | Target Position | Key Reagents | Typical Yield Range | Primary Application |
| 1 | Electrophilic Bromination | C5 | NBS, MeCN | 85-95% | Installation of a synthetic handle for cross-coupling. |
| 2 | Directed ortho-Metalation | C3 | n-BuLi, THF, Dry Ice | 60-80% | Regiocomplementary functionalization at the sterically hindered position. |
| 3 | Suzuki-Miyaura Coupling | C5 (from bromo-precursor) | Arylboronic acid, Pd catalyst, Base | 70-90% | Formation of biaryl and heteroaryl-aryl C-C bonds. |
Visualizations of Key Processes
Caption: Workflow for the synthesis of 1-(5-bromothiophen-2-yl)piperidine.
Caption: Conceptual pathway for Directed ortho-Metalation at the C3 position.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
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Punzi, A., Coppi, D. I., Matera, S., Capozzi, M. A. M., Operamolla, A., Ragni, R., Babudri, F., & Farinola, G. M. (2018). Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. Organic Letters, 20(19), 6197–6201. [Link]
-
Taylor & Francis Online. (2020). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Taylor & Francis Online. [Link]
-
Gräfing, R., & Brandsma, L. (1976). Base-induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 95(11), 264–266. [Link]
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Paskevicius, T., Labanauskas, L., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3853. [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Chemistry 434 Handouts. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]
-
Paskevicius, T., Labanauskas, L., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PMC - PubMed Central. [Link]
-
Punzi, A., et al. (2018). Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. Organic Letters. [Link]
-
Gjøs, N., & Gronowitz, S. (1971). Directed metallation of certain thiophen compounds. Journal of the Chemical Society D: Chemical Communications, (21), 1313-1314. [Link]
-
Bayh, O., et al. (2005). Deprotonation of thiophenes using lithium magnesates. Tetrahedron, 61(19), 4779-4784. [Link]
-
De, A., & Pal, C. (2003). Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles. ARKIVOC, 2003(9), 158-173. [Link]
-
Butler, A. R., & Hendry, J. B. (1970). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 848-851. [Link]
-
ResearchGate. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Secondary and Tertiary Aminothiophenes via Palladium-Catalyzed Amination. The Journal of Organic Chemistry. [Link]
-
Pearson+. (n.d.). The electrophilic aromatic substitution reaction rate for thiophene... Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Gilman, H., & Shirley, D. A. (1949). Metalation of Thiophene by n-Butyllithium. Journal of the American Chemical Society, 71(5), 1870–1871. [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Creative Biolabs. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. [Link]
-
LookChem. (n.d.). Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE. Retrieved from [Link]
-
MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]
-
MDPI. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7018. [Link]
-
National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
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Application Note: A Scalable and GMP-Ready Synthesis of 1-(Thiophen-2-yl)piperidine for Preclinical Development
Abstract
This application note provides a comprehensive, scalable, and robust protocol for the synthesis of 1-(Thiophen-2-yl)piperidine, a versatile heterocyclic building block of interest in medicinal chemistry and drug discovery.[1][2] The presented methodology is designed with preclinical development in mind, emphasizing process control, purity, and scalability to ensure a consistent supply of high-quality Active Pharmaceutical Ingredient (API) for toxicological and pharmacological studies. We detail a palladium-catalyzed Buchwald-Hartwig amination approach, selected for its high efficiency, broad functional group tolerance, and amenability to scale-up.[3] Furthermore, this guide incorporates critical aspects of process chemistry, in-process controls (IPCs), and analytical characterization in alignment with the principles of Good Manufacturing Practice (GMP) for APIs as outlined in the ICH Q7 guidelines.[4][5]
Introduction: The Need for a Scalable Synthetic Route
Small molecule drug candidates require a reliable and reproducible manufacturing process to advance through preclinical testing.[6][7] this compound (CAS 19983-20-1) serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[8] The transition from lab-scale discovery synthesis to the production of kilogram quantities necessary for preclinical trials presents significant challenges.[9][] A successful scale-up synthesis must be:
-
Economical: Utilizing cost-effective and readily available starting materials.
-
Efficient: Providing high yields and throughput.
-
Robust: Tolerant to minor variations in reaction conditions.
-
Safe: Minimizing the use of hazardous reagents and conditions.
-
Controllable: Allowing for consistent production of the API with a well-defined purity and impurity profile.[11]
This document addresses these challenges by providing a detailed protocol that has been optimized for scalability and is aligned with the regulatory expectations for early-phase drug development.[12][13]
Synthetic Strategy: Selection of the Buchwald-Hartwig Amination
Several methods exist for the formation of the critical C-N bond between the thiophene and piperidine rings, including nucleophilic aromatic substitution (SNAr), reductive amination, and palladium-catalyzed cross-coupling.[1][14]
-
Nucleophilic Aromatic Substitution (SNAr): Often requires harsh conditions (high temperatures, strong bases) and an activated thiophene ring (e.g., with strong electron-withdrawing groups), limiting its general applicability.[14]
-
Reductive Amination: A powerful method but requires a thiophene precursor with a carbonyl group, adding steps to the overall synthesis.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has emerged as the gold standard for C-N bond formation.[15] It offers mild reaction conditions, high yields, excellent functional group compatibility, and a well-understood mechanism, making it highly suitable for the synthesis of complex APIs.[3][16]
For these reasons, the Buchwald-Hartwig amination was selected as the most strategic approach for a scalable and reliable synthesis of this compound.
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is crucial for process optimization and troubleshooting. The key steps are: (1) Oxidative addition of the aryl halide to the active Pd(0) catalyst, (2) Coordination of the amine, (3) Deprotonation by a base to form a palladium amide complex, and (4) Reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[15]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Process Development and Scale-Up Protocol
This section outlines the detailed, step-by-step methodology for the synthesis, purification, and analysis of this compound on a 100-gram scale.
Materials and Equipment
| Material | Grade | Supplier | CAS No. |
| 2-Bromothiophene | ReagentPlus®, ≥99% | Sigma-Aldrich | 1003-09-4 |
| Piperidine | Reagent Grade, 99% | Acros Organics | 110-89-4 |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | 3375-31-3 |
| X-Phos | Catalyst Grade | Strem Chemicals | 564483-18-7 |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich | 865-48-5 |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 |
| Ethyl Acetate | ACS Grade | Fisher Sci. | 141-78-6 |
| Hexanes | ACS Grade | Fisher Sci. | 110-54-3 |
| Celite® 545 | Filtering Aid | Sigma-Aldrich | 68855-54-9 |
| Hydrochloric Acid (HCl) | ACS Grade, 37% | Fisher Sci. | 7647-01-0 |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Sci. | 144-55-8 |
Equipment: 5 L three-neck round-bottom flask, mechanical stirrer, heating mantle with temperature controller, condenser, nitrogen inlet, dropping funnel, Buchner funnel, rotary evaporator, and standard laboratory glassware.
Detailed Synthesis Protocol (100 g Scale)
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. All personnel must wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reactor Setup: Assemble the 5 L flask with a mechanical stirrer, condenser, and nitrogen inlet. Ensure the system is inert by purging with nitrogen for 15 minutes.
-
Reagent Charging: To the flask, add Palladium(II) Acetate (1.37 g, 6.1 mmol, 0.01 eq), X-Phos (5.82 g, 12.2 mmol, 0.02 eq), and Sodium tert-butoxide (87.3 g, 908 mmol, 1.5 eq) under a positive pressure of nitrogen.
-
Solvent Addition: Add anhydrous toluene (2.0 L) to the flask. Begin stirring to create a suspension.
-
Starting Material Addition: In a separate flask, prepare a solution of 2-bromothiophene (100 g, 613 mmol, 1.0 eq) and piperidine (62.6 g, 736 mmol, 1.2 eq) in anhydrous toluene (500 mL).
-
Reaction Initiation: Transfer the solution from step 4 to the reaction flask via a dropping funnel over 30 minutes.
-
Reaction Execution: Heat the reaction mixture to 100 °C and maintain this temperature.
-
In-Process Control (IPC): Monitor the reaction progress every hour by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or HPLC until the 2-bromothiophene is consumed (typically 4-6 hours).
-
Reaction Quench: Once complete, cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding water (1.0 L).
-
Work-up - Filtration: Stir the biphasic mixture for 15 minutes, then filter through a pad of Celite® 545 to remove the palladium catalyst and inorganic salts. Wash the filter cake with toluene (2 x 200 mL).
-
Work-up - Extraction: Transfer the combined filtrate to a separatory funnel. Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x 500 mL) and then with brine (1 x 500 mL).
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification - Crystallization (as HCl salt):
-
Dissolve the crude oil in ethyl acetate (500 mL).
-
Slowly add a 2M solution of HCl in diethyl ether until precipitation is complete and the pH is acidic.
-
Stir the resulting slurry for 1 hour at room temperature, then cool to 0-5 °C for another hour.
-
Collect the solid by vacuum filtration, wash with cold ethyl acetate (2 x 100 mL), and dry under vacuum to yield this compound hydrochloride as a solid.
-
To obtain the free base, the salt can be suspended in water, basified with 2M NaOH, and extracted with ethyl acetate.
-
Overall Process Workflow
Caption: Scalable workflow for this compound synthesis.
Quality Control and Characterization for Preclinical Use
The final product must be rigorously characterized to ensure it meets the stringent quality and purity requirements for preclinical studies.[17] The material should be of high purity (typically >98%) with all impurities identified and quantified.
Analytical Data Summary
| Parameter / Method | Specification | Typical Result |
| Appearance | Off-white to pale solid | Conforms |
| Identity by ¹H NMR | Conforms to structure | Conforms. δ (CDCl₃): 6.89 (dd, 1H), 6.65 (dd, 1H), 6.20 (dd, 1H), 3.10 (t, 4H), 1.70 (m, 4H), 1.55 (m, 2H). |
| Identity by ¹³C NMR | Conforms to structure | Conforms. δ (CDCl₃): 150.1, 125.9, 116.4, 114.8, 54.5, 26.1, 24.3. |
| Purity by HPLC (UV 254nm) | ≥ 98.0% | 99.2% |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 168.08 | Found: 168.1 |
| Residual Solvents (GC-HS) | Toluene < 890 ppm | < 100 ppm |
| Palladium Content (ICP-MS) | < 10 ppm | < 5 ppm |
Process Parameters and Critical Quality Attributes (CQAs)
Controlling the process is key to ensuring the quality of the final API. The relationship between process parameters and the drug substance's CQAs must be understood.
Caption: Relationship between process parameters and quality attributes.
Conclusion
This application note details a validated and scalable synthesis of this compound suitable for supplying material for preclinical drug development. The use of a Buchwald-Hartwig amination protocol provides a reliable and efficient route to the target compound. By implementing the described process controls, work-up procedures, and analytical testing, researchers and drug development professionals can consistently produce this key intermediate to the high standards of quality and purity required for advancing new chemical entities toward clinical trials.
References
-
U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link][4][17]
-
Pharmuni. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. [Link][12]
-
European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. [Link][5]
-
The Pharma Master. (2024). Good Manufacturing Practices (GMP) for APIs. [Link][13]
-
U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. [Link][4][17]
-
UCL Therapeutic Innovation Networks. Preclinical Development (Small Molecules). [Link][9]
-
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link][7]
-
NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. [Link][11]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][15]
-
Beilstein Journal of Organic Chemistry. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link][18]
-
University of Groningen Research Portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link][16]
-
Wiley Online Library. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link][14]
-
PubChem. This compound. [Link]
-
LookChem. Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE. [Link][8]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Thiophen-2-yl)piperidine
Welcome to the technical support center for the synthesis of 1-(Thiophen-2-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the nuances of the primary synthetic routes, providing troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
Introduction: Strategic Approaches to C-N Bond Formation
The synthesis of this compound involves the formation of a crucial carbon-nitrogen bond between the thiophene and piperidine rings. The selection of the synthetic strategy is paramount and is typically dictated by the available starting materials, functional group tolerance, and desired scale of the reaction. The three most prevalent methods for this transformation are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used method for C-N cross-coupling reactions.[1][2]
-
Copper-Catalyzed Ullmann Condensation: A classical method that has seen significant improvements with the development of modern ligand systems.[3][4]
-
Reductive Amination: A two-step, one-pot process involving the reaction of a thiophene carbonyl compound with piperidine.[5][6]
This guide will address specific issues you might encounter with each of these methods and provide actionable solutions to enhance your synthetic outcomes.
Section 1: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a workhorse for C-N bond formation due to its broad substrate scope and high functional group tolerance.[1] However, achieving high yields with heteroaromatic substrates like thiophenes can present unique challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion of the 2-halothiophene. What are the likely causes and how can I fix it?
A1: Low or no conversion in a Buchwald-Hartwig reaction is a common issue that can often be traced back to one of several factors: an inactive catalyst, an inappropriate choice of base, or suboptimal reaction temperature.
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction, and its activity is paramount.
-
Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly deoxygenated.[7]
-
Catalyst and Ligand Choice: For electron-rich heteroaryls like thiophene, bulky, electron-rich phosphine ligands are often required to promote the crucial reductive elimination step. Consider using established ligands such as RuPhos, BrettPhos, or t-BuXPhos in combination with a palladium precatalyst like Pd₂(dba)₃ or a preformed palladium-ligand complex.[7][8] A preformed catalyst can often give more reproducible results.
-
-
Incorrect Base: The choice of base is critical and highly substrate-dependent.
-
Base Strength: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices.[7] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically less effective for this transformation.[7]
-
Base Solubility: The solubility of the base can also play a role. Ensure the base is a fine powder to maximize its surface area and reactivity.
-
-
Reaction Temperature: While modern catalyst systems often operate at milder temperatures, some substrate combinations require more thermal energy.
-
Initial Temperature: A good starting point is typically between 80-110 °C.[7]
-
Optimization: If you observe low conversion, a systematic increase in temperature in 10-15 °C increments can be beneficial. However, be mindful of potential substrate or product decomposition at very high temperatures.
-
Q2: I'm observing a significant amount of a hydrodehalogenated thiophene byproduct. What causes this and how can I minimize it?
A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a known side reaction in Buchwald-Hartwig aminations.[1] It typically arises from a β-hydride elimination from the palladium-amide intermediate, competing with the desired reductive elimination.
-
Ligand Choice: The steric bulk of the phosphine ligand can influence the rate of reductive elimination versus β-hydride elimination. Employing bulkier ligands can often favor the desired C-N bond formation.
-
Base: The nature of the base can also impact this side reaction. Experimenting with different strong bases (e.g., switching from NaOtBu to LiHMDS) may alter the reaction pathway and reduce hydrodehalogenation.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to an increase in side products. Monitor your reaction by TLC or LC-MS and aim to stop the reaction once the starting material is consumed.
Q3: Which 2-halothiophene is the best starting material: 2-bromo-, 2-chloro-, or 2-iodothiophene?
A3: The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the trend I > Br > Cl. However, for thiophenes, 2-bromothiophene is often the ideal starting material.[9]
-
2-Bromothiophene: Offers a good balance of reactivity and stability, generally providing high yields with modern catalyst systems.[9]
-
2-Chlorothiophene: Is less reactive and may require more forcing conditions or specialized catalyst systems designed for aryl chloride activation.
-
2-Iodothiophene: While highly reactive, aryl iodides can sometimes lead to the formation of unreactive palladium-iodide bridged dimers, which can inhibit the catalytic cycle.[10]
Comparative Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A (Standard) | Condition B (Optimized for Challenging Substrates) |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (2-4 mol%) | BrettPhos (4 mol%) |
| Base | NaOtBu (1.5 equiv) | LiHMDS (2.0 equiv) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 110 °C |
| Typical Yield | 75-85% | 80-95% |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromothiophene with Piperidine
-
To an oven-dried Schlenk tube, add 2-bromothiophene (1.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and BrettPhos (0.04 mmol, 4 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous, deoxygenated 1,4-dioxane (5 mL) via syringe.[11]
-
Add piperidine (1.2 mmol) via syringe.
-
Finally, add lithium bis(trimethylsilyl)amide (LiHMDS, 2.0 mmol, 1.0 M solution in THF) dropwise.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Section 2: Troubleshooting Ullmann Condensation
The Ullmann condensation is a copper-catalyzed alternative for C-N bond formation. While traditionally requiring harsh conditions, modern protocols with ligands allow for milder and more efficient reactions.[3][4]
Frequently Asked Questions (FAQs)
Q1: My Ullmann reaction is sluggish and gives a poor yield. What can I do to improve it?
A1: Sluggish Ullmann reactions are often due to an inappropriate choice of catalyst, ligand, base, or solvent, or simply insufficient temperature.
-
Catalyst and Ligand:
-
Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst.[12] Copper(I) bromide (CuBr) and copper(I) oxide (Cu₂O) are also viable alternatives.
-
Ligand Selection: The use of a ligand is often crucial for achieving good yields under milder conditions. Simple and effective ligands include N,N'-dimethylethylenediamine (DMEDA), 1,10-phenanthroline, and L-proline.[4] Screening a few different ligands can often lead to a significant improvement.
-
-
Base:
-
Solvent:
-
Temperature:
-
Traditional vs. Modern: While traditional Ullmann reactions required very high temperatures (>200 °C), modern ligand-accelerated protocols can often be run in the 80-140 °C range.[3] If you are not seeing a reaction, a stepwise increase in temperature is a reasonable approach.
-
Q2: The reaction mixture turns black, and I'm getting a lot of decomposition. What's happening?
A2: A blackening of the reaction mixture often indicates the decomposition of the copper catalyst to form copper oxides.[12]
-
Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the copper catalyst.[12]
-
Ligand Stability: The choice of ligand can influence the stability of the catalyst complex. If you suspect catalyst decomposition, screening different ligands may resolve the issue.[12]
-
Temperature Control: Excessively high temperatures can also lead to catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
Experimental Protocol: Ullmann Condensation of 2-Iodothiophene with Piperidine
-
To an oven-dried sealed tube, add 2-iodothiophene (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
Add potassium phosphate (K₃PO₄, 2.0 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous DMSO (4 mL) and piperidine (1.5 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath at 120 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 3: Troubleshooting Reductive Amination
Reductive amination is a powerful method that proceeds through the in-situ formation and reduction of an iminium ion from a thiophene aldehyde or ketone and piperidine.[5][6]
Frequently Asked questions (FAQs)
Q1: My reductive amination is not going to completion, and I'm left with a lot of unreacted thiophene aldehyde. How can I drive the reaction forward?
A1: Incomplete conversion in reductive amination often points to issues with imine formation or the activity of the reducing agent.
-
Imine Formation:
-
Acid Catalyst: The formation of the imine is often the rate-limiting step and is catalyzed by mild acid. Adding a catalytic amount of acetic acid (AcOH) can significantly accelerate this step.[15]
-
Water Removal: The formation of the imine produces water, which can inhibit the reaction. The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can help to drive the equilibrium towards the imine.[15] Alternatively, performing the reaction in a solvent system with a Dean-Stark trap can be effective for water removal.[16]
-
-
Reducing Agent:
-
Choice of Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice as it is mild and selective for the reduction of imines in the presence of aldehydes.[17] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can also be used, but it can also reduce the starting aldehyde.[17]
-
Reagent Quality: Borohydride reagents can degrade over time, especially if not stored properly. Using a fresh bottle of the reducing agent may improve your results.[15]
-
Q2: I'm seeing the formation of a significant amount of the alcohol byproduct from the reduction of my starting aldehyde. How can I avoid this?
A2: The formation of the alcohol byproduct indicates that the reduction of the aldehyde is competing with the reduction of the imine.
-
Stepwise Procedure: To minimize this side reaction, a stepwise procedure can be employed. First, stir the thiophene aldehyde and piperidine together (with a catalytic amount of acid) for a period of time (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.[18]
-
Choice of Reducing Agent: As mentioned above, NaBH(OAc)₃ is generally more selective for imines over aldehydes compared to NaBH₄.[17]
Experimental Protocol: Reductive Amination of Thiophene-2-carboxaldehyde with Piperidine
-
To a round-bottom flask, add thiophene-2-carboxaldehyde (1.0 mmol), piperidine (1.2 mmol), and dichloromethane (DCM, 10 mL).
-
Add a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Decision Tree for Reductive Amination Strategy
Caption: Decision tree for selecting a reductive amination strategy.
References
- Benchchem. (n.d.). This compound | CAS 19983-20-1 | Supplier.
- Wordpress. (2025, December 19). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Semantic Scholar. (2006, June 9). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
- Royal Society of Chemistry. (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications.
- Benchchem. (n.d.). Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole.
- Wikipedia. (n.d.). Ullmann condensation.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- National Institutes of Health. (2010, October 27). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithiation Reactions.
- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
- Reddit. (2018, November 16). Forcing a Reductive Amination. r/chemistry.
- ResearchGate. (2025, August 6). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides.
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
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Technical Support Center: Troubleshooting Side-Product Formation in the Synthesis of 1-(Thiophen-2-yl)piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(Thiophen-2-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to impurity and side-product formation during their synthetic work. As a key intermediate in medicinal chemistry, the purity of this compound is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthesis.
Section 1: Troubleshooting Guide (Problem-Oriented)
This section addresses specific experimental observations and provides causal explanations and actionable solutions.
Q1: My yield of this compound is low, and my crude NMR/GC-MS shows a significant amount of thiophene. What is the likely cause and how can I prevent it?
A1: The presence of thiophene as a major byproduct strongly suggests that a hydrodehalogenation side-reaction is occurring. This is a classic and often frustrating side-reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which is a common method for this synthesis.[3][4]
Causality: The Mechanism of Hydrodehalogenation
In the Buchwald-Hartwig catalytic cycle, after the oxidative addition of 2-halothiophene to the Pd(0) catalyst and formation of the palladium-amide complex, the desired pathway is reductive elimination to form the C-N bond. However, an unproductive competing pathway exists where the palladium-amide intermediate undergoes β-hydride elimination . This process forms a Pd-H species, which can then reductively eliminate with the halide to regenerate the catalyst and produce HX, while the resulting imine from the amine fragment ultimately leads to the formation of the hydrodehalogenated arene (thiophene).[3]
Troubleshooting Workflow: Minimizing Hydrodehalogenation
Caption: Troubleshooting workflow for hydrodehalogenation.
Actionable Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands promote the desired reductive elimination pathway, making it kinetically faster than β-hydride elimination.
-
Recommendation: Switch from first-generation ligands (e.g., P(o-tolyl)₃) or bidentate ligands like BINAP to modern biaryl monophosphine ligands ("Buchwald ligands").[5] Excellent choices for electron-rich heterocycles like thiophene include RuPhos , XPhos , or tBuXPhos .
-
-
Base Selection: Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) can sometimes favor the β-hydride elimination pathway.
-
Recommendation: While NaOt-Bu is often effective, consider screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These can be sufficient to deprotonate the piperidine-palladium complex without aggressively promoting the side reaction.[6]
-
-
Temperature Control: High temperatures can provide the activation energy needed for unwanted pathways.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 80-110 °C. Avoid excessive heating.
-
Q2: My mass spectrometry data shows an impurity with a mass of ~332 g/mol or ~248 g/mol . What could these be?
A2: These high-molecular-weight impurities are likely the result of dimerization or homocoupling reactions.
Causality & Potential Products:
-
Dimerization of the Product (M.W. ≈ 332.5 g/mol ): It is possible for the product, this compound, to undergo a further C-H activation/coupling reaction with another molecule of the starting 2-halothiophene, leading to piperidinyl-bithiophene structures. This is more prevalent if reaction times are excessively long or if catalyst loading is very high.[7]
-
Homocoupling of 2-Bromothiophene (M.W. ≈ 166.0 g/mol for bithiophene): The palladium catalyst can facilitate the coupling of two molecules of the 2-halothiophene starting material to form 2,2'-bithiophene. This is often observed when the rate of oxidative addition is fast, but the subsequent steps of the main C-N coupling cycle are slow.
Actionable Solutions:
-
Precise Stoichiometry: Ensure that the amine is not the limiting reagent. A slight excess of the amine can help ensure the palladium intermediate is captured for C-N coupling rather than homocoupling.
-
Catalyst Loading: Use the lowest effective catalyst loading (typically 1-2 mol % Pd). Overloading the reaction with catalyst can increase the rate of side reactions.
-
Reaction Monitoring: Monitor the reaction by GC or TLC and stop it as soon as the starting material is consumed to prevent post-reaction side-product formation.
-
Ligand Choice: Certain ligands are more prone to promoting homocoupling. If this is a persistent issue, re-screening ligands is advisable.
Q3: My reaction starts but then stalls, leaving significant unreacted starting material. What could be deactivating my catalyst?
A3: Catalyst deactivation is a known issue when working with sulfur-containing heterocycles like thiophene. The sulfur atom can act as a Lewis base and coordinate strongly to the palladium center, effectively poisoning the catalyst and removing it from the catalytic cycle.[6]
Causality: Catalyst Poisoning
Caption: Catalyst poisoning by thiophene sulfur.
Actionable Solutions:
-
Use Electron-Rich, Bulky Ligands: As mentioned in Q1, ligands like RuPhos and XPhos are not only good for preventing hydrodehalogenation but also for stabilizing the palladium catalyst. Their bulk can create a steric shield that hinders the sulfur atom from strongly coordinating to the metal center, thus increasing catalyst lifetime.[5]
-
Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst (e.g., (XPhos)Pd G3) can ensure the efficient generation of the active Pd(0) species and can sometimes improve catalyst stability and turnover number compared to using separate Pd sources and ligands.
-
Ensure Inert Atmosphere: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst itself, leading to deactivation. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.
Section 2: Frequently Asked Questions (Method-Oriented)
Q1: Which synthetic route—Buchwald-Hartwig, S_NAr, or Reductive Amination—is generally best for producing high-purity this compound?
A1: Each route has its advantages and disadvantages, but for general-purpose, high-purity synthesis on a lab scale, the Buchwald-Hartwig amination is often the most reliable and versatile method.
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) | Reductive Amination |
| Generality | Very high; wide range of ligands and conditions available.[3] | Limited; often requires harsh conditions or activating groups not present on thiophene.[8][9] | Good, but depends on the quality of the aldehyde starting material. |
| Conditions | Mild to moderate (80-110 °C). | Often harsh (high temperatures, strong base). | Very mild (often room temp). |
| Key Side Reactions | Hydrodehalogenation, homocoupling, catalyst deactivation.[3] | Incomplete reaction, elimination. | Over-reduction of aldehyde, aminal formation.[10] |
| Recommendation | Most recommended. Offers the best control over reaction parameters to minimize impurities. | Not generally recommended for unactivated 2-halothiophenes. | A good alternative if metal-free conditions are required. Prone to different, but manageable, side-products. |
Q2: What are the best analytical techniques to identify and quantify these side-products?
A2: A multi-technique approach is essential for robust impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this analysis.[1] It can separate volatile and semi-volatile compounds like the product, starting materials, and key byproducts (thiophene, 2,2'-bithiophene). The mass spectrometer provides definitive identification based on molecular weight and fragmentation patterns.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Crude ¹H NMR is excellent for quickly assessing the conversion of starting material and identifying major byproducts. Thiophene has a characteristic set of signals in the aromatic region that are easily distinguishable from the product and 2-bromothiophene.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is ideal for quantifying the purity of the final product and tracking the disappearance of starting materials. Developing a good separation method is key to resolving closely related impurities.
Section 3: Protocols & Methodologies
Protocol 1: Optimized Buchwald-Hartwig Protocol to Minimize Side-Products
This protocol utilizes a modern ligand system designed to favor the desired C-N bond formation.
Materials:
-
2-Bromothiophene
-
Piperidine
-
RuPhos (or XPhos)
-
(RuPhos)Pd G3 Precatalyst (or Pd₂(dba)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the (RuPhos)Pd G3 precatalyst (0.02 eq), RuPhos ligand (0.02 eq, if using Pd₂(dba)₃), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add anhydrous, degassed toluene. Stir for 5 minutes. Add 2-bromothiophene (1.0 eq), followed by piperidine (1.2 eq) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by GC-MS. The reaction is typically complete in 4-12 hours.
-
Workup: Cool the reaction to room temperature. Quench with water and extract with ethyl acetate or MTBE. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The use of a pre-catalyst and a specific ligand-to-metal ratio provides consistency. Monitoring by GC-MS validates the reaction endpoint and allows for a direct assessment of the impurity profile, confirming the suppression of hydrodehalogenation.
Protocol 2: GC-MS Method for Impurity Profiling
Instrumentation: Standard Gas Chromatograph with a Mass Selective Detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet: Split mode (50:1), 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector: EI mode (70 eV), scan range 40-450 m/z.
Expected Retention Times (Approximate):
-
Thiophene: ~3-4 min
-
Piperidine: ~4-5 min
-
2-Bromothiophene: ~7-8 min
-
This compound (Product): ~10-12 min
-
2,2'-Bithiophene: ~13-15 min
References
-
Buchwald–Hartwig amination - Wikipedia. Provides a detailed overview of the reaction mechanism, including the β-hydride elimination side reaction. [Link]
-
Rauchfuss, T. B., et al. "A New Pathway for Thiophene Ring Opening by Transition Metals." Journal of the American Chemical Society. Describes the cleavage of C-S bonds in thiophenes by metal centers, a potential deactivation or side-reaction pathway. [Link]
-
Campos, J.F., et al. "The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines." Molecules. Details palladium-catalyzed reactions on the thiophene ring. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Outlines the general mechanism and scope, touching on catalyst poisoning issues. [Link]
-
Hama, T., et al. "Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects." Journal of the American Chemical Society. Provides mechanistic insights into the oxidative addition step. [Link]
-
Rh-Catalyzed Synthesis of Thienoacenes from Thiophenes - Synfacts. Discusses C-H activation on thiophenes, relevant to potential side reactions. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. A good resource for reaction examples and general mechanisms. [Link]
-
Thiophene-based analogs in medicinal chemistry. Discusses the importance and synthesis of thiophene derivatives. [Link]
-
General strategy for the synthesis of piperidine derivatives. Shows a general scheme including reductive amination. [Link]
-
Dimerization reactions with oxidized brominated thiophenes - RSC Publishing. Details dimerization pathways for thiophene derivatives. [Link]
-
Iron Complexes from Ferrocenyl Bithiophene Thioketone. Mentions bithiophene units and potential ring-opening reactions. [Link]
-
Iron-catalysed C–H/C–H coupling for dimeric to polymeric thiophene materials synthesis - Nature. Discusses C-H/C-H coupling for thiophene dimerization. [Link]
-
Ring-opening reactions of thieno[3,2-b]thiophenes. Provides examples of thiophene ring-opening. [Link]
- (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides - Google Patents.
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Explains the mechanism and requirements for S_NAr reactions. [Link]
-
1-(THIEN-2-YL)-PIPERIDINE - LookChem. Highlights the use of the target molecule in the pharmaceutical industry. [Link]
-
Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. Describes potential side reactions of thiophene-2-carboxaldehyde. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Provides a general overview of the S_NAr mechanism. [Link]
Sources
- 1. This compound|CAS 19983-20-1|Supplier [benchchem.com]
- 2. Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE | lookchem [lookchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(Thiophen-2-yl)piperidine
Welcome to the dedicated technical support guide for 1-(Thiophen-2-yl)piperidine. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile heterocyclic compound. We understand that achieving high purity is critical for reliable downstream applications, from medicinal chemistry research to materials science.[1][2][3] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
Compound Profile: this compound
A clear understanding of the physical properties of your target compound is the foundation of any successful purification.
| Property | Value | Source(s) |
| CAS Number | 19983-20-1 | [4][5] |
| Molecular Formula | C₉H₁₃NS | [4][5] |
| Molecular Weight | 167.27 g/mol | [4][5] |
| Appearance | Orange Liquid | [2] |
| Boiling Point | ~265.0 °C at 760 Torr | [2][4] |
| Density | ~1.106 g/cm³ | [2][4] |
| Storage Conditions | 2-8°C, Protect from Light | [2][4][6] |
| Sensitivity | Light Sensitive | [2][4] |
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Question: My crude product is a dark brown or black oil after synthesis. What causes this, and how can I fix it?
Answer: Dark coloration typically indicates the presence of polymeric or oxidized impurities. The thiophene ring, while aromatic, can be susceptible to oxidation or polymerization under certain conditions, especially at elevated temperatures or in the presence of trace acids.
-
Causality: The synthesis of this compound often involves methods like reductive amination or direct alkylation.[1] If the reaction temperature is not well-controlled or if acidic reagents are not fully quenched during workup, side reactions can lead to the formation of highly conjugated, colored byproducts. The compound's inherent light sensitivity can also contribute to discoloration over time.[2][4]
-
Troubleshooting Protocol:
-
Activated Carbon Treatment: Before attempting distillation, dissolve the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (approx. 1-2% w/w) and stir for 15-30 minutes at room temperature.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter (PTFE) to remove the carbon. This step is crucial for adsorbing high-molecular-weight colored impurities.
-
Proceed to Primary Purification: The resulting lighter-colored solution can then be concentrated and subjected to vacuum distillation or column chromatography. This preliminary decolorization step prevents the fouling of your distillation apparatus or chromatography column.
-
Question: My purity by GC-MS is only ~90%, with several small peaks near my product. How do I remove these closely related impurities?
Answer: This issue suggests the presence of structural analogs or unreacted intermediates. For instance, in a reductive amination using 2-thiophenecarboxaldehyde and piperidine, you might have residual starting materials or the intermediate imine.
-
Causality: Closely boiling impurities are difficult to separate by standard distillation. These impurities may arise from incomplete reaction, over-alkylation, or side reactions involving the thiophene ring.
-
Recommended Strategy: High-Efficiency Vacuum Distillation or Column Chromatography.
-
Fractional Vacuum Distillation: A simple distillation may not suffice. Use a fractionating column (e.g., a Vigreux or packed column) to increase the theoretical plates and improve separation. Collect multiple small fractions and analyze each by TLC or GC-MS to identify the purest ones.
-
Flash Column Chromatography: This is often the most effective method. Due to the basic nature of the piperidine nitrogen, standard silica gel can cause peak tailing. To mitigate this, the mobile phase should be amended with a small amount of a tertiary amine.
-
Detailed Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Column Packing: Pack the column with the slurry. Never dry-pack silica gel.
-
Solvent System: Equilibrate the column with a non-polar mobile phase, such as Hexane/Ethyl Acetate (98:2), containing 0.5-1% triethylamine (TEA) . The TEA is critical; it deactivates the acidic silanol groups on the silica surface, preventing the basic product from streaking and ensuring a sharp, symmetrical peak shape.
-
Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel.
-
Elution: Run the column, gradually increasing the polarity of the mobile phase (gradient elution) as needed. Monitor the fractions using TLC with a UV lamp (thiophene is UV-active) and/or a potassium permanganate stain.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Question: I'm losing a significant amount of product during vacuum distillation. The yield is very low, and a dark residue remains in the distillation flask. Why?
Answer: This is a classic sign of thermal decomposition. Although the compound has a reported boiling point of 265 °C at atmospheric pressure, holding it at such a high temperature for an extended period will inevitably lead to degradation.[2][4]
-
Causality: The C-N bond and the thiophene ring can be susceptible to cleavage and polymerization at high temperatures. The key is to lower the boiling point to a temperature where the molecule is stable.
-
Solution:
-
Improve Your Vacuum: Ensure your vacuum system is capable of achieving a pressure of <1 Torr. A good mechanical pump is essential. The lower the pressure, the lower the boiling point.
-
Accurate Temperature Monitoring: Place the thermometer bulb correctly—level with the side arm leading to the condenser—to measure the temperature of the vapor, not the pot.
-
Minimize Heating Time: Use an appropriately sized distillation flask (half-full is ideal) and a heating mantle with a stirrer for even heat distribution. Bring the liquid to a boil as quickly as is safe and distill it promptly. Do not heat the flask for hours before distillation begins.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the single best method for purifying this compound on a multi-gram scale?
A1: For multi-gram quantities, vacuum distillation is the most efficient and scalable method. It is excellent for removing non-volatile impurities (salts, catalysts) and impurities with significantly different boiling points. The key is to use a high-quality vacuum to lower the boiling point sufficiently to prevent thermal decomposition. For highest purity, a fractional distillation setup is recommended.
Q2: What are the most likely impurities I should expect from a synthesis involving 2-halothiophene and piperidine?
A2: In a nucleophilic aromatic substitution reaction between a 2-halothiophene and piperidine, common impurities include:
-
Unreacted Piperidine: Highly volatile, usually removed during solvent evaporation.
-
Unreacted 2-Halothiophene: Can be removed by distillation.
-
Disubstituted Products: If a dihalothiophene is present as an impurity in the starting material.
-
Salts: Such as piperidine hydrohalide, which are non-volatile and will remain in the distillation flask.[7] An initial aqueous wash or basic workup is effective at removing these.
Q3: My purified this compound turns yellow/orange after a few weeks in storage. How can I prevent this?
A3: This degradation is due to the compound's sensitivity to light and potentially air (oxidation).[2][4] Proper storage is non-negotiable for maintaining purity.
-
Storage Protocol:
-
Use an amber glass vial or a clear vial wrapped completely in aluminum foil to block all light.
-
Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents oxidation.
-
Store the sealed vial in a refrigerator at the recommended 2-8°C.[2][4][6]
-
Visualized Workflows
A logical approach is key to selecting the right purification strategy. The following decision tree illustrates a recommended workflow.
Caption: Decision tree for selecting the optimal purification strategy.
The following diagram illustrates a standard setup for vacuum distillation, the primary recommended purification technique.
Sources
- 1. This compound|CAS 19983-20-1|Supplier [benchchem.com]
- 2. Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE | lookchem [lookchem.com]
- 3. CAS 19983-20-1: 1-(THIEN-2-YL)-PIPERIDINE | CymitQuimica [cymitquimica.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | C9H13NS | CID 12181160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-Arylation of Piperidine with Substituted Thiophenes
Welcome to the technical support center for the N-arylation of piperidine with substituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we move beyond standard protocols to address the nuanced challenges that arise when working with sulfur-containing heterocycles like thiophenes. This resource provides in-depth troubleshooting, evidence-based solutions, and a comprehensive look into the underlying chemical principles.
Section 1: Troubleshooting Guide for Common Experimental Failures
The N-arylation of piperidine with substituted thiophenes, a specialized form of the Buchwald-Hartwig amination, is a powerful tool for synthesizing molecules of pharmaceutical interest.[1] However, the unique electronic properties and the presence of sulfur in the thiophene ring introduce specific challenges not always encountered with simple aryl halides. This section addresses the most common issues encountered in the lab.
Issue: Low to No Product Conversion
This is one of the most frequent and frustrating outcomes. When TLC or GC-MS analysis shows primarily unreacted starting materials, a systematic evaluation of the reaction components is necessary.[2]
Potential Causes & Recommended Actions:
-
Catalyst Inactivity or Poisoning:
-
The Thiophene Problem: The sulfur atom in the thiophene ring can coordinate to the palladium center, leading to catalyst deactivation.[3] This is especially problematic with electron-rich thiophenes.
-
Solution: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%). Consider using specialized ligands designed for heteroaromatic substrates, such as bulky biarylphosphines (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(tBu)₃), which can shield the metal center and promote the desired catalytic cycle.[4]
-
Protocol Insight: Always use a pre-catalyst if possible. Relying on in-situ generation from sources like Pd(OAc)₂ can be unreliable.[5]
-
-
Ineffective Oxidative Addition:
-
The Halide's Role: While aryl iodides and bromides are generally reactive, chloro-thiophenes are notoriously difficult coupling partners due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[1][5]
-
Solution: If possible, synthesize the bromo- or iodo-thiophene analogue of your substrate. If you must use a chloro-thiophene, employ a catalyst system known for activating aryl chlorides. This typically involves highly electron-rich and sterically hindered ligands like BrettPhos or RuPhos.
-
-
Improper Base Selection:
-
The Wrong pKa: The base must be strong enough to deprotonate the piperidine N-H but not so strong that it causes decomposition of sensitive substrates or ligands.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common choice, but if your thiophene contains base-sensitive functional groups, consider milder inorganic bases like K₃PO₄ or Cs₂CO₃.[3] Be aware that some protecting groups, like TBDMS, can be sensitive to strong bases at high temperatures.[5]
-
Issue: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS trace indicates competing reaction pathways are at play.
Potential Causes & Recommended Actions:
-
Hydrodehalogenation:
-
The Culprit: This side reaction replaces the halogen on the thiophene with a hydrogen atom, consuming your starting material without forming the desired C-N bond. It can be promoted by moisture or an inefficient catalytic cycle.
-
Solution: Ensure all reagents and solvents are scrupulously dried and degassed. The choice of ligand is also critical; some ligands are more prone to promoting β-hydride elimination, a key step in some hydrodehalogenation pathways.[1]
-
-
Homocoupling of Thiophene (Bi-thiophene formation):
-
Mechanism: This occurs when two molecules of the halo-thiophene couple together. It is often a sign that the catalytic cycle is not proceeding efficiently after the oxidative addition step.
-
Solution: Lowering the reaction temperature may disfavor this side reaction. Optimizing the palladium-to-ligand ratio can also be beneficial.
-
-
Diarylation of Piperidine:
-
The Problem: While less common with piperidine than with primary amines, it's a possibility, especially with highly reactive arylating agents.
-
Solution: Using a slight excess of the piperidine can help suppress this. If the problem persists, consider a copper-catalyzed Ullmann-type coupling, which is known to avoid N,N-diarylation products.[6]
-
Reaction Parameter Optimization Table
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Use a pre-catalyst (e.g., XPhos Pd G3); Increase loading to 3-5 mol%. | Pre-catalysts offer better stability and reproducibility.[5] Higher loading combats catalyst poisoning by thiophene sulfur. |
| Ligand | Xantphos | Switch to a bulkier, more electron-rich ligand (e.g., BrettPhos, RuPhos). | Enhances the rate of reductive elimination and stabilizes the palladium center. |
| Base | NaOtBu | Screen K₃PO₄, Cs₂CO₃. | Milder bases can prevent the degradation of sensitive functional groups on the thiophene ring.[3] |
| Solvent | Toluene, Dioxane | Ensure anhydrous conditions; consider aprotic polar solvents like DMF or DMSO for copper catalysis. | Moisture can lead to hydrodehalogenation. Solvent choice can significantly impact catalyst solubility and reactivity. |
| Temperature | 80-110 °C | Lower temperature to 60-80 °C; or increase if no reaction occurs. | Balances reaction rate against potential for side reactions and substrate decomposition. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My thiophene substrate has an electron-withdrawing group. Why is the reaction still failing?
While electron-withdrawing groups can make the thiophene ring less prone to poisoning the palladium catalyst, they also decrease its reactivity towards oxidative addition. This is a classic example of balancing electronic effects. For such substrates, you may need to use more forcing conditions (higher temperature, longer reaction time) or switch to a more reactive halo-thiophene (Cl < Br < I). A catalyst system with a highly electron-donating ligand can also help to accelerate the oxidative addition step.[3]
Q2: Can I use a copper catalyst instead of palladium for this transformation?
Yes, copper-catalyzed N-arylation (Ullmann or Chan-Lam coupling) is a viable alternative.[6] It can be advantageous in several scenarios:
-
Cost: Copper catalysts are generally less expensive than palladium catalysts.
-
Selectivity: As mentioned, copper catalysis can prevent diarylation.[6]
-
Functional Group Tolerance: In some cases, copper systems may tolerate functional groups that are problematic for palladium catalysts.
However, traditional Ullmann conditions often require higher temperatures and stoichiometric amounts of copper. Modern protocols using ligands like 1,10-phenanthroline or various amino acids can allow for milder conditions and catalytic amounts of copper.[7]
Q3: How do I properly degas my reaction mixture, and why is it so critical?
Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) species, halting the catalytic cycle. It can also promote side reactions. Proper degassing is non-negotiable for reproducible results.
Recommended Degassing Protocol (Freeze-Pump-Thaw):
-
Assemble your reaction flask with all solid reagents and a stir bar under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Add the anhydrous solvent via syringe.
-
Freeze the mixture using liquid nitrogen until it is completely solid.
-
Apply a high vacuum for 5-10 minutes.
-
Close the flask to the vacuum and thaw the mixture in a water bath. You should see bubbles evolving from the solvent as dissolved gases are released.
-
Repeat this cycle at least three times.
-
After the final thaw, backfill the flask with argon or nitrogen.
Q4: I see multiple product spots on my TLC, even after purification. What could be happening?
If you're confident in your purification, consider the possibility of atropisomerism or hindered bond rotation, especially if your substituted thiophene or piperidine is sterically bulky. This can lead to conformers that are stable at room temperature and may appear as separate spots on TLC or distinct sets of signals in the NMR spectrum.[5] Variable temperature NMR (VT-NMR) can be a useful tool to investigate this possibility; if the signals coalesce at higher temperatures, it's a strong indication of rotational isomers.
Section 3: Experimental Workflows & Diagrams
General Protocol for a Palladium-Catalyzed N-Arylation Screening Reaction
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the substituted halo-thiophene (0.5 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%, 0.01 mmol), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 eq, 0.7 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon for 10 minutes.
-
Reagent Addition: Add anhydrous toluene (2 mL) via syringe, followed by piperidine (1.2 eq, 0.6 mmol).
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw as described in the FAQ section.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots under an argon atmosphere.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.[2]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Troubleshooting Logic Flowchart
Caption: A decision-making flowchart for troubleshooting common issues.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: The key steps in the palladium-catalyzed N-arylation cycle.
References
-
ajp0206, Vesnal, et al. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]
-
Krang Lee, Nicolau Saker Neto, Waylander. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]
-
Choi, J., Martín-Gago, P., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. Available at: [Link]
-
Harris, M. C., et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. ResearchGate. Available at: [Link]
-
Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at: [Link]
-
Ligand Effects in the Synthesis of N-heterocycles by Intramolecular Heck Reactions. (n.d.). Available at: [Link]
-
Maleev, V. I., et al. (2022). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Cernak, T., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. National Institutes of Health. Available at: [Link]
-
Ogawa, K., et al. (2001). Synthesis of Secondary and Tertiary Aminothiophenes via Palladium-Catalyzed Amination. ACS Publications. Available at: [Link]
-
Kirsch, G., et al. (2007). Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. ResearchGate. Available at: [Link]
-
Wang, D.-H., et al. (2016). N-Heterocyclic Carbene Ligand-Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. National Institutes of Health. Available at: [Link]
-
Widenhoefer, R. A. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Sharma, A., et al. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Bentham Science. Available at: [Link]
-
Zhang, J., et al. (2024). N-Heteroaromatic Fluoroalkylation through Ligand Coupling Reaction of Sulfones. National Institutes of Health. Available at: [Link]
-
Kumar, S., et al. (2014). Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. ResearchGate. Available at: [Link]
-
Wang, D.-H., et al. (2016). NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. ResearchGate. Available at: [Link]
-
Ma, D., et al. (2004). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. National Institutes of Health. Available at: [Link]
-
Maji, A. (2017). C H Arylation of Saturated N ‐Heterocycles. ResearchGate. Available at: [Link]
-
Ghorai, S., et al. (2019). Copper‐Catalyzed the N‐Arylation of p‐Toluidine 5 a with Various Aryltrialkoxysilanes 2.[a,b] a Reaction conditions. ResearchGate. Available at: [Link]
-
Kozytskyi, A., et al. (2025). Substituted piperidine challenge. National Institutes of Health. Available at: [Link]
-
Ma, D., et al. (2004). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Semantic Scholar. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for 1-(Thiophen-2-yl)piperidine Synthesis
Welcome to the technical support center for the synthesis of 1-(Thiophen-2-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. Here, we will move beyond simple procedural lists to explore the underlying principles of common synthetic routes, troubleshoot potential issues, and provide actionable solutions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
The formation of the C-N bond between the thiophene ring and piperidine is central to this synthesis. The two most prevalent and effective strategies are the Buchwald-Hartwig amination and classical nucleophilic aromatic substitution (SNAr).
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[1] It offers high functional group tolerance and generally provides good to excellent yields. The reaction typically involves coupling an aryl halide (e.g., 2-bromothiophene or 2-chlorothiophene) with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This method is also viable, particularly if the thiophene ring is activated with electron-withdrawing groups.[3] The reaction proceeds through the addition of the nucleophile (piperidine) to the aromatic ring, followed by the elimination of a leaving group.[3]
Q2: I'm considering the Buchwald-Hartwig route. Which starting materials (2-bromo- or 2-chlorothiophene) should I choose?
The choice between 2-bromo- and 2-chlorothiophene often comes down to a balance of reactivity and cost.
-
Reactivity: In general, the reactivity of aryl halides in Buchwald-Hartwig amination follows the trend: I > Br > OTf > Cl.[4][5] Therefore, 2-bromothiophene is typically more reactive than 2-chlorothiophene, often leading to faster reactions and higher yields under milder conditions.[4]
-
Cost and Availability: Aryl chlorides are often less expensive and more readily available than the corresponding bromides. For large-scale synthesis, optimizing the reaction for the less reactive but more economical 2-chlorothiophene can be advantageous. However, this may require more specialized and often more expensive ligands and potentially harsher reaction conditions.[6]
Q3: What is the crucial role of the phosphine ligand in the Buchwald-Hartwig amination, and how do I select the right one?
The phosphine ligand is arguably the most critical component of the Buchwald-Hartwig catalytic system. It stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and prevents catalyst decomposition.[2]
Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species, which accelerates the key steps in the catalytic cycle.[1][2]
Commonly Used Ligands for Thiophene Amination:
| Ligand | Key Features | Typical Palladium Precursor |
| XPhos | Highly active for a broad range of substrates, including heteroaromatic chlorides.[7][8] | Pd₂(dba)₃ or Pd(OAc)₂ |
| SPhos | Similar to XPhos, often provides excellent results. | Pd₂(dba)₃ or Pd(OAc)₂ |
| RuPhos | Another highly effective biarylphosphine ligand.[7] | Pd₂(dba)₃ or Pd(OAc)₂ |
| BrettPhos | Particularly effective for coupling primary amines, but can also be used for secondary amines.[9] | Pd₂(dba)₃ or Pd(OAc)₂ |
Recommendation: For the synthesis of this compound, starting with a versatile and robust ligand like XPhos or SPhos is a sound strategy.
Q4: The choice of base seems critical. Which base should I use and why?
The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary functions are to deprotonate the amine (piperidine) to increase its nucleophilicity and to facilitate the formation of the palladium-amide complex.[4][10] The choice of base is highly dependent on the solvent and the specific substrates.[4][10]
-
Strong, Non-nucleophilic Bases: For most applications, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is the preferred choice, especially in nonpolar solvents like toluene or dioxane.[7][10] These bases are effective at deprotonating the amine without competing as a nucleophile.
-
Weaker Bases: Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes be employed, but they often necessitate higher reaction temperatures and may lead to slower reaction rates.[7]
Key Insight: The base should be anionic to effectively deprotonate the neutral palladium-amine complex in nonpolar solvents.[4][10]
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is one of the most common issues encountered. A systematic approach to troubleshooting is essential.
Potential Cause A: Inactive Catalyst
The active Pd(0) species is susceptible to oxidation.
-
Solution: Ensure rigorous exclusion of oxygen from your reaction. This can be achieved by:
-
Degassing the solvent: Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes. For more sensitive reactions, a freeze-pump-thaw cycle is recommended.[7]
-
Using Schlenk techniques: Assemble and flame-dry your glassware under vacuum and then backfill with an inert gas. Add solid reagents under a positive pressure of the inert gas.[7]
-
Potential Cause B: Inefficient Ligand
The chosen ligand may not be optimal for the thiophene substrate.
-
Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[7] In some cases, a different class of ligand may be beneficial.
Potential Cause C: Inappropriate Base
The base may not be strong enough or may be incompatible with other reaction components.
-
Solution: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like NaOtBu.[7] Ensure the base is anhydrous, as water can interfere with the reaction.
Problem 2: Formation of Side Products
The appearance of unexpected spots on your TLC or peaks in your GC-MS indicates the formation of side products.
Side Product A: Hydrodehalogenation of the Starting Material
This side reaction results in the replacement of the halogen on the thiophene ring with a hydrogen atom.
-
Causality: This can occur via a competing β-hydride elimination pathway from the palladium-amide intermediate.[1]
-
Solution:
-
Optimize the ligand: Certain ligands can accelerate the desired reductive elimination over β-hydride elimination.[1]
-
Lower the reaction temperature: This can sometimes disfavor the hydrodehalogenation pathway, though it may require longer reaction times.
-
Side Product B: Homocoupling of the Aryl Halide (Biaryl Formation)
This results in the formation of dithienyl species.
-
Causality: This side reaction is more prevalent with highly reactive aryl halides.
-
Solution:
-
Adjust the catalyst-to-ligand ratio: A 1:1 to 1:2 ratio of palladium to ligand is typically optimal.[7]
-
Use a less reactive starting material: If feasible, switching from an aryl iodide to a bromide or chloride can mitigate this issue.
-
Problem 3: Difficulty in Product Purification
The crude product may be contaminated with residual catalyst, ligand, or other byproducts.
-
Solution 1: Aqueous Workup: A thorough aqueous workup can help remove inorganic salts. Washing the organic layer with a dilute acid solution can remove unreacted piperidine.
-
Solution 2: Column Chromatography: Silica gel chromatography is often effective for purifying the final product. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Solution 3: Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.[11]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 2-Bromothiophene with Piperidine
This protocol is a starting point and may require optimization for your specific setup.
Reagents & Equipment:
-
2-Bromothiophene (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.02 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by 2-bromothiophene and piperidine.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Carefully quench the reaction with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.
Caption: The Buchwald-Hartwig amination catalytic cycle.
References
-
Wikipedia. (2023, December 18). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Retrieved from [Link]
- Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Journal of the American Chemical Society, 128(12), 4101–4111.
-
Kashani, S. K., Jessiman, J. E., & St-Cyr, D. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Retrieved from [Link]
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ACS Publications. (n.d.). Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. Retrieved from [Link]
-
Wikipedia. (2023, December 20). Thiophene. Retrieved from [Link]
-
Mol-Instincts. (n.d.). piperidin-1-yl-thiophen-2-ylmethanone. Retrieved from [Link]
-
LookChem. (n.d.). Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]
-
ACS Publications. (n.d.). Thiophene Amination Routes to Nitrogen Functionalized Conjugated Polymers. Retrieved from [Link]
-
YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Pearson. (2024, September 23). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Retrieved from [Link]
-
MDPI. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
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preventing decomposition of 1-(Thiophen-2-yl)piperidine during storage
A Guide to Preventing Decomposition During Storage and Handling
Welcome to the technical support center for 1-(Thiophen-2-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of this valuable heterocyclic compound during storage and experimentation. As a molecule combining the aromatic thiophene ring with a saturated piperidine moiety, this compound possesses unique chemical properties that necessitate specific handling and storage protocols to prevent degradation.
This resource will delve into the potential decomposition pathways, provide clear, actionable troubleshooting guides in a question-and-answer format, and offer detailed experimental protocols for stability assessment. Our goal is to equip you with the scientific understanding and practical tools to maintain the quality of your this compound samples, ensuring the reliability and reproducibility of your research.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of this compound.
Question 1: I've noticed a gradual color change in my stored this compound, from a pale yellow to a darker orange/brown. What could be causing this?
Answer: A color change is a common indicator of chemical degradation. For this compound, this is likely due to a combination of oxidative and photo-oxidative processes. The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of colored N-oxide species or other degradation products.[1] Additionally, thiophene rings can be sensitive to light and air, potentially leading to polymerization or the formation of colored impurities over time.[2]
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature of 2-8°C and protected from light by using an amber vial or by wrapping the container in aluminum foil.[3]
-
Inert Atmosphere: If the compound is being stored for an extended period, consider purging the container with an inert gas like argon or nitrogen before sealing to minimize contact with atmospheric oxygen.
-
Analytical Confirmation: To confirm degradation, we recommend performing an analytical check using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[1] A decrease in the main peak area and the appearance of new peaks corresponding to impurities would confirm decomposition.
Question 2: My recent experimental results using this compound have been inconsistent. Could this be related to compound stability?
Answer: Yes, inconsistent experimental results are a strong indicator that your compound may be degrading. The presence of impurities, even in small amounts, can significantly affect biological assays or chemical reactions. The degradation of this compound can lead to a lower effective concentration of the active molecule and the introduction of new, potentially reactive species.
Troubleshooting Steps:
-
Purity Assessment: Re-analyze the purity of your current stock of this compound using a validated analytical method such as HPLC or GC-MS. Compare the results with the certificate of analysis provided by the supplier.
-
Forced Degradation Study: To understand the potential degradation products that might be interfering with your experiments, you can perform a forced degradation study. This involves subjecting small aliquots of the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate decomposition and identify the resulting impurities.[4][5]
-
Procure a Fresh Sample: If significant degradation is confirmed, it is best to obtain a fresh batch of the compound for your experiments to ensure data integrity.
Question 3: What are the primary chemical structures of the degradation products I should be looking for?
Answer: Based on the chemical functionalities of this compound, the most probable degradation pathways involve oxidation of the piperidine ring and reactions of the thiophene ring.
-
Piperidine Ring Oxidation: The tertiary amine is a primary target for oxidation. The most common oxidative degradation product is the This compound N-oxide . Under more strenuous oxidative conditions, ring-opening of the piperidine moiety can occur.[1][6][7]
-
Thiophene Ring Degradation: While the thiophene ring is relatively stable, it can undergo photodegradation , especially in the presence of UV light.[8][9][10][11][12] This can lead to complex reactions, including the formation of sulfoxides or ring-cleavage products. The electron-donating effect of the piperidine ring may increase the susceptibility of the thiophene ring to electrophilic attack.
Below is a diagram illustrating the potential oxidative degradation pathways:
Caption: Potential degradation pathways of this compound.
Question 4: I need to store this compound in solution for my experiments. What is the best solvent and what precautions should I take?
Answer: For long-term storage in solution, it is crucial to choose a solvent that is inert and minimizes degradation.
-
Recommended Solvents: Anhydrous aprotic solvents such as acetonitrile , tetrahydrofuran (THF) , or toluene are generally good choices. It is critical to use high-purity, dry solvents.
-
Solvents to Avoid: Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions. Chlorinated solvents may also be problematic as they can generate acidic impurities over time. Avoid aqueous solutions for long-term storage unless the pH is carefully controlled with a suitable buffer system, as the stability of similar compounds can be pH-dependent.[13]
-
Storage Precautions for Solutions:
-
Store solutions at low temperatures (-20°C is preferable for long-term storage).
-
Protect solutions from light by using amber vials.
-
Prepare solutions fresh when possible. If you need to store them, prepare small aliquots to avoid repeated freeze-thaw cycles.
-
Experimental Protocols for Stability Assessment
To proactively assess the stability of your this compound and develop a stability-indicating analytical method, we recommend performing forced degradation studies.
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Workflow:
Caption: Workflow for forced degradation studies.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Preparation for Analysis:
-
Cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate amount of base or acid.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the stressed samples along with an unstressed control sample by HPLC.
-
A good starting point for an HPLC method would be a C18 column with a gradient elution of acetonitrile and water.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
-
Data Evaluation:
-
The analytical method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main peak and from each other.
-
Peak purity analysis of the main peak in the stressed samples should be performed to ensure it is not co-eluting with any degradation products.
-
Recommended Storage Conditions Summary
For optimal stability of this compound, please adhere to the following storage conditions:
| Parameter | Solid State | In Solution |
| Temperature | 2-8°C | -20°C (long-term) |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
| Atmosphere | Store under inert gas (Ar or N₂) for long-term storage | N/A |
| Solvent | N/A | Anhydrous aprotic solvents (e.g., acetonitrile) |
By following these guidelines and proactively addressing any signs of degradation, you can ensure the quality and reliability of your this compound for your research and development needs.
References
- New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C.
- New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies.
- New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. American Chemical Society.
- Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace.
- New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C.
- This compound|CAS 19983-20-1|Supplier. Benchchem.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- 3-Acetylthiophene: A Technical Guide to Stability and Reactivity under Ambient Conditions. Benchchem.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated
- A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation.
- (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
- Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. PubMed.
- This compound | C9H13NS | CID 12181160. PubChem.
- 19983-20-1 | this compound. ChemScene.
- Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. MDPI.
- (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
- Thiophene Stability in Photodynamic Therapy: A Mathem
- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed Central.
- Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)
- Assessing Shelf Life Using Real-Time and Accelerated Stability Tests.
- Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life.
- This compound. LookChem.
- Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PubMed Central.
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical Sciences.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research.
- Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences.
- This compound. CymitQuimica.
- CAS: 19983-20-1 | OR91075 | this compound. Apollo Scientific.
- 19983-20-1|this compound|BLD Pharm. BLD Pharm.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Organic Solvent Stability and Long-term Storage of Myoglobin-based Carbene Transfer Bioc
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
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Technical Support Center: Troubleshooting Poor Stereoselectivity in Piperidine Derivative Synthesis
Welcome to the technical support center for stereoselective piperidine synthesis. The piperidine scaffold is a cornerstone of modern medicinal chemistry, and controlling its three-dimensional structure is paramount for achieving desired pharmacological activity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor stereoselectivity in their synthetic routes.
This resource is divided into two main sections:
-
A Troubleshooting Guide: Organized in a practical, problem-and-solution format to address specific experimental failures.
-
Frequently Asked Questions (FAQs): Covering broader concepts and strategic choices in stereoselective synthesis.
Part 1: Troubleshooting Guide
This section addresses the most common and frustrating outcomes in stereoselective piperidine synthesis. Each problem is followed by a series of potential causes and actionable, step-by-step solutions.
Problem 1: My hydrogenation of a substituted pyridine yields a poor diastereomeric ratio (e.g., nearly 1:1 cis/trans).
Poor diastereoselectivity in pyridine reductions is a frequent challenge, often stemming from a lack of differentiation between the two faces of the intermediate imine or enamine species during hydride delivery.
Potential Causes & Recommended Solutions:
-
Inappropriate Catalyst Choice: The catalyst surface plays a defining role in how the substrate is oriented during hydrogenation. Different metals can lead to opposing stereochemical outcomes.
-
Actionable Protocol: Systematically screen different heterogeneous catalysts. For instance, Platinum-based catalysts like PtO₂ (Adams' catalyst) often favor the formation of cis-isomers, while Palladium-on-carbon (Pd/C) can favor the trans-isomer.[4] A change in the catalyst can dramatically shift the diastereomeric ratio (d.r.).[4][5]
-
Expert Insight: The choice between PtO₂ and Pd/C is one of the first and most impactful adjustments to make. The coordination of the pyridine nitrogen to the catalyst surface, influenced by sterics of the substituents, dictates the facial selectivity of the hydrogenation. For bis-substituted pyridines, heterogeneous ruthenium or nickel silicide catalysts have also shown high cis-diastereoselectivity.[6]
-
-
Suboptimal Reaction Conditions (Temperature & Pressure): Hydrogenation reactions can be sensitive to thermodynamic and kinetic control.
-
Actionable Protocol:
-
Temperature: Lowering the reaction temperature can favor the kinetically controlled product, which may be the desired diastereomer.[7] Conversely, if the undesired isomer is the kinetic product, carefully increasing the temperature might favor the thermodynamically more stable product.
-
Pressure: While high pressure (50-70 bar) is common, systematically varying the H₂ pressure can influence the reaction pathway and selectivity.[8]
-
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and its interaction with the catalyst surface.
Troubleshooting Workflow for Poor Diastereoselectivity in Hydrogenation
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Problem 2: My catalytic asymmetric reaction is producing a low enantiomeric excess (ee).
Low enantioselectivity points to an issue with the chiral information transfer from the catalyst to the substrate. This is a common problem in reactions like asymmetric hydrogenations, reductive Heck reactions, or organocatalytic cyclizations.[2][3]
Potential Causes & Recommended Solutions:
-
Ineffective Catalyst/Ligand Combination: The heart of any asymmetric catalysis is the chiral ligand. Its structure dictates the three-dimensional environment of the active site.
-
Actionable Protocol:
-
Ligand Screening: Synthesize or purchase a small panel of related chiral ligands. For example, in Rh-catalyzed asymmetric carbometalations, different C₂-symmetric bisphosphines can give vastly different yields and enantioselectivities.[9] For organocatalytic domino reactions, derivatives of prolinol are often screened.[3]
-
Metal Source: Ensure the metal precursor is of high purity. In some cases, the choice of counter-ion (e.g., Zn(OTf)₂ vs. ZnCl₂) can also influence the outcome.[10]
-
-
-
Catalyst Poisoning or Deactivation: Trace impurities in reagents or solvents (e.g., water, oxygen, sulfur compounds) can bind to the catalyst's active site and inhibit its function.
-
Actionable Protocol:
-
Solvent & Reagent Purity: Use freshly distilled, anhydrous, and degassed solvents. Purify reagents if their purity is questionable.
-
Inert Atmosphere: Run the reaction under a rigorously inert atmosphere (Argon or Nitrogen). Even brief exposure to air can deactivate sensitive catalysts.
-
-
-
Incorrect Reaction Temperature: Enantioselectivity is often highly temperature-dependent.
-
Actionable Protocol: Perform a temperature study. Lowering the temperature generally increases enantioselectivity by magnifying the small energy difference (ΔΔG‡) between the two diastereomeric transition states. However, this often comes at the cost of reaction rate. Start at room temperature and incrementally decrease to 0 °C, -20 °C, or even -78 °C.
-
Table 1: Impact of Reaction Parameters on Enantioselectivity (Hypothetical Data)
| Parameter | Condition A | ee (%) | Condition B | ee (%) | Rationale |
| Temperature | 25 °C | 75% | -20 °C | 95% | Lower temp. enhances discrimination between diastereomeric transition states.[7] |
| Ligand | Ligand X (Phos) | 60% | Ligand Y (Diene) | 92% | Ligand structure directly controls the chiral environment of the metal center.[9] |
| Solvent | Toluene | 88% | THF | 70% | Coordinating solvents can compete for binding sites on the catalyst.[11] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic strategies for achieving stereoselective piperidine synthesis?
A1: There are several powerful strategies, primarily falling into these categories:
-
Catalytic Hydrogenation of Pyridines: This is a very common method. Stereocontrol is achieved by using heterogeneous catalysts (e.g., PtO₂, Pd/C) that direct the approach of hydrogen to one face of the substrate, or by using homogeneous catalysts with chiral ligands.[5][6]
-
Intramolecular Cyclization: Building the ring from an acyclic precursor allows for the transfer of existing stereocenters or the creation of new ones during the ring-closing step. Methods include reductive amination, aza-Michael additions, and radical cyclizations.[6][12]
-
Aza-Diels-Alder ([4+2] Cycloaddition): This powerful reaction forms the piperidine ring in a single step. Stereocontrol can be achieved using chiral auxiliaries on the diene or dienophile, or more efficiently, by using chiral Lewis acid catalysts.[8][10]
-
Dearomatization of Pyridines: This modern approach involves activating the pyridine ring (e.g., as a pyridinium salt) and adding a nucleophile in a stereocontrolled fashion, often using a chiral catalyst.[13][14]
Q2: How does solvent choice fundamentally impact diastereoselectivity?
A2: Solvents can have a profound, and sometimes non-intuitive, effect on stereoselectivity by influencing the energies of the transition states leading to different stereoisomers.[11] Key mechanisms include:
-
Transition State Stabilization: Polar solvents may preferentially stabilize a more polar transition state, favoring one stereochemical pathway over another.
-
Catalyst Interaction: Coordinating solvents (like THF or MeCN) can directly bind to a metal catalyst, altering its steric and electronic properties and thus its selectivity.
-
Substrate Conformation: The solvent can influence the conformational equilibrium of the substrate, presenting a different "shape" to the incoming reagent or catalyst. For example, polar protic solvents like methanol have been shown to improve diastereomeric ratios in certain cyclization reactions by altering transition state geometry.[7]
Q3: My desired trans-piperidine isomer epimerizes to the more stable cis-isomer during workup or purification. How can I prevent this?
A3: This is a classic problem of thermodynamic control overriding the desired kinetic product. The key is to avoid conditions that facilitate equilibration.
-
Cause: Epimerization at the carbon alpha to the nitrogen often occurs via an iminium ion intermediate, which is favored by acidic conditions. The substituent at this position can then re-add from the more stable equatorial position, leading to the thermodynamic product.
-
Solutions:
-
Neutralize Immediately: During aqueous workup, use a mild base (e.g., NaHCO₃, K₂CO₃) to quench any acid immediately. Avoid strong acids.
-
Low-Temperature Purification: Perform chromatography at lower temperatures if possible.
-
Protect the Nitrogen: If the piperidine nitrogen is a secondary amine (N-H), it is more susceptible to this pathway. Protecting the nitrogen as a carbamate (e.g., Boc, Cbz) or an amide can significantly reduce the likelihood of epimerization by decreasing the nitrogen's basicity and ability to participate in iminium formation.
-
Q4: What are the main differences between using a chiral auxiliary versus a chiral catalyst?
A4: Both are excellent strategies for controlling stereochemistry, but they have different practical implications.[15]
| Feature | Chiral Auxiliary | Chiral Catalyst |
| Stoichiometry | Stoichiometric (1 equivalent per substrate) | Catalytic (typically 0.1 - 20 mol%) |
| Atom Economy | Lower, as the auxiliary is a large part of the mass | Higher, more sustainable |
| Process Steps | Requires additional steps for attachment and removal | Fewer steps, more efficient process |
| Cost | Can be expensive if the auxiliary is complex | High initial cost, but low per-reaction cost |
| Optimization | Often more robust and predictable | Can require extensive screening of ligands/conditions |
Expert Insight: While chiral auxiliaries are reliable and excellent for initial discovery phases, catalytic enantioselective methods are almost always preferred for large-scale synthesis due to their superior efficiency and atom economy.[15]
Mechanism of Asymmetric Catalysis
Caption: A chiral catalyst creates two diastereomeric transition states with different energies, leading to the preferential formation of one enantiomer.
References
- Technical Support Center: Stereoselective Synthesis of Piperidine-Morpholine Compounds. (2025). Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyan
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). Benchchem.
- Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions. (2025). Benchchem.
- Catalytic Enantioselective Piperidine Synthesis by [4+2] Cycliz
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols. (2025). Benchchem.
- Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Semantic Scholar.
- Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society.
- Technical Support Center: Stereoselective Piperidine Synthesis. (2025). Benchchem.
- Recent Progresses in the Catalytic Stereoselective Dearomatiz
- Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution.
- Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. ElectronicsAndBooks.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Organic & Biomolecular Chemistry.
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- 3. benchchem.com [benchchem.com]
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overcoming low reactivity of 2-halothiophenes in amination reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the amination of 2-halothiophenes. The inherent electron-rich nature of the thiophene ring can deactivate the C-X bond, making these substrates notoriously difficult to couple. This resource provides in-depth, field-tested solutions in a direct question-and-answer format to help you overcome common hurdles and achieve high-yielding, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the amination of 2-halothiophenes.
Q1: My amination of a 2-chlorothiophene is failing, but the analogous 2-bromothiophene works. Why is this happening?
A1: This is a classic reactivity issue rooted in bond strength. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, which in turn is stronger than the C-I bond. The first and often rate-limiting step in the widely used Buchwald-Hartwig amination is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2] A stronger bond requires a more active catalyst to break it.
-
Reactivity Trend: C–I > C–Br > C–Cl
-
Implication: Reactions with 2-chlorothiophenes require more specialized, highly active catalyst systems compared to their bromo or iodo counterparts.[3] Simply swapping the halogen without adjusting the catalytic system is a common reason for failure.
Q2: What is the best "go-to" catalyst system to start with for a difficult 2-halothiophene amination?
A2: For challenging substrates like 2-chlorothiophenes or electron-rich 2-bromothiophenes, a palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand is the industry standard. A robust starting point is a system developed by the Buchwald group.
-
Recommended Starter System:
-
Palladium Source: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a precatalyst like XPhos Pd G3.
-
Ligand: A biarylphosphine ligand such as XPhos or SPhos .[4] These ligands are known to facilitate the coupling of unactivated aryl chlorides.
-
Base: A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu).
-
Solvent: Anhydrous toluene or dioxane.
-
This combination creates a highly active, sterically demanding catalyst that promotes the difficult oxidative addition and subsequent reductive elimination steps.[5][6]
Q3: My reaction turns black and I see a lot of baseline material on my TLC plate. What's causing this decomposition?
A3: A dark, tarry reaction mixture often indicates catalyst decomposition (formation of palladium black) or substrate/product degradation. Thiophenes, especially those with acidic protons, can be sensitive to the strong bases typically required for amination.[7][8]
-
Potential Causes:
-
Base-Mediated Decomposition: Strong bases like NaOtBu can deprotonate the thiophene ring, leading to ring-opening or polymerization, especially at high temperatures.[7][8] This is a known issue for base-sensitive five-membered heterocycles.[7][8]
-
Catalyst Deactivation: The formation of palladium black indicates that the Pd(0) catalyst has aggregated and precipitated out of the catalytic cycle. This can be caused by impurities, moisture, or running the reaction at too high a temperature for an extended period.
-
Side Reactions: Hydrodehalogenation (replacement of the halogen with hydrogen) can be a significant side reaction, particularly with primary amines.[9][10]
-
To mitigate this, consider using a weaker, yet effective, base like LHMDS or Cs₂CO₃, or a base of intermediate strength like NaOTMS, which has been shown to prevent heteroarene decomposition.[7][8][11] Ensure your reaction is run under a strictly inert atmosphere (N₂ or Ar) with anhydrous solvents.
Q4: Can I use a milder base like potassium carbonate (K₂CO₃)? My substrate is base-sensitive.
A4: While K₂CO₃ is an excellent choice for many cross-coupling reactions, it is often too weak for the amination of unactivated 2-halothiophenes, especially with aliphatic amines. The base plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate, which precedes the final bond-forming step.[12][13]
-
Why Strong Bases are Needed: This deprotonation step is often rate-limiting.[14] Weaker bases like K₂CO₃ may not be strong enough to efficiently deprotonate the coordinated amine, stalling the catalytic cycle and leading to low or no yield.[11]
-
The Compromise: For base-sensitive substrates, you face a trade-off. You need a base strong enough to drive the reaction but mild enough to avoid decomposition. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective intermediates.[11] Recent literature also highlights sodium trimethylsilanolate (NaOTMS) as a superior choice for base-sensitive heterocycles.[8]
Part 2: Deep-Dive Troubleshooting Guide
When standard conditions fail, a systematic approach is required. This guide provides a logical workflow to diagnose and solve persistent issues.
Workflow: Troubleshooting Low Conversion in 2-Halothiophene Amination
This decision tree illustrates a systematic approach to optimizing your reaction.
Caption: A logical workflow for troubleshooting amination reactions.
Problem: No or Low Conversion
You've set up your reaction with a standard Pd/phosphine system and a strong base, but after 24 hours, you see mostly starting material. Here’s how to dissect the problem.
Step 1: Re-evaluate the Catalyst and Ligand System
The heart of the Buchwald-Hartwig amination is the palladium catalyst, which is defined by its ligand. For an electron-rich heterocycle like thiophene, the ligand must be bulky and electron-donating to promote the key oxidative addition and reductive elimination steps.[5][6]
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism highlights the importance of each component.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Questions & Actions:
-
Is your ligand active enough for a C-Cl bond?
-
Insight: First-generation ligands like P(o-tol)₃ are often ineffective for aryl chlorides.[3] You need modern, sterically hindered biaryl phosphine ligands.
-
Action: If using a less active ligand, switch to a more robust one. See the table below for suggestions.
-
-
Have you considered a different metal or reaction type?
-
Insight: While palladium is dominant, copper-catalyzed Ullmann-type reactions are an alternative, though they often require higher temperatures.[15][16] Modern Ullmann conditions using ligands like 1,10-phenanthroline can be effective and mild.
-
Action: If palladium systems are exhausted, consider screening Ullmann conditions, especially for aryl iodides which can react at ambient temperatures with the right Cu(I)/ligand system.
-
| Ligand Class | Example Ligands | Recommended For | Key Advantages |
| Bulky Biaryl Phosphines | XPhos, SPhos, RuPhos | 2-Chlorothiophenes , 2-Bromothiophenes | High activity, promotes coupling of challenging substrates, commercially available.[4] |
| Josiphos-type Ligands | CyPF-tBu | Primary amines, challenging heteroaryl chlorides | Bidentate, forms stable catalysts, gives high selectivity for monoarylation.[17] |
| Ylide-Substituted Phosphines | YPhos | Aryl chlorides at low temperatures | Extremely electron-donating, allowing for reactions at or near room temperature.[18] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | General aryl chlorides and bromides | Strong σ-donors, form very stable palladium complexes.[9] |
Step 2: Optimize the Base
The base's role is not passive; it actively participates in the catalytic cycle.[12][13] Its strength and properties can dramatically influence reaction rate and outcome.
Troubleshooting Questions & Actions:
-
Is your base strong enough?
-
Insight: The pKaH (the pKa of the conjugate acid) is a good measure of base strength. For aminations with neutral amines, a base with a pKaH > 18 is often required.
-
Action: If using a carbonate or phosphate base with low success, switch to an alkoxide (NaOtBu) or amide (LHMDS) base.
-
-
Is your base causing substrate decomposition?
-
Insight: As discussed in the FAQs, strong bases can damage the thiophene ring.[7][8]
-
Action: If you suspect decomposition, switch to a milder base like Cs₂CO₃ or K₃PO₄, accepting that you may need higher temperatures or catalyst loadings.[11] The use of NaOTMS is a highly recommended modern alternative.[8]
-
| Base | Formula | pKaH (in DMSO) | Common Use Case & Limitations |
| Sodium tert-butoxide | NaOtBu | ~29 | Workhorse base. High reactivity.[12] Can be too harsh for sensitive functional groups (e.g., esters).[11] |
| Lithium Hexamethyldisilazide | LHMDS | ~26 | Strong, non-nucleophilic. Good for substrates with acidic protons. Air sensitive.[11] |
| Cesium Carbonate | Cs₂CO₃ | ~13 | Mild. Excellent functional group tolerance.[11] May require higher temperatures/catalyst loading. |
| Potassium Phosphate | K₃PO₄ | ~12 | Economical and mild. Often effective for arylating amides. Can be slow.[11] |
| Sodium Trimethylsilanolate | NaOTMS | ~21 | Excellent for sensitive heterocycles. Balances reactivity with mildness, preventing decomposition.[7][8] |
Step 3: Adjust Reaction Conditions (Solvent & Temperature)
Solvent and temperature control the kinetics and stability of the catalytic species.
Troubleshooting Questions & Actions:
-
Is your solvent appropriate?
-
Insight: Non-polar, aprotic solvents like toluene and dioxane are standard. Polar aprotic solvents like DMF can sometimes coordinate to the palladium center, inhibiting catalysis.
-
Action: Toluene is an excellent first choice. If solubility is an issue, 1,4-dioxane or tert-butanol can be effective alternatives.[11]
-
-
Have you optimized the temperature?
-
Insight: Many aminations require heat (80-110 °C) to drive the reaction. However, excessively high temperatures can lead to catalyst decomposition. For highly active modern catalysts, reactions can often be run at lower temperatures (RT to 70 °C).[18]
-
Action: Start at a moderate temperature (e.g., 80 °C). If conversion is slow, incrementally increase the temperature to 100-110 °C. If you see decomposition, try lowering the temperature and running the reaction for a longer time, perhaps with a more active catalyst system.
-
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical screening experiment.
Protocol: General Procedure for Palladium-Catalyzed Amination of 2-Bromothiophene
Materials:
-
2-Bromothiophene (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried reaction vial with a PTFE-lined cap and a magnetic stir bar
Procedure:
-
Preparation: In a glovebox or under a positive flow of argon, add the 2-bromothiophene, amine (if solid), palladium precatalyst, and NaOtBu to the reaction vial. Safety Note: Solid NaOtBu is pyrophoric and must be handled under an inert atmosphere.
-
Solvent Addition: Add the anhydrous toluene to the vial, followed by the amine (if liquid) via syringe.
-
Sealing: Securely seal the vial with the PTFE-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Progress can be monitored by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully uncap the vial and quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
References
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2018). ResearchGate. Available at: [Link]
-
Dialkylbiaryl phosphine ligands. (2023). Wikipedia. Available at: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). National Institutes of Health. Available at: [Link]
-
Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. (2023). ACS Publications. Available at: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). ACS Publications. Available at: [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2023). National Institutes of Health. Available at: [Link]
-
Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. (2012). ResearchGate. Available at: [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2023). Journal of the American Chemical Society. Available at: [Link]
-
Buchwald-Hartwig Amination Mechanism. (2020). YouTube. Available at: [Link]
-
Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (2019). Cogent Chemistry. Available at: [Link]
-
Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. (2015). ResearchGate. Available at: [Link]
-
Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. (2019). Catalysis Science & Technology. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Available at: [Link]
-
Ullmann condensation. (2023). Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. Available at: [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (2008). Accounts of Chemical Research. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Leeds. Retrieved January 3, 2026, from [Link]
-
Ullmann Reaction. (n.d.). BYJU'S. Retrieved January 3, 2026, from [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2015). ResearchGate. Available at: [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Available at: [Link]
-
A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. (2013). ResearchGate. Available at: [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. Available at: [Link]
-
Probing C–I Bond Fission in the UV Photochemistry of 2-Iodothiophene with Core-to-Valence Transient Absorption Spectroscopy. (2023). arXiv.org. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Publications. (n.d.). The Hartwig Group, UC Berkeley. Retrieved January 3, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKAT USA, Inc. Retrieved January 3, 2026, from [Link]
-
Near ultraviolet photochemistry of 2-bromo- and 2-iodothiophene: Revealing photoinduced ring opening in the gas phase? (2015). PubMed. Available at: [Link]
-
Probing UV Photoreaction Pathways of 2-Iodothiophene with Transient X-ray Absorption Spectroscopy. (2025). APS Meeting Archive. Available at: [Link]
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- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Thiophene-Piperidines
Welcome to the Technical Support Center for the synthesis of thiophene-piperidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The synthesis of these valuable heterocyclic compounds often relies on nuanced catalytic processes where the right choice of catalyst is paramount to achieving high yields, purity, and desired stereoselectivity.
This resource provides in-depth, field-proven insights into the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system.
Section 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, enabling the coupling of a thiophene (or a derivative) with a piperidine ring.[1][2] The success of this reaction is highly dependent on the judicious selection of the palladium catalyst and the corresponding ligand.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium pre-catalysts for thiophene-piperidine coupling?
A1: Several palladium pre-catalysts are effective, with the choice often depending on the specific substrates and reaction conditions. Commonly used pre-catalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[3][4] These are typically used in conjunction with a phosphine ligand.
Q2: How do I select the appropriate phosphine ligand?
A2: Ligand selection is critical and influences the catalytic activity, stability, and selectivity of the reaction. For thiophene-piperidine coupling, bulky, electron-rich phosphine ligands are generally preferred. Some of the most successful ligands include:
-
Xantphos: Often used for its wide bite angle, which promotes reductive elimination and prevents catalyst deactivation.[5]
-
Biarylphosphine ligands (e.g., SPhos, XPhos): These are highly effective for coupling unactivated aryl halides and a broad range of amines.
-
P(t-Bu)₃ (tri(tert-butyl)phosphine): A very electron-rich and bulky ligand that is effective for challenging couplings.
Q3: What role does the base play in this reaction?
A3: The base is crucial for the deprotonation of the piperidine nitrogen, forming the active nucleophile.[2] The choice of base can significantly impact the reaction rate and yield. Common bases include:
-
Sodium tert-butoxide (NaOt-Bu): A strong, non-nucleophilic base that is highly effective but can be sensitive to moisture.
-
Cesium carbonate (Cs₂CO₃): A milder base that is often used for sensitive substrates.[5]
-
Potassium carbonate (K₂CO₃): A weaker base that may require higher temperatures or longer reaction times.[5]
Troubleshooting Guide: Buchwald-Hartwig Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Yield | 1. Inactive Catalyst: The palladium pre-catalyst may not have been properly activated to the active Pd(0) species. 2. Catalyst Poisoning: Sulfur compounds, like thiophene, can sometimes inhibit or poison palladium catalysts.[6] 3. Poor Ligand Choice: The ligand may not be suitable for the specific substrates. 4. Inappropriate Base: The base may be too weak to deprotonate the piperidine effectively. | 1. Catalyst Activation: Ensure anhydrous and oxygen-free conditions to protect the active catalyst. Consider using a pre-formed Pd(0) catalyst. 2. Ligand Protection: Employ bulky, electron-rich ligands (e.g., biarylphosphines) that can shield the metal center and mitigate poisoning effects. Increasing catalyst loading may also be necessary. 3. Ligand Screening: Screen a variety of phosphine ligands to find the optimal one for your system. 4. Base Optimization: Switch to a stronger base like NaOt-Bu or consider using a combination of bases. |
| Side Product Formation | 1. Homocoupling of the Thiophene: This can occur if the oxidative addition is slow relative to other processes. 2. Hydrodehalogenation: Reductive cleavage of the C-X bond on the thiophene. | 1. Optimize Reaction Temperature: Lowering the temperature can sometimes reduce homocoupling. 2. Adjust Ligand-to-Metal Ratio: A higher ligand-to-metal ratio can often suppress side reactions. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Coupling
-
Reactor Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted thiophene (1.0 eq), the piperidine derivative (1.2 eq), the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq).[3]
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).[3]
-
Workup: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalyst Selection Workflow
Sources
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in Large-Scale 1-(Thiophen-2-yl)piperidine Production
Welcome to the technical support center for the large-scale production of 1-(Thiophen-2-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this key intermediate, with a focus on impurity management. The guidance provided herein is grounded in established chemical principles and extensive field experience with palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, particularly on a large scale, often relies on the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[3][4] However, like many palladium-catalyzed reactions, it is not without its challenges, especially concerning the formation of impurities that can impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[5] This guide provides a structured approach to troubleshooting common issues and answering frequently asked questions related to impurity control in the large-scale production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for large-scale production of this compound and what are the primary impurity concerns?
A1: The most prevalent method for large-scale synthesis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of a 2-halothiophene (typically 2-bromothiophene or 2-chlorothiophene) with piperidine.[3][4] While highly efficient, this reaction can generate a range of impurities that require careful management.
The primary impurity concerns can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2-halothiophene and piperidine.
-
Byproducts: Homocoupling of the 2-halothiophene to form bithiophene is a known byproduct in Buchwald-Hartwig reactions.[6] Hydrodehalogenation of the 2-halothiophene, where the halogen is replaced by a hydrogen atom, can also occur.[7]
-
-
Catalyst-Related Impurities:
-
Residual Palladium: Palladium residues are a major concern in pharmaceutical synthesis due to their potential toxicity.[8] Regulatory bodies like the ICH have strict limits on elemental impurities in APIs.[9][10]
-
Ligand Degradation Products: The phosphine ligands used to stabilize the palladium catalyst can degrade under the reaction conditions.
-
-
Solvent and Reagent-Related Impurities:
Q2: My Buchwald-Hartwig reaction is sluggish or stalls completely. What are the likely causes and how can I troubleshoot this?
A2: A stalled or sluggish Buchwald-Hartwig reaction is a common issue, often attributable to catalyst deactivation or suboptimal reaction conditions. Here's a systematic approach to troubleshooting:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.[7] Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction. The formation of palladium black is a visual indicator of catalyst decomposition.[7]
-
Ligand Selection: The choice of phosphine ligand is critical and substrate-dependent.[7] For the coupling of a heteroaryl halide with a secondary amine, sterically hindered and electron-rich ligands are often more effective.[7] A screening of different ligands may be necessary to find the optimal one for your specific system.
-
Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide can drive the reaction, they may not be compatible with other functional groups. Weaker bases like cesium carbonate or potassium phosphate offer broader functional group tolerance.[7]
-
Solvent Effects: The solvent must be anhydrous and capable of dissolving all reaction components. Toluene and dioxane are common choices.[7]
-
Purity of Starting Materials: Trace impurities in the 2-halothiophene or piperidine can act as catalyst poisons.[7] Ensure the purity of your starting materials before commencing the reaction.
Q3: How can I effectively remove residual palladium to meet regulatory requirements?
A3: Reducing palladium levels to acceptable limits (typically <10 ppm for oral APIs) is a critical step in the purification process.[8][12] A multi-pronged approach is often necessary:
-
Crystallization: If the product is a solid, crystallization is one of the most effective methods for removing palladium and other impurities. A patent for a related compound suggests crystallization from an ether/hexane mixture.[13]
-
Acid-Base Extraction: As this compound is a basic compound, an acid-base extraction can be a highly effective purification step. The basic product can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product is then recovered by basifying the aqueous phase and extracting it back into an organic solvent.
-
Scavenging Agents: Various palladium scavengers (e.g., functionalized silica, activated carbon, or resins) can be used to capture residual palladium from the product solution.
-
Column Chromatography: While often not ideal for very large scales, column chromatography can be effective for removing tightly bound palladium species.
Troubleshooting Guides
Guide 1: High Levels of Unreacted 2-Halothiophene
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Significant amount of 2-halothiophene detected in crude product by GC-MS or LC-MS. | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. 3. Suboptimal stoichiometry. | 1. Extend reaction time and/or increase temperature: Monitor the reaction progress by in-process controls (IPCs) to ensure completion. 2. Review catalyst and reaction setup: Ensure a strictly inert atmosphere. Consider using a more robust pre-catalyst. 3. Adjust stoichiometry: A slight excess of piperidine may be required to drive the reaction to completion. |
Guide 2: Presence of Homocoupled Bithiophene Byproduct
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| A significant peak corresponding to bithiophene is observed in the crude product analysis. | 1. High reaction temperature. 2. Inefficient catalytic cycle. | 1. Lower the reaction temperature: Homocoupling is often more prevalent at higher temperatures. 2. Screen for a more active catalyst/ligand system: A more efficient catalyst can promote the desired cross-coupling over homocoupling. |
Guide 3: Difficulty in Removing Residual Palladium
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Palladium levels remain above the acceptable limit after initial purification. | 1. Ineffective initial purification method. 2. Strong coordination of palladium to the product or impurities. | 1. Employ a multi-step purification strategy: Combine techniques like acid-base extraction, treatment with a scavenger, and crystallization. 2. Optimize scavenging conditions: Experiment with different types of palladium scavengers, contact times, and temperatures. |
Experimental Protocols
Protocol 1: Impurity Profiling by HPLC
This protocol provides a general method for the impurity profiling of this compound. Method optimization will be required for specific impurity detection and quantification.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the main product peak and any impurity peaks. Relative peak areas can be used for initial impurity estimation. For accurate quantification, reference standards for known impurities are required.
Protocol 2: Lab-Scale Palladium Removal by Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1M hydrochloric acid. The basic product will move to the aqueous phase.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Slowly add a base (e.g., 2M sodium hydroxide) to the aqueous layer with stirring until the pH is >10.
-
Extract the basified aqueous layer with a fresh organic solvent (e.g., ethyl acetate). The purified product will now be in the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Visualizing Workflows
Impurity Management Workflow
Caption: A typical workflow for managing impurities in large-scale production.
Data Summary
ICH Q3A Thresholds for Reporting and Identification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2)[11] |
Typical Limits for Elemental Impurities (Palladium)
| Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) | Concentration Limit (ppm or µg/g) (assuming 10g daily dose) |
| Oral | 100 | 10 |
| Parenteral | 10 | 1 |
| Inhalation | 1 | 0.1 |
| Source: Adapted from ICH Guideline Q3D(R1) for Elemental Impurities |
Conclusion
The successful large-scale production of this compound hinges on a robust understanding and control of potential impurities. By implementing a systematic approach to troubleshooting, employing effective purification strategies, and adhering to regulatory guidelines, researchers and drug development professionals can ensure the consistent production of high-quality material. This technical support center serves as a foundational guide to navigate the common challenges and to facilitate the development of safe and effective pharmaceuticals.
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]
-
U.S. Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. [Link]
-
ACS Medicinal Chemistry Letters. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. [Link]
-
PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
- Google Patents. (n.d.). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
-
ResearchGate. (2025). Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation | Request PDF. [Link]
-
Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]
-
ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]
-
CyberLeninka. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. [Link]
-
eScholarship, University of California. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. [Link]
-
Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
-
ResearchGate. (2021). (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Nature. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
National Institutes of Health. (n.d.). (E)-N′-[1-(Thiophen-2-yl)ethylidene]benzohydrazide. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Journal of the American Chemical Society. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]
-
ResearchGate. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | Request PDF. [Link]
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Validation & Comparative
A Practical Guide to the Structural Verification of 1-(Thiophen-2-yl)piperidine using ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth technical analysis for the structural confirmation of 1-(thiophen-2-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Given the notable absence of publicly available, detailed experimental NMR data for this specific molecule[1], this document serves as a crucial reference for researchers. We will present a robust, predicted NMR dataset, a detailed experimental protocol for data acquisition, and a comparative analysis with a foundational analogue, piperidine, to provide a comprehensive framework for spectral interpretation.
The unequivocal structural elucidation of synthesized compounds is the bedrock of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for this purpose, offering unparalleled insight into the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei.[3][4] This guide is designed to empower researchers to confidently verify the successful synthesis of this compound.
Part 1: Predicted NMR Spectral Data for this compound
Due to the scarcity of published experimental spectra, we present a high-quality predicted dataset. These predictions are generated using advanced computational algorithms that model the magnetic environment of each nucleus based on the molecule's 3D geometry. This data provides a reliable benchmark for researchers to compare against their experimentally acquired spectra.
The numbering convention used for signal assignment is as follows:
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 6.95 - 7.05 | dd (doublet of doublets) | J = 5.2, 1.3 | 1H |
| H-3 | 6.80 - 6.90 | dd (doublet of doublets) | J = 3.6, 1.3 | 1H |
| H-4 | 6.65 - 6.75 | dd (doublet of doublets) | J = 5.2, 3.6 | 1H |
| H-2', H-6' (axial & eq.) | 3.10 - 3.20 | m (multiplet) | - | 4H |
| H-3', H-5' (axial & eq.) | 1.65 - 1.75 | m (multiplet) | - | 4H |
| H-4' (axial & eq.) | 1.50 - 1.60 | m (multiplet) | - | 2H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145.5 |
| C-5 | 124.0 |
| C-4 | 120.5 |
| C-3 | 118.0 |
| C-2', C-6' | 53.5 |
| C-3', C-5' | 26.0 |
| C-4' | 24.5 |
Part 2: A Self-Validating Protocol for NMR Data Acquisition
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. This protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Rationale: The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[5][6]
-
Procedure:
-
Accurately weigh 5-10 mg of the purified this compound sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[5]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[7]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Using a Pasteur pipette with a cotton or glass wool plug to filter out any microparticulates, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[6][7] The sample height should be between 40-50 mm.[5]
-
Cap the NMR tube securely and wipe the outside clean to remove any chemical residues.[8]
-
-
-
Instrument Setup & Referencing:
-
Rationale: Proper referencing is critical for comparing experimental data to established values. Tetramethylsilane (TMS) is the universally accepted standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[9][10] Most commercially available deuterated solvents contain a small amount of TMS for this purpose.
-
Procedure:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This step is crucial for maintaining magnetic field stability during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.
-
Reference the spectrum using the TMS signal at 0.00 ppm. If TMS is not present, the residual solvent peak (e.g., CHCl₃ at ~7.26 ppm for ¹H, CDCl₃ at ~77.16 ppm for ¹³C) can be used as a secondary reference.[11]
-
-
-
Data Acquisition:
-
Rationale: Acquisition parameters must be chosen to ensure adequate signal-to-noise and resolution without introducing artifacts.
-
Procedure:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A 45° pulse angle and a recycle delay of 2-5 seconds are typically sufficient for quantitative integration and good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is required compared to ¹H NMR. A recycle delay of 2 seconds is a common starting point.
-
-
Workflow for NMR Analysis
The following diagram illustrates the logical flow from sample preparation to final data interpretation.
Part 3: Comparative Spectral Analysis: this compound vs. Piperidine
To understand the influence of the thiophene substituent on the piperidine ring, we can compare the predicted ¹³C NMR data of our target molecule with the known experimental data for unsubstituted piperidine. This comparison highlights the electronic effects of N-arylation.
Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of the Piperidine Moiety
| Carbon Position | Piperidine (Experimental, in CDCl₃)[12] | This compound (Predicted) | Shift Difference (Δδ) | Causality of Shift |
| C-2', C-6' | 47.8 | 53.5 | +5.7 | Deshielding |
| C-3', C-5' | 27.2 | 26.0 | -1.2 | Minor Shielding |
| C-4' | 25.1 | 24.5 | -0.6 | Minor Shielding |
Interpretation of Chemical Shift Differences
The most significant change occurs at the α-carbons (C-2', C-6'), which are directly attached to the nitrogen atom.
-
Deshielding at C-2'/C-6' (+5.7 ppm): The replacement of a hydrogen atom on the nitrogen (as in piperidine) with an electron-withdrawing aromatic thiophene ring causes a substantial downfield shift (deshielding). The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system of the thiophene ring. This reduces the electron density around the nitrogen and, consequently, around the adjacent C-2' and C-6' carbons, causing them to resonate at a lower magnetic field (higher ppm value). This effect is a hallmark of N-aryl substitution on piperidine rings.[13][14]
-
Minor Shielding at C-3'/C-5' and C-4': The small upfield shifts observed for the β (C-3', C-5') and γ (C-4') carbons are more complex, resulting from a combination of through-bond and through-space electronic effects. However, their positions remain relatively unchanged, confirming the integrity of the piperidine ring structure.
The diagram below illustrates how the electronic properties of the thiophene ring influence the chemical shifts of the piperidine carbons.
Conclusion
The structural verification of this compound by NMR spectroscopy relies on the identification of characteristic signals for both the thiophene and piperidine moieties. Key identifiers include the three distinct aromatic proton signals of the 2-substituted thiophene ring and the significant downfield shift of the piperidine's α-carbon signals (C-2', C-6') to approximately 53.5 ppm. By following the detailed acquisition protocol and using the provided predicted data and comparative analysis as a guide, researchers can confidently and accurately confirm the identity and purity of their synthesized compound.
References
-
Imperial College London. (n.d.). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved from Imperial College London website. [Link]
-
University of Wisconsin-Madison. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from University of Wisconsin-Madison Chemistry Department website. [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from MIT OpenCourseWare website. [Link]
-
Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation website. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from Iowa State University website. [Link]
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Navigating the Labyrinth of Molecular Structure: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 1-(Thiophen-2-yl)piperidine
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. In this guide, we, as senior application scientists, delve into the nuanced world of mass spectrometry to illuminate the fragmentation landscape of 1-(Thiophen-2-yl)piperidine. This analysis is not merely an academic exercise; it is a critical step in understanding the stability, metabolism, and potential interactions of this important heterocyclic scaffold, which is a building block in medicinal chemistry.[1]
This guide will provide an in-depth comparison of the fragmentation patterns of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. Furthermore, we will benchmark these mass spectrometric techniques against other instrumental methods of analysis, offering a holistic perspective on its structural characterization.
The Duality of Ionization: Predicting the Fragmentation Cascades of this compound
The fragmentation of this compound in a mass spectrometer is profoundly influenced by the ionization technique employed. Hard ionization methods like EI induce extensive fragmentation, providing a detailed fingerprint of the molecule's structure. In contrast, soft ionization techniques such as ESI typically yield the protonated molecule with minimal fragmentation, requiring tandem mass spectrometry (MS/MS) to elicit structural information.
Electron Ionization (EI-MS): A High-Energy Approach to Structural Fingerprinting
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) that readily undergoes fragmentation. For this compound (molecular weight: 167.27 g/mol ), the molecular ion peak is expected at an m/z of 167.[1] The subsequent fragmentation is dictated by the inherent structural features: the piperidine ring and the thiophene moiety.
The primary fragmentation pathways anticipated for this compound under EI are driven by the stability of the resulting fragment ions. A dominant fragmentation route for piperidine derivatives is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This leads to the formation of a resonance-stabilized iminium ion.
Key Predicted EI Fragmentation Pathways:
-
α-Cleavage: Loss of a hydrogen radical from the carbon adjacent to the nitrogen in the piperidine ring to form a stable iminium ion.
-
Ring Fission of Piperidine: The piperidine ring can undergo cleavage, resulting in various acyclic fragment ions.
-
Thiophene Ring Fragmentation: The thiophene ring can also fragment, although it is generally more stable than the piperidine ring due to its aromaticity.
Below is a table summarizing the predicted key fragment ions of this compound in EI-MS.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 167 | [C₉H₁₃NS]⁺˙ | Molecular Ion |
| 166 | [C₉H₁₂NS]⁺ | Loss of H• from the piperidine ring (α-cleavage) |
| 124 | [C₇H₈S]⁺˙ | Cleavage of the N-C(thiophene) bond with H transfer |
| 110 | [C₅H₄NS]⁺ | Retro-Diels-Alder type fragmentation of the piperidine ring |
| 97 | [C₄H₃S]⁺ | Thienyl cation |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation |
Diagram of Predicted EI Fragmentation Pathways for this compound
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI-MS): A Softer Touch for Precursor Ion Selection
ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. For this compound, this would correspond to an ion at m/z 168. To obtain structural information, tandem mass spectrometry (MS/MS) is necessary. In ESI-MS/MS, the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID).
The fragmentation in ESI-MS/MS is often initiated at the site of protonation, which for this compound is expected to be the basic nitrogen atom of the piperidine ring. Common fragmentation pathways in ESI-MS/MS of piperidine-containing compounds involve the neutral loss of small molecules.[2]
Key Predicted ESI-MS/MS Fragmentation Pathways:
-
Neutral Loss from Piperidine Ring: The protonated piperidine ring can undergo fragmentation, leading to the loss of neutral molecules such as ethene (C₂H₄) or propene (C₃H₆).
-
Cleavage of the N-C(thiophene) bond: Dissociation of the bond connecting the piperidine and thiophene rings can occur.
The following table outlines the predicted key fragment ions for the [M+H]⁺ ion of this compound in ESI-MS/MS.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment |
| 168 | 140 | C₂H₄ (28 Da) | [C₇H₉NS+H]⁺ |
| 168 | 126 | C₃H₆ (42 Da) | [C₆H₇NS+H]⁺ |
| 168 | 84 | C₄H₄S (84 Da) | [C₅H₁₀N]⁺ |
Diagram of Predicted ESI-MS/MS Fragmentation Pathways for this compound
Sources
A Comparative Guide to the Biological Activity of 1-(Thiophen-2-yl)piperidine Derivatives
The 1-(thiophen-2-yl)piperidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile pharmacological potential. The unique combination of the electron-rich thiophene ring and the saturated piperidine moiety provides a framework that can be readily modified to fine-tune interactions with a variety of biological targets. This guide offers an in-depth comparison of the biological activities of various this compound derivatives, supported by experimental data, to assist researchers in drug discovery and development.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Efficacy
The antimicrobial potential of these derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |
| Derivative A | 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiol | Staphylococcus aureus | 12.5 | [1] |
| Escherichia coli | 25 | [1] | ||
| Derivative B | 4-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | Staphylococcus aureus | 6.25 | [1] |
| Escherichia coli | 12.5 | [1] | ||
| Thiophene Derivative 4 | Benzamide at position 2, piperidin-4-yloxy at ortho position | Colistin-Resistant Acinetobacter baumannii | 16-32 (MIC₅₀) | [2] |
| Colistin-Resistant Escherichia coli | 8-32 (MIC₅₀) | [2] | ||
| Thiophene Derivative 5 | Benzamide at position 2, piperidin-4-yloxy at meta position | Colistin-Resistant Acinetobacter baumannii | 16 (MIC₅₀) | [2] |
| Colistin-Resistant Escherichia coli | 32 (MIC₅₀) | [2] | ||
| Thiophene Derivative 8 | Benzamide at position 2, piperidin-4-yloxy at para position | Colistin-Resistant Acinetobacter baumannii | 32 (MIC₅₀) | [2] |
| Colistin-Resistant Escherichia coli | 32 (MIC₅₀) | [2] |
Experimental Protocol: Disc Diffusion Assay
A common preliminary screening method for antimicrobial activity is the disc diffusion assay. This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.
Methodology:
-
Media Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions, sterilized by autoclaving, and poured into sterile Petri plates. The plates are allowed to solidify in a laminar airflow hood.[3]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.[4]
-
Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of the MHA plate.[4]
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO).[3] Control discs containing only the solvent and a standard antibiotic (e.g., Chloramphenicol) are also placed on the agar surface.[5]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[4]
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[5]
Caption: Workflow for the Antimicrobial Disc Diffusion Assay.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of this compound derivatives is significantly influenced by the nature and position of substituents. For instance, the introduction of a pyrimidine ring and a phenylpiperazine moiety (Derivative B) enhances activity compared to the thiol derivative (Derivative A). Furthermore, the position of the piperidin-4-yloxy group on the benzamide substituent of thiophene derivatives plays a role in their activity against resistant bacterial strains, with the ortho and meta positions showing favorable activity.[2]
Analgesic and Anti-inflammatory Properties
Pain and inflammation are complex physiological processes, and the development of effective and safer analgesics and anti-inflammatory drugs is a continuous effort in medicinal chemistry. Thiophene-piperidine derivatives have shown potential in modulating these pathways.
Comparative Analgesic and Anti-inflammatory Data
The analgesic efficacy is often assessed using the hot plate test, which measures the latency of a pain response to a thermal stimulus. Anti-inflammatory activity is commonly evaluated using the carrageenan-induced paw edema model, where the reduction in paw swelling indicates anti-inflammatory effect.
| Compound ID | Test Model | Dose (mg/kg) | % Inhibition of Edema / Analgesic Effect | Reference |
| Thienopyrimidine derivative 2b | Carrageenan-induced paw edema | 50 | Comparable to indomethacin | [6] |
| Thiophene derivative 15 | Carrageenan-induced paw edema | 50 | 58.46% | [7] |
| Piperidine derivative PD3 | Hot plate test | - | Highly significant analgesic effect (p < 0.01) | [8] |
| Piperidine derivative PD5 | Hot plate test | - | Highly significant analgesic effect (p < 0.01) | [8] |
| Compound 33 | Formalin test (Phase I) | 45 | 34% reduction in nociceptive response | [9] |
| Formalin test (Phase II) | 45 | 53.3% reduction in nociceptive response | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.
Methodology:
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: Test compounds, a standard drug (e.g., indomethacin), and a vehicle control are administered to different groups of animals, typically via oral or intraperitoneal routes.[8]
-
Induction of Inflammation: After a specific time (usually 30-60 minutes) to allow for drug absorption, a subplantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.[8][10]
-
Paw Volume Measurement: The paw volume is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[8]
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.[11]
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Structure-Activity Relationship (SAR) Insights
For analgesic and anti-inflammatory activities, the presence of specific functional groups and their substitution patterns on the thiophene and piperidine rings are crucial. The fusion of a pyrimidine ring to the thiophene core, as seen in thienopyrimidine derivatives, has been shown to be beneficial for anti-inflammatory activity.[6] For analgesic effects, modifications on the piperidine nitrogen, such as the introduction of phenacyl groups, have demonstrated significant activity.[8]
Anticonvulsant Activity: Targeting Neurological Disorders
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The this compound scaffold has been explored for the development of novel anticonvulsant agents.
Comparative Anticonvulsant Efficacy
The anticonvulsant potential of these derivatives is often evaluated in rodent models of seizures, such as the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures. The median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures, is a key quantitative parameter.
| Compound ID | Test Model | ED₅₀ (mg/kg) | Reference |
| Compound 33 | MES | 27.4 | [9] |
| Compound 28 | MES | >30 | [9] |
| Compound 30 | MES | >30 | [9] |
| Compound 31 | MES | >30 | [9] |
| Compound 32 | MES | >30 | [9] |
| PRAX-628 | MES | 0.42 | [12] |
| Carbamazepine (Standard) | MES | 3.8-5.4 | [12] |
| Cenobamate (Standard) | MES | 3.8-5.4 | [12] |
| Lamotrigine (Standard) | MES | 3.8-5.4 | [12] |
| XEN1101 (Standard) | MES | 3.8-5.4 | [12] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical screen for identifying compounds that can prevent the spread of seizures.
Methodology:
-
Animal Preparation: Mice or rats are used for this assay.
-
Compound Administration: The test compounds are administered to the animals, typically intraperitoneally or orally, at various doses.[1][13]
-
Electrode Placement and Anesthesia: Corneal electrodes are used to deliver the electrical stimulus. A drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas before electrode placement.[14][15]
-
Electrical Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.[14]
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered a positive endpoint, indicating anticonvulsant activity.[14][15]
-
Data Analysis: The ED₅₀ value is calculated based on the percentage of animals protected at each dose level.[14]
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Structure-Activity Relationship (SAR) Insights
The anticonvulsant activity of this compound derivatives is highly dependent on the substituents on both the thiophene and piperidine rings. For instance, the incorporation of a benzo[b]thiophene moiety at the 3-position of a pyrrolidine-2,5-dione ring, which is attached to the piperidine, has yielded compounds with potent activity in the MES test.[9] The nature of the substituent on the piperidine nitrogen also plays a critical role in modulating the anticonvulsant profile.
Conclusion
The this compound scaffold represents a versatile platform for the design and development of novel therapeutic agents with a wide range of biological activities. The evidence presented in this guide highlights the potential of these derivatives as antimicrobial, analgesic, anti-inflammatory, and anticonvulsant agents. The structure-activity relationship studies underscore the importance of targeted chemical modifications to optimize the potency and selectivity of these compounds. Further research, including in-depth mechanistic studies and preclinical development, is warranted to fully explore the therapeutic potential of this promising class of molecules.
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A Comparative Guide to the Synthetic Validation of 1-(Thiophen-2-yl)piperidine
This guide provides an in-depth comparison of prevalent synthetic methodologies for obtaining 1-(Thiophen-2-yl)piperidine (CAS: 19983-20-1), a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science.[1] We will dissect three primary synthetic strategies: Palladium-catalyzed Buchwald-Hartwig amination, Nucleophilic Aromatic Substitution (SNAr), and a multi-step sequence involving Grignard reaction followed by reductive amination. Our analysis moves beyond mere procedural outlines to explore the mechanistic rationale, comparative advantages, and practical limitations of each route, supported by experimental protocols and quantitative data.
Introduction to Synthetic Strategies
The core challenge in synthesizing this compound lies in the formation of the C-N bond between the electron-rich thiophene ring and the secondary amine, piperidine. The choice of synthetic route is dictated by factors including starting material availability, desired scale, functional group tolerance, and process economics. This guide evaluates the most direct and field-proven approaches to empower researchers in making informed strategic decisions.
Methodology 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized aryl amine synthesis, offering a robust and versatile method for C-N cross-coupling.[2] This palladium-catalyzed reaction is highly effective for coupling aryl halides or triflates with a wide array of amines, including cyclic secondary amines like piperidine.[3]
Mechanistic Rationale: The catalytic cycle, a cornerstone of this reaction's success, involves three key stages:
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the 2-halothiophene (typically 2-bromothiophene), forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: Piperidine coordinates to the palladium center, followed by deprotonation with a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to form a palladium amide complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding this compound and regenerating the active Pd(0) catalyst.[4]
The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands (e.g., X-Phos, S-Phos) are often optimal as they promote both the oxidative addition and the rate-limiting reductive elimination steps.[5]
Workflow: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Methodology 2: Nucleophilic Aromatic Substitution (SNAr)
Direct SNAr is a classical and often cost-effective method for forming C-N bonds. However, its application to unactivated aromatic systems is limited. For thiophenes, the ring must be rendered sufficiently electrophilic by the presence of strong electron-withdrawing groups (EWGs) to facilitate nucleophilic attack by piperidine.[6]
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: Piperidine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of EWGs (e.g., -NO₂, -CN) at positions that can stabilize the negative charge is crucial.
-
Elimination: The leaving group (typically a halide) is expelled, restoring the aromaticity of the thiophene ring and yielding the final product.[6]
For the synthesis of the parent this compound, this method is generally not viable without ring activation. A starting material such as 2-chloro-5-nitrothiophene would be required, necessitating a subsequent (and often challenging) reduction of the nitro group.[6]
Methodology 3: Convergent Synthesis via Grignard and Reductive Amination
This strategy builds the target molecule in a convergent fashion, first constructing a key intermediate and then finalizing the structure. A patented route for analogous compounds involves the Grignard reaction of a 2-halothiophene with a protected piperidone, followed by further modifications.[7] A variation of this logic can be applied to create this compound.
Synthetic Rationale:
-
Grignard Reaction: 2-Thienylmagnesium bromide (prepared from 2-bromothiophene and magnesium) is reacted with a suitable electrophile that can be converted to an amine. For instance, reaction with an N-protected 4-piperidone would yield a tertiary alcohol.
-
Dehydration & Reduction: The resulting alcohol can be dehydrated to form a tetrahydropyridine intermediate.
-
Reductive Amination: Alternatively, a more direct approach starts with thiophene-2-carboxaldehyde. Reductive amination with piperidine, using a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride, directly forms the target C-N bond. This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced in situ.[1]
Workflow: Comparison of Synthetic Approaches
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A Comparative Guide to Catalytic Systems for Thiophene-Piperidine C-N Coupling
Introduction: The Strategic Importance of the Thiophenyl-Piperidine Scaffold
The carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, particularly in the construction of molecules with profound biological activity. Among the vast array of nitrogen-containing heterocycles, the thiophenyl-piperidine motif is a privileged structure found in numerous pharmaceuticals and advanced materials. Its prevalence stems from the unique electronic properties of the electron-rich thiophene ring coupled with the conformational flexibility and basic nitrogen of the piperidine moiety. This combination is crucial for molecular recognition and binding affinity in drug candidates, including antagonists for various receptors and central nervous system agents.[1]
The synthesis of these vital scaffolds predominantly relies on transition-metal-catalyzed cross-coupling reactions. Historically, harsh methods like nucleophilic aromatic substitution or the classical Ullmann condensation suffered from limited substrate scope, high temperatures, and poor functional group tolerance.[2][3] The advent of modern catalytic systems, primarily based on palladium, copper, and nickel, has revolutionized the accessibility of these compounds, offering milder conditions and broader applicability.[4][5][6]
This guide provides a comparative analysis of the leading catalytic systems for the coupling of thiophene electrophiles with piperidine. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide a validated protocol for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Comparative Analysis of Leading Catalyst Families
The choice of a catalyst for a C-N coupling reaction is a critical decision dictated by factors such as cost, substrate scope, reaction conditions, and catalyst stability. Here, we compare the three most prominent metal-based systems for thiophene-piperidine coupling.
Palladium-Based Catalysts: The Gold Standard of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and widely used method for forming aryl C-N bonds.[2] Its success is largely attributed to the continuous development of sophisticated phosphine ligands that modulate the reactivity and stability of the palladium center.
-
Mechanism & Ligand Evolution: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, coordination and deprotonation of the amine, and reductive elimination to form the product and regenerate the catalyst.[2] The ligands are not mere spectators; their steric bulk and electron-donating properties are crucial. Sterically hindered dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos, SPhos, and RuPhos promote the formation of the catalytically active monoligated palladium species, accelerating the key steps of the cycle and enhancing catalyst longevity.[2][7] For instance, XPhos has been identified as an optimal ligand for coupling piperidine to quinoline systems, demonstrating its efficacy in complex heterocyclic contexts.[8]
-
Performance & Challenges: Palladium catalysts offer high yields, exceptional functional group tolerance, and often operate under relatively mild conditions.[9] However, challenges exist, particularly with sulfur-containing heterocycles like thiophene, which can act as catalyst poisons. Furthermore, side reactions such as hydro-dehalogenation can reduce yields, especially with more basic aliphatic amines like piperidine.[10] Careful optimization of the ligand, base, and solvent is often necessary to mitigate these issues.
Copper-Based Catalysts: The Cost-Effective Workhorse
The Ullmann condensation, the original copper-mediated C-N coupling, has seen a modern resurgence.[3] The primary driver for its renewed interest is the low cost and low toxicity of copper compared to palladium.
-
Mechanism & Modernization: The classical Ullmann reaction required stoichiometric amounts of copper and harsh temperatures (often >200 °C).[3][11] Modern protocols employ catalytic amounts of a copper(I) salt (e.g., CuI) with a chelating ligand, such as 1,10-phenanthroline or various diamines, which solubilize the copper species and facilitate the catalytic cycle.[12][13] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[3] Soluble and efficient catalysts like Copper(I)-thiophene-2-carboxylate (CuTC) have also been developed to promote the coupling of challenging substrates.[14]
-
Performance & Limitations: Copper catalysis is an excellent choice for large-scale synthesis where cost is a major consideration. It is particularly effective for the amination of aryl iodides and activated aryl bromides. However, copper-catalyzed reactions generally require higher temperatures than their palladium counterparts and can have a more limited substrate scope, especially with less reactive aryl chlorides.[3]
Nickel-Based Catalysts: The Emerging Earth-Abundant Alternative
Nickel, being more earth-abundant and economical than palladium, has emerged as a highly promising alternative for cross-coupling reactions.[5]
-
Mechanism & Ligand Systems: Nickel catalysts can mediate C-N coupling through catalytic cycles analogous to palladium. They have shown remarkable efficacy, particularly when paired with N-heterocyclic carbene (NHC) or specialized phosphine ligands.[15][16] Nickel's unique electronic properties can also open up different reaction pathways, including those suitable for direct C-H functionalization, which circumvents the need to pre-halogenate the thiophene starting material.[17]
-
Performance & Scope: Nickel catalysts have demonstrated the ability to couple a wide range of substrates, including sterically hindered thiophenes and unactivated aryl chlorides.[16][18] Recent advances in light-mediated nickel catalysis show promise for conducting these reactions under even milder conditions, often without the need for an external photocatalyst.[19] While the field is rapidly advancing, some nickel systems can be sensitive to air and moisture, requiring stringent reaction setups.
Quantitative Performance Data
To facilitate direct comparison, the following tables summarize the general characteristics and specific performance data of representative catalytic systems for thiophene-piperidine and related couplings.
Table 1: High-Level Comparison of Catalyst Families
| Feature | Palladium-Based | Copper-Based | Nickel-Based |
| Relative Cost | High | Low | Low |
| Abundance | Low | High | High |
| Typical Loading | 0.1 - 2 mol% | 1 - 10 mol% | 1 - 5 mol% |
| Reaction Temp. | Room Temp. - 120 °C | 80 - 150 °C | 60 - 130 °C |
| Ligand Type | Phosphines (Buchwald-type) | Diamines, Phenanthrolines | NHCs, Phosphines |
| Key Advantage | Broadest scope, high yields | Low cost, low toxicity | Couples aryl chlorides, C-H activation |
| Key Disadvantage | Cost, potential S-poisoning | Higher temperatures, limited scope | Air/moisture sensitivity (some systems) |
Table 2: Specific Catalyst Performance in Thiophene Amination
| Catalyst / Ligand | Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | 6-Bromo-thienopyrimidinone | Piperidine | NaOtBu | Toluene | 110 | 50 | [10] |
| Pd(OAc)₂ / Ligand 3* | 2-Chlorobenzothiazole | Piperidine | LiHMDS | Toluene | 100 | 92 | [9] |
| (NHC)Pd(allyl)Cl | 4-Chloroanisole | Piperidine | NaOtBu | Dioxane | 80 | 43 | [20] |
| CuI / α-Benzoin oxime | 2-Bromopyridine | Piperidine | K₂CO₃ | DMSO | 80 | 85 | [13] |
| NiCl₂(dppe) | Aryl Halide | Amine | NaOtBu | Toluene | 100 | Good | [5] |
*Ligand 3 refers to a specific biphenyl phosphine ligand from the cited study.
Mechanistic Pathways and Visualization
Understanding the underlying catalytic cycles is key to troubleshooting and optimizing reactions. The diagrams below illustrate the generally accepted mechanisms for the Buchwald-Hartwig and Ullmann-type C-N couplings.
Buchwald-Hartwig Amination Cycle
Caption: Generalized catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.
Ullmann-Type C-N Coupling Cycle
Caption: A plausible catalytic cycle for the Copper-catalyzed Ullmann-type C-N coupling.
Validated Experimental Protocol: Pd-Catalyzed Thiophene-Piperidine Coupling
This protocol describes a general procedure for the Buchwald-Hartwig amination of a bromothiophene derivative with piperidine, adapted from established methodologies.[10]
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical Buchwald-Hartwig cross-coupling experiment.
Step-by-Step Methodology
-
Catalyst Precursor and Ligand Selection: A common and highly effective combination is a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically demanding phosphine ligand such as XPhos. The ratio of Pd to ligand is critical and is typically around 1:2 to 1:4.
-
Reaction Setup (The "Why"):
-
To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the bromothiophene substrate (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Rationale: Using dried glassware under an inert atmosphere (Nitrogen or Argon) is paramount. The Pd(0) catalyst and, more importantly, the electron-rich phosphine ligands are susceptible to oxidation by air, which would deactivate the catalyst. NaOtBu is a strong, non-nucleophilic base suitable for deprotonating the piperidinium intermediate without competing in side reactions.
-
-
Solvent and Reagent Addition (The "Why"):
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add anhydrous toluene or dioxane (providing a concentration of ~0.1 M) via syringe, followed by piperidine (1.2 equiv).
-
Rationale: Anhydrous solvents are crucial as water can hydrolyze the base and interfere with the catalytic cycle. Toluene or dioxane are high-boiling, relatively non-polar solvents that are excellent for dissolving the organic reagents and achieving the necessary reaction temperatures. A slight excess of the amine is used to drive the reaction to completion.
-
-
Reaction Execution and Monitoring (The "Why"):
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Consistent heating and stirring ensure a homogeneous reaction mixture and a steady reaction rate. Monitoring is essential to determine the point of completion and prevent potential product degradation from prolonged heating.
-
-
Workup and Purification (The "Why"):
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel.
-
Rationale: The aqueous workup removes the inorganic salts (base, halide byproduct) and any water-soluble components. Extraction isolates the desired product in the organic phase. Purification via chromatography is necessary to separate the final product from residual reagents, catalyst, and any side products.
-
Conclusion and Future Outlook
The synthesis of thiophenyl-piperidine derivatives via C-N cross-coupling is a mature field with a robust toolkit of catalytic methods.
-
Palladium-based systems , particularly with modern Buchwald-type ligands, remain the most versatile and reliable choice, offering high yields across a broad substrate scope, albeit at a higher cost.
-
Copper-based catalysts present a highly economical and scalable alternative, making them ideal for industrial applications, though they may require higher temperatures and are often best suited for more reactive aryl halides.
-
Nickel-based systems are the most rapidly developing, providing a cost-effective solution with the unique potential to couple less reactive electrophiles and enable novel transformations like C-H activation.
The selection of an optimal catalyst depends on a project's specific needs: scale, budget, functional group complexity, and available starting materials. For discovery chemistry and complex targets, palladium often provides the fastest route to success. For process development and large-scale manufacturing, copper and nickel are increasingly attractive options.
Future developments will likely focus on enhancing the sustainability of these reactions. This includes the design of catalysts based on more earth-abundant metals, the development of heterogeneous and recyclable catalysts to simplify purification, and the expanded use of photoredox and electrochemical methods to drive reactions under even milder, more energy-efficient conditions.[19][21]
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A Comparative Crystallographic Guide to 1-(Thiophen-2-yl)piperidine Derivatives: Unveiling Conformational Landscapes in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1-(thiophen-2-yl)piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique combination of a flexible saturated piperidine ring and an aromatic, electron-rich thiophene moiety allows for diverse interactions with biological targets, leading to a wide range of pharmacological activities.[1] Understanding the three-dimensional structure of these derivatives is paramount for rational drug design and for elucidating structure-activity relationships (SAR). X-ray crystallography provides the most definitive insight into the solid-state conformation of molecules, offering precise data on bond lengths, bond angles, and torsional angles.
This guide presents a comparative analysis of the X-ray crystallographic data of selected this compound derivatives. Due to the limited availability of crystallographic data for the unsubstituted parent compound and its simple derivatives, this guide will focus on a detailed examination of more complex, yet structurally informative, analogs. We will delve into their synthesis, crystallization, and a comparative analysis of their solid-state conformations. Furthermore, we will explore how alternative techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, can complement crystallographic data to provide a more holistic understanding of the conformational preferences of this important class of molecules.
The Challenge of Crystallizing this compound Derivatives
The inherent flexibility of the piperidine ring and the potential for rotational freedom around the C-N bond connecting the two rings can make the crystallization of this compound derivatives challenging. This often results in oils or amorphous solids rather than the single crystals required for X-ray diffraction. To overcome this, medicinal chemists often introduce additional functional groups that can participate in intermolecular interactions, such as hydrogen bonding or π-π stacking, which can favor the formation of a stable crystal lattice. The derivatives discussed in this guide are examples of such a strategy.
Comparative Crystallographic Analysis
In this section, we will compare the crystal structures of two distinct and complex derivatives containing the thiophene-piperidine framework: Methyl trans-(±)-1-oxo-2-phenethyl-3-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate (Compound 1) and 3-(thiophen-2-yl-carbonyl)-4-(thiophen-2-yl)-1-isopropyl-4-piperidinol (Compound 2) . While not simple derivatives, their crystal structures provide valuable insights into the conformational behavior of the thiophene-piperidine linkage.
Synthesis and Crystallization Protocols
A self-validating protocol is crucial for reproducible results. The synthesis and crystallization methods for our featured compounds are detailed below, explaining the causality behind the experimental choices.
Experimental Protocol 1: Synthesis and Crystallization of Methyl trans-(±)-1-oxo-2-phenethyl-3-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate (Compound 1) [2][3]
-
Rationale: This multi-step synthesis aims to construct the tetrahydroisoquinoline core and subsequently introduce the thiophene moiety. The final esterification step not only modifies the carboxylate group but also provides a handle for purification and crystallization.
-
Step 1: Synthesis of trans-1-oxo-2-phenethyl-3-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid:
-
This precursor is synthesized via a multi-component reaction, a common strategy in medicinal chemistry for building molecular complexity in a single step.[4]
-
-
Step 2: Esterification:
-
Suspend trans-1-oxo-2-phenethyl-3-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (20 g, 0.053 mol) in methanol.
-
Carefully add concentrated sulfuric acid (4.3 ml) as a catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux the reaction mixture for 3 hours. Heating is necessary to overcome the activation energy of the esterification reaction.
-
Allow the mixture to cool and stand overnight to ensure complete reaction and precipitation of the product.
-
Filter the colorless crystals and wash with a water/methanol mixture to remove any remaining acid and unreacted starting material. This yields 18.6 g (90%) of the desired product.
-
-
Crystallization:
-
Dissolve the synthesized compound in a 3:1 mixture of chloroform and ethyl acetate. The choice of solvent system is critical for obtaining high-quality single crystals. A mixture of solvents with different polarities allows for slow evaporation and gradual saturation, which is ideal for crystal growth.
-
Allow the solution to evaporate slowly at room temperature. Slow evaporation is key to forming well-ordered crystals suitable for X-ray diffraction.
-
Experimental Protocol 2: Synthesis and Crystallization of 3-(thiophen-2-yl-carbonyl)-4-(thiophen-2-yl)-1-isopropyl-4-piperidinol (Compound 2) [5]
-
Rationale: This synthesis utilizes a Mannich-type reaction, a classic method for the aminoalkylation of an acidic proton located alpha to a carbonyl group. The reaction is designed to construct the piperidinol ring system with the desired thiophene substitutions in a one-pot procedure.
-
Synthesis:
-
A mixture of a suitable ketone (in this case, a thiophene-containing ketone), paraformaldehyde, and isopropylamine hydrochloride are heated together without a solvent. This solvent-free approach is an example of green chemistry, reducing waste and often accelerating reaction rates.
-
The reaction yields a mixture of the mono-Mannich base and the desired piperidinol.
-
The mono-Mannich base is removed from the reaction mixture.
-
A 5% sodium hydroxide solution is added to the residue, and the mixture is stirred at 313 K (40 °C) for 48 hours. The basic conditions facilitate the cyclization to the piperidinol and the solidification of the product.
-
-
Crystallization:
-
The crude product is purified by recrystallization. While the specific solvent is not detailed in the abstract, common solvents for such compounds include ethanol, isopropanol, or mixtures with water or hexanes. The choice of solvent would be determined empirically to achieve slow crystallization and high-purity crystals.
-
Comparative Analysis of Crystal Structures
The crystallographic data for Compounds 1 and 2 are summarized in the table below, allowing for a direct comparison of their key structural parameters.
| Parameter | Methyl trans-(±)-1-oxo-2-phenethyl-3-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate (Compound 1)[2][3] | 3-(thiophen-2-yl-carbonyl)-4-(thiophen-2-yl)-1-isopropyl-4-piperidinol (Compound 2)[5] |
| Formula | C₂₃H₂₁NO₃S | C₁₇H₂₁NO₂S₂ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 8.8841(3) | 5.9254(2) |
| b (Å) | 30.7095(13) | 8.9579(2) |
| c (Å) | 7.5757(3) | 16.6787(4) |
| α (°) | 90 | 92.570(1) |
| β (°) | 105.472(3) | 99.158(2) |
| γ (°) | 90 | 98.441(2) |
| Piperidine Ring Conformation | Screw-boat | Not specified in abstract |
| Thiophene Ring Orientation | Disordered over two positions (rotated ~180°) | Not specified in abstract |
| Key Dihedral Angles (°) | Benzene ring to major thiophene ring: 83.1(2) | Not specified in abstract |
Analysis of Compound 1:
The piperidine ring within the tetrahydroisoquinolinone system of Compound 1 adopts a screw-boat conformation .[2][3] This is a deviation from the more common chair conformation typically observed in simple piperidine rings. This altered conformation is likely due to the fusion of the piperidine ring with the benzene ring and the presence of bulky substituents. The thiophene ring is disordered, indicating that it can adopt at least two different orientations in the crystal lattice with a rotation of approximately 180° around the C-C bond connecting it to the piperidine ring.[2][3] This suggests a relatively low rotational barrier around this bond in the solid state. The dihedral angle of 83.1° between the benzene ring and the major occupancy thiophene ring indicates a nearly perpendicular arrangement of these two rings.[2][3]
Analysis of Compound 2:
While the abstract for Compound 2 does not explicitly state the piperidine ring conformation, the presence of a hydroxyl group at the 4-position and a bulky isopropyl group on the nitrogen would significantly influence its geometry. In similar 4-hydroxypiperidine derivatives, a chair conformation is often observed, with the substituents adopting either axial or equatorial positions to minimize steric hindrance.[6] The relative stereochemistry of the thiophene-carbonyl and thiophene groups at the 3 and 4 positions, respectively, would be a key determinant of the overall molecular shape.
Comparison and Insights:
The analysis of these two complex derivatives highlights several key points relevant to the broader class of this compound compounds:
-
Conformational Flexibility: The piperidine ring can adopt non-chair conformations, such as the screw-boat form observed in Compound 1 , when incorporated into more rigid, fused ring systems.
-
Rotational Freedom: The thiophene ring can exhibit rotational freedom around its bond to the piperidine ring, as evidenced by the disorder in Compound 1 . This has important implications for how the molecule presents its pharmacophoric groups to a biological target.
-
Influence of Substituents: The nature and position of substituents on both the piperidine and thiophene rings play a crucial role in determining the preferred conformation in the solid state.
Beyond X-ray Crystallography: A Multi-faceted Approach to Conformational Analysis
Given the challenges in obtaining single crystals, a comprehensive understanding of the conformational preferences of this compound derivatives requires the integration of other analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For piperidine derivatives, the coupling constants between vicinal protons, obtained from ¹H NMR spectra, can be used to determine the relative orientation of substituents (axial vs. equatorial) and to infer the conformation of the six-membered ring. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity between protons, further aiding in the elucidation of the three-dimensional structure. For N-acylated piperidines, temperature-dependent NMR can be used to study the rotational barriers around the amide bond.[7][8]
Workflow: Conformational Analysis using NMR
Caption: Workflow for NMR-based conformational analysis.
Computational Chemistry
In the absence of experimental data, computational modeling can provide valuable predictions of molecular conformation.[9] Techniques such as Density Functional Theory (DFT) and molecular mechanics can be used to calculate the relative energies of different conformers and to identify the most stable structures.[10] These computational studies can also be used to rationalize the conformations observed in the solid state and to explore the conformational landscape in different environments, such as in solution or at the active site of a protein.
Workflow: Computational Conformational Analysis
Caption: Workflow for computational conformational analysis.
Conclusion
The X-ray crystallographic analysis of this compound derivatives, even when limited to complex analogs, provides invaluable, high-resolution snapshots of their solid-state conformations. The examples of a tetrahydroisoquinoline derivative and a highly substituted piperidinol reveal the conformational adaptability of the piperidine ring and the rotational freedom of the thiophene substituent. For drug development professionals, this structural information is critical for understanding how these molecules interact with their biological targets.
However, a complete understanding of the structure-activity relationships of this important class of compounds requires a multi-pronged approach. The integration of X-ray crystallography with solution-phase NMR studies and in silico computational modeling provides a more dynamic and comprehensive picture of their conformational preferences. This synergistic approach will undoubtedly accelerate the rational design of new and more effective therapeutic agents based on the this compound scaffold.
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Akkurt, M., Karaca, S., Bogdanov, M. G., Kandinska, M. I., & Büyükgüngör, O. (2009). Methyl trans-(±)-1-oxo-2-phenethyl-3-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1287–o1288. [Link]
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Al-Hourani, B. J., Al-Awaida, W., Al-Qtaitat, A., Al-Adhami, T., Sweidan, K., & Al-Masoudi, N. (2024). Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(5), 496-502. [Link]
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Nesterov, V. N., Naghiyev, F. N., Mamedov, V. A., Kopylovich, M. N., Gurbanov, A. V., & Pombeiro, A. J. L. (2021). Crystal structure and Hirshfeld surface analysis of 3-cyano-4-hydroxy-2-(4-methylphenyl)-6-oxo-N-phenyl-4-(thiophen-2-yl)cyclohexane-1-carboxamide 0.04-hydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(4), 421-426. [Link]
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Senthilkumar, K., & Jeyaraman, R. (2008). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. ResearchGate. [Link]
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Kandinska, M. I., Bogdanov, M. G., & Stanoeva, E. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12591-12613. [Link]
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Banna, H. A., Abu-Dief, A. M., & El-Kamel, A. H. (2022). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 78(10), 1015-1019. [Link]
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Naghiyev, F. N., Mamedov, V. A., Kopylovich, M. N., Gurbanov, A. V., & Pombeiro, A. J. L. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 77(2), 173-178. [Link]
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Lu, X., Liu, J., & Chen, J. (2012). Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o891. [Link]
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Dutkiewicz, G., Siddaraju, B. P., Yathirajan, H. S., Siddegowda, M. S., & Kubicki, M. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. ResearchGate. [Link]
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De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1713-1725. [Link]
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Morytko, M. J., Betschmann, P., Woller, K., Ericsson, A., Chen, H., Donnelly-Roberts, D. L., Namovic, M. T., Jarvis, M. F., Carroll, W. A., & Rafferty, P. (2008). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2093-2096. [Link]
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De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1713-1725. [Link]
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Wodtke, R., Steinberg, J., Köser, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2020). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4'- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. BMC Chemistry, 14(1), 40. [Link]
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Al-Majid, A. M., Barakat, A., Al-Otaibi, A. M., Al-Ghamdi, M. S., Ghabbour, H. A., & Ali, R. (2024). 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 80(11), 1083-1087. [Link]
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assessing the purity of synthesized 1-(Thiophen-2-yl)piperidine by HPLC
Starting the Search
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A Senior Application Scientist's Guide to Biological Assay Validation for Novel 1-(Thiophen-2-yl)piperidine Compounds
This guide provides an in-depth technical framework for the validation of biological assays tailored to a promising class of CNS-active molecules: 1-(thiophen-2-yl)piperidine derivatives. The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[1][2] When combined with a thiophene moiety, these compounds exhibit a range of biological activities, including potential modulation of key enzymes and G-protein coupled receptors (GPCRs) implicated in neurological and psychiatric disorders.[3][4]
The objective of this document is not to provide a rigid set of rules, but to instill a strategic approach to assay validation. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. This guide is intended for researchers, scientists, and drug development professionals dedicated to producing reliable, reproducible, and defensible data in the pursuit of novel CNS therapies.
Chapter 1: The Pillars of Trustworthy Bioassays: A Framework for Validation
Before delving into specific assays, we must establish the foundational principles of validation. Assay validation is the documented process that demonstrates a method is "fit for purpose"—that its performance characteristics are suitable and reliable for the intended analytical applications.[5] The International Council for Harmonisation (ICH) M10 guideline, adopted by the FDA, provides a unified framework for bioanalytical method validation, which we will adapt to our in-vitro discovery context.[6][7]
The core validation parameters, which form the bedrock of a reliable assay, include:
-
Specificity & Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[8] For our purposes, this means distinguishing the compound's specific activity from off-target effects or assay artifacts.
-
Accuracy: The closeness of agreement between the measured value and the nominal or known true value.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV%).
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., incubation time, temperature). This provides an indication of its reliability during normal usage.
The validation process is not a one-time event but a continuous cycle that ensures data integrity from initial development through routine use.
Caption: The continuous lifecycle of a validated biological assay.
Chapter 2: Case Study 1: Monoamine Oxidase (MAO) Inhibition Assay
Context: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that are critical in the metabolism of monoamine neurotransmitters.[9] Their dysfunction is implicated in depression and neurodegenerative disorders like Parkinson's disease, making them a key target for CNS drug discovery.[10][11]
Assay Principle & Comparison: The most common method for high-throughput screening (HTS) of MAO inhibitors is a fluorimetric assay.[12] This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[13] The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a highly fluorescent product. This "mix-and-read" format is simple, sensitive, and adaptable to automation.[10][11]
An alternative, lower-throughput but more direct method, involves chromatographic techniques like HPLC.[13] This method directly measures the depletion of the substrate or the formation of the deaminated product, making it less prone to interference from compounds that might interact with the fluorescent detection system.
| Feature | Fluorimetric HTS Assay | Chromatographic (HPLC) Assay |
| Principle | Indirect; measures H₂O₂ byproduct | Direct; measures substrate/product |
| Throughput | High (384-well plate format) | Low to Medium |
| Sensitivity | High (nanomolar range) | Moderate |
| Interference | Potential from fluorescent compounds or HRP inhibitors | Low; high specificity |
| Primary Use | Primary screening, IC₅₀ ranking | Mechanistic studies, confirmation of hits |
Experimental Protocol: Fluorimetric MAO-B Inhibition Assay
This protocol is adapted for a 96-well plate format to determine the IC₅₀ of novel this compound compounds.
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
MAO-B Enzyme: Recombinant human MAO-B, diluted in Assay Buffer to the desired working concentration.
-
Substrate/Probe Solution: Prepare a working solution containing p-tyramine (MAO substrate), HRP, and a suitable fluorescent probe (e.g., Amplex Red) in Assay Buffer.[12]
-
Test Compound: Prepare a serial dilution of the this compound compound in 100% DMSO, then dilute into Assay Buffer. The final DMSO concentration in the well should be ≤1%.
-
Controls: Include a positive control inhibitor (e.g., Pargyline for MAO-B) and a "no inhibitor" (vehicle) control.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the test compound dilutions or controls to the appropriate wells.
-
Add 25 µL of the diluted MAO-B enzyme solution to all wells except the "no enzyme" blank.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the Substrate/Probe Solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure fluorescence on a plate reader (e.g., λex = 530 nm, λem = 585 nm).[12]
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" wells.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the MAO fluorimetric inhibition assay.
Chapter 3: Case Study 2: Dopamine D2 Receptor Antagonism Assays
Context: The Dopamine D2 receptor (D2R) is a primary target for antipsychotic medications.[14] Many CNS-active compounds, including those with a piperidine scaffold, are designed to modulate D2R activity.[15] Validating the interaction of our novel compounds with D2R requires a multi-faceted approach, comparing direct binding with functional consequences.
Comparative Analysis: Binding vs. Functional Assays
We will compare two gold-standard methods: a radioligand binding assay to measure affinity (how tightly the compound binds) and a functional cAMP assay to measure potency (the concentration required to produce a biological effect).
-
Radioligand Binding Assay: This technique directly quantifies the interaction of a test compound with the D2 receptor. It uses a radiolabeled ligand (e.g., [³H]spiperone), a known high-affinity D2R antagonist, and measures the ability of the test compound to compete for the same binding site on receptor-containing cell membranes.[14][16] The output is an inhibition constant (Ki), which represents the affinity of the compound for the receptor.
-
Functional cAMP Assay: The D2R is a Gαi-coupled receptor. When activated by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17] An antagonist will block this agonist-induced decrease. This assay measures the functional outcome of receptor binding. The output is an IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist response.
| Feature | Radioligand Binding Assay | Functional cAMP Assay |
| Measures | Affinity (Ki) - Direct physical interaction | Potency (IC₅₀) - Biological response |
| System | Cell membranes expressing the receptor | Whole, live cells expressing the receptor |
| Output | Independent of signaling pathway | Dependent on Gαi coupling and cAMP pathway |
| Interpretation | Quantifies binding strength | Quantifies functional antagonism |
| Use Case | Confirm direct target engagement, structure-activity relationships (SAR) for binding | Characterize functional activity (antagonism, partial agonism), SAR for potency |
Experimental Protocol: D2R Radioligand Binding Assay
-
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293) overexpressing the human D2 receptor.
-
Radioligand: [³H]spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[16]
-
Non-specific Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).[16]
-
Test Compound: Serially diluted this compound compound.
-
-
Procedure:
-
In a 96-well plate, combine Assay Buffer, test compound dilutions, [³H]spiperone (at a final concentration near its Kd), and cell membranes.
-
For non-specific binding (NSB) wells, add Haloperidol instead of the test compound. For total binding wells, add vehicle.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[16]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold Assay Buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Caption: Comparison of binding versus functional assay principles for a D2R antagonist.
Conclusion
The validation of biological assays for novel this compound compounds is not a mere procedural hurdle but the very foundation upon which a successful drug discovery program is built. As demonstrated, the choice of assay—be it a high-throughput enzymatic screen or a complex cell-based functional assay—must be guided by the specific scientific question at hand.
By comparing direct target engagement (binding assays) with biological outcomes (functional assays), we gain a comprehensive understanding of a compound's pharmacological profile. Adherence to the principles of validation outlined by regulatory bodies like the FDA ensures that the data generated is accurate, reproducible, and ultimately, trustworthy.[18][19] This rigorous, scientifically-grounded approach is indispensable for making informed decisions, advancing promising chemical series, and ultimately translating novel compounds into effective therapies.
References
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- Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). AssayGenie.com.
- Carradori, S., et al. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology.
- Sandle, T. (2023).
- Cell Biolabs, Inc. Monoamine Oxidase Assays. CellBiolabs.com.
- U.S. Food and Drug Administration. (2018).
- Bhatia, R.
- BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssaySys.com.
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- Indrayanto, G., Putra, G. S., & Suhud, F. (2021). Validation of in-vitro bioassay methods: Application in herbal drug research.
- Rives, M. L., et al. (2013). Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. Journal of Neuroscience Methods, 220(2), 145-154.
- van der Stelt, M., et al.
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A Technical Guide to the Structure-Activity Relationship of 1-(Thiophen-2-yl)piperidine Analogs for CNS Drug Discovery
For researchers, scientists, and drug development professionals, the 1-(thiophen-2-yl)piperidine scaffold represents a privileged structure in the quest for novel therapeutics targeting the central nervous system (CNS). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, synthesizing data from various studies to offer insights into the rational design of potent and selective ligands. We will explore the impact of structural modifications on biological activity, provide exemplary experimental protocols, and present a comparative analysis to guide future drug discovery efforts.
The Rationale: Why this compound?
The this compound core combines two key pharmacophoric elements that are prevalent in a multitude of clinically successful drugs. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common feature in CNS-active compounds, offering a basic nitrogen atom for key receptor interactions and a flexible scaffold for introducing various substituents.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is often employed as a bioisosteric replacement for a phenyl ring.[1][2] This substitution can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and the sulfur atom can participate in unique interactions with biological targets.[1] The strategic combination of these two moieties has led to the discovery of compounds with a wide range of pharmacological activities, including potent and selective ligands for dopamine, serotonin, and sigma receptors.[3][4]
Core Structural Elements and Their Impact on Activity
The SAR of this compound analogs can be systematically explored by considering modifications at three key positions: the thiophene ring, the piperidine ring, and the nature of the linkage between them.
Diagram: Key Modification Sites in this compound Analogs
Caption: Key sites for structural modification on the this compound scaffold.
Structure-Activity Relationship Insights
| Modification Site | Substitution | Inferred Effect on Activity (e.g., Receptor Affinity) | Rationale and Supporting Evidence |
| Thiophene Ring | Small alkyl groups (e.g., methyl) | Generally well-tolerated, may slightly increase lipophilicity. | In related heterocyclic systems, small alkyl groups often fill small hydrophobic pockets in the receptor binding site. |
| Halogens (e.g., Cl, F) | Can increase binding affinity through halogen bonding or by altering electronic properties. | The position of the halogen is critical. For example, in related thiophene-containing ligands, a halogen at the 5-position of the thiophene ring has been shown to be important for activity.[5] | |
| Electron-withdrawing groups (e.g., CN, NO2) | Can modulate the electron density of the thiophene ring, potentially influencing pi-stacking interactions. The impact is highly target-dependent. | Studies on thiophene bioisosteres of spirocyclic σ receptor ligands suggest that the electron density of the thiophene moiety has a significant impact on σ1 receptor affinity.[3] | |
| Electron-donating groups (e.g., OCH3) | Can increase electron density and potentially enhance interactions with electron-deficient regions of the binding pocket. | The introduction of a methoxy group on the thiophene ring has been explored in the context of dopamine receptor ligands.[6] | |
| Piperidine Ring | Small alkyl groups (e.g., methyl at C3 or C4) | Can introduce stereochemical constraints and explore specific sub-pockets within the binding site. The stereochemistry of the substitution is often crucial. | Studies on substituted piperidines have shown that the position and stereochemistry of methyl groups can significantly impact activity and selectivity.[7] |
| Hydroxyl group | Can introduce a hydrogen bond donor/acceptor, potentially increasing affinity and altering solubility. | The presence of a hydroxyl group on the piperidine ring is a common feature in many CNS drugs and can form key interactions with receptor residues. | |
| Phenyl group | Can engage in additional hydrophobic or pi-stacking interactions, but may also increase non-specific binding. | N-phenylpiperazine analogs are a well-studied class of CNS ligands, and the principles can be extrapolated to C-phenylpiperidines. |
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reliability and reproducibility of SAR studies, detailed and validated experimental protocols are essential. Below are representative procedures for the synthesis of a this compound analog and a common biological evaluation method.
Synthesis of 4-Hydroxy-4-(thiophen-2-yl)piperidine: A Reductive Amination Approach
This protocol is adapted from a general method for the synthesis of substituted piperidines.[6]
Workflow Diagram: Synthesis of a this compound Analog
Caption: A general workflow for the synthesis of a substituted this compound analog.
Step-by-Step Protocol:
-
Grignard Reagent Formation: To a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Stir the mixture until the magnesium has been consumed to form the Grignard reagent, 2-thienylmagnesium bromide.
-
Addition to Piperidone: Cool the Grignard reagent solution to 0 °C and slowly add a solution of N-Boc-4-piperidone in anhydrous THF. Allow the reaction to warm to room temperature and stir for several hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-4-hydroxy-4-(thiophen-2-yl)piperidine.
-
Purification of Intermediate: Purify the crude intermediate by column chromatography on silica gel.
-
Boc Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or dioxane) and add a strong acid such as trifluoroacetic acid or hydrochloric acid in dioxane. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent. Dry the organic layer and concentrate to yield 4-hydroxy-4-(thiophen-2-yl)piperidine.
-
Reductive Amination: To a solution of 4-hydroxy-4-(thiophen-2-yl)piperidine and a desired aldehyde in a suitable solvent (e.g., methanol or dichloromethane), add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[6] Add a catalytic amount of acetic acid if necessary. Stir the reaction at room temperature for several hours.
-
Final Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography to obtain the final substituted 1-(alkyl)-4-hydroxy-4-(thiophen-2-yl)piperidine analog.
Biological Evaluation: Dopamine D2 Receptor Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[8][9]
Workflow Diagram: Dopamine D2 Receptor Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the dopamine D2 receptor (e.g., porcine striatum or HEK293 cells transfected with the human D2 receptor).[8]
-
Assay Buffer: Prepare a suitable assay buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EDTA, and 0.1% bovine serum albumin (BSA).
-
Reaction Mixture: In a 96-well plate, combine the membrane homogenate, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound.[8]
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Analysis and Future Directions
The this compound scaffold offers a versatile platform for the design of novel CNS-active compounds. The SAR insights, although inferred from related compound series, provide a rational basis for further optimization.
-
For Dopamine Receptor Ligands: The electronic properties of the thiophene ring and the nature and stereochemistry of substituents on the piperidine ring are critical for achieving high affinity and selectivity for D2-like receptors.
-
For Serotonin Receptor Ligands: The length and flexibility of any linker between the piperidine nitrogen and another pharmacophoric group are often key determinants of activity.
-
For Sigma Receptor Ligands: The overall lipophilicity and the presence of specific hydrogen bond donors and acceptors play a significant role in binding to sigma receptors.[3]
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish a more definitive and quantitative SAR. This would enable the development of predictive computational models to accelerate the discovery of new drug candidates with improved efficacy and safety profiles.
References
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Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed. (2005). ChemBioChem, 6(9), 1641-1647. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (2024). RSC Medicinal Chemistry, 15(1), 23-53. [Link]
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- (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides - Google Patents. (n.d.).
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STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC - PubMed Central. (2018). Nature, 555(7695), 269-274. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023). RSC Medicinal Chemistry, 14(8), 1548-1557. [Link]
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Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. (2016). Thesis. [Link]
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Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - MDPI. (2022). Molecules, 27(19), 6598. [Link]
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Thiophene bioisosteres of spirocyclic σ receptor ligands: relationships between substitution pattern and σ receptor affinity. | Semantic Scholar. (2012). Journal of Medicinal Chemistry, 55(11), 5350-5360. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (2021). Molecules, 26(14), 4337. [Link]
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A Comparative Guide to the Synthetic Pathways of 1-(Thiophen-2-yl)piperidine for the Modern Medicinal Chemist
In the landscape of contemporary drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1-(thiophen-2-yl)piperidine serves as a valuable scaffold and key intermediate in the generation of a diverse array of biologically active molecules. The efficient and scalable synthesis of this building block is therefore of paramount importance to researchers in the pharmaceutical sciences. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering field-proven insights into the practical application and relative merits of each pathway. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to aid in the selection of the most appropriate method for your research needs.
Introduction to the Synthetic Challenge
The formation of the C-N bond between an aromatic heterocycle like thiophene and a saturated amine such as piperidine presents a unique set of synthetic challenges. The electron-rich nature of the thiophene ring can influence its reactivity in traditional cross-coupling reactions, while the nucleophilicity of piperidine must be carefully managed to ensure selective and efficient bond formation. This guide will explore three principal strategies to overcome these challenges: the modern and versatile Buchwald-Hartwig amination, the classic yet effective reductive amination, and the direct approach of nucleophilic aromatic substitution.
Pathway 1: The Elegance of Palladium Catalysis: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and general method for C-N bond formation.[1] This palladium-catalyzed cross-coupling reaction is particularly advantageous for its broad substrate scope and functional group tolerance, making it a go-to method in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that begins with the oxidative addition of an aryl halide (in this case, 2-halothiophene) to a palladium(0) complex. This is followed by the coordination of the amine (piperidine) and subsequent deprotonation by a base to form a palladium-amido complex. The final, crucial step is the reductive elimination of the desired this compound, which regenerates the active palladium(0) catalyst and completes the cycle. The choice of ligand is critical in this process, as it modulates the reactivity and stability of the palladium catalyst, influencing both the rate of reductive elimination and the suppression of side reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative example for the synthesis of this compound via a palladium-catalyzed amination.
Materials:
-
2-Bromothiophene
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL), followed by 2-bromothiophene (1.0 mmol) and piperidine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure this compound.
Pathway 2: The Workhorse of Amine Synthesis: Reductive Amination
Reductive amination is a robust and cost-effective method for the preparation of amines. This two-step, one-pot process involves the formation of an iminium ion intermediate from a carbonyl compound and an amine, followed by its in-situ reduction.[2]
Mechanistic Rationale
The reaction commences with the nucleophilic attack of piperidine on the carbonyl carbon of a suitable thiophene-2-carboxaldehyde or 2-acetylthiophene, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product, this compound. STAB is a particularly effective reagent for this transformation as it is mild enough not to reduce the starting carbonyl compound and is selective for the iminium ion.[3]
Caption: General workflow for reductive amination.
Experimental Protocol: Reductive Amination
This protocol provides a step-by-step guide for the synthesis of this compound using reductive amination.[4]
Materials:
-
Thiophene-2-carboxaldehyde
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a round-bottom flask, add thiophene-2-carboxaldehyde (1.0 mmol) and piperidine (1.1 mmol) in 1,2-dichloroethane (10 mL).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion. A catalytic amount of acetic acid (0.1 mmol) can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture, controlling any potential exotherm.
-
Continue to stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the pure product.
Pathway 3: The Direct Approach: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers the most direct route to this compound, involving the displacement of a leaving group on the thiophene ring by piperidine. However, this pathway is often the most challenging due to the electron-rich nature of the thiophene ring, which disfavors nucleophilic attack.
Mechanistic Rationale
For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, which are absent in the parent thiophene ring. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the success of the reaction. In the absence of strong activating groups, harsh reaction conditions, such as high temperatures and pressures, are often required to drive the reaction forward.
Caption: Mechanism of nucleophilic aromatic substitution.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the synthesis of this compound via nucleophilic aromatic substitution, which may require optimization depending on the specific halothiophene used.
Materials:
-
2-Chlorothiophene or 2-Bromothiophene
-
Piperidine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another high-boiling polar aprotic solvent
Procedure:
-
In a sealed tube or a flask equipped with a reflux condenser, combine 2-halothiophene (1.0 mmol), piperidine (2.0-3.0 mmol), and potassium carbonate (2.0 mmol).
-
Add dimethylformamide (5 mL) as the solvent.
-
Heat the reaction mixture to a high temperature (typically 120-150 °C) and maintain for an extended period (24-48 hours).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction has reached completion or stalled, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain this compound.
Comparative Analysis of Synthetic Pathways
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route based on typical literature reports and our in-house experience.
| Feature | Buchwald-Hartwig Amination | Reductive Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Yield | High (80-95%) | Good to High (70-90%) | Variable (Low to Moderate, 30-60%) |
| Reaction Conditions | Mild to Moderate (80-110 °C) | Mild (Room Temperature) | Harsh (High Temperatures, >120 °C) |
| Reaction Time | Moderate (12-24 h) | Short (2-6 h) | Long (24-48 h) |
| Substrate Scope | Broad | Dependent on carbonyl availability | Limited (requires activated substrates) |
| Functional Group Tol. | Excellent | Good (sensitive to reducing agent) | Poor (intolerant of high temperatures) |
| Reagent Cost & Safety | High (Palladium catalyst, ligands) | Low to Moderate | Low |
| Scalability | Good, but catalyst cost can be a factor | Excellent | Challenging due to harsh conditions |
Conclusion and Recommendations
The choice of synthetic pathway for the preparation of this compound is a critical decision that will be guided by the specific requirements of the research project, including scale, cost, and the presence of other functional groups in more complex derivatives.
-
For versatility and high yield on a small to medium scale, the Buchwald-Hartwig amination is the superior choice. Its broad functional group tolerance makes it ideal for the synthesis of complex analogues where sensitive moieties must be preserved. While the initial investment in the catalyst and ligand is higher, the reliability and excellent yields often justify the cost.
-
For large-scale synthesis where cost is a primary driver, reductive amination presents the most attractive option. This method is operationally simple, utilizes inexpensive reagents, and proceeds under mild conditions, making it highly scalable and economically viable.
-
Nucleophilic aromatic substitution should generally be considered a last resort for this particular transformation. The harsh conditions required often lead to lower yields and can be incompatible with many functional groups. However, for specific substrates where the thiophene ring is appropriately activated, it can offer a direct and metal-free alternative.
By understanding the nuances of each of these synthetic strategies, the medicinal chemist is well-equipped to make an informed decision that best aligns with their synthetic goals, ultimately accelerating the pace of drug discovery and development.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Extension of the sequence to 2‐chlorothiophene and proposed mechanism to rationalize the degradation of 2a. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
- Matassini, C., Clemente, F., & Franci, G. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Google Patents. (n.d.). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
-
Sciencemadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Simulated Mechanism for Palladium-Catalyzed, Directed γ-Arylation of Piperidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
-
University of Strathclyde. (n.d.). Palladium catalyzed N-arylation of hydroxylamines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(Thiophen-2-yl)piperidine
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are only part of the equation in the laboratory. The responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our personnel, the integrity of our facilities, and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 1-(Thiophen-2-yl)piperidine, a compound frequently utilized in medicinal chemistry and drug development for targeting the central nervous system.[1]
Core Principles of Chemical Waste Management
The foundation of any chemical disposal procedure rests on a thorough understanding of the regulatory landscape and the inherent hazards of the substance. The Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a clear framework for managing hazardous waste in a laboratory setting.[2][5][6][7][8] All chemical waste should be treated as hazardous unless explicitly determined to be non-hazardous.[9]
Hazard Assessment of this compound
To establish a safe disposal protocol, we must first understand the potential hazards. This assessment is based on the known properties of its structural precursors, thiophene and piperidine.
| Hazard Category | Analysis based on Structural Components | Potential Classification |
| Flammability | Thiophene is a highly flammable liquid and vapor.[10][11] Piperidine is also a highly flammable liquid. It is therefore prudent to assume that this compound is a flammable substance. | Flammable Liquid |
| Toxicity | Piperidine is toxic if swallowed, inhaled, or in contact with skin.[12][13][14] Thiophene is harmful if swallowed. Therefore, this compound should be handled as a toxic substance. | Acutely Toxic |
| Corrosivity | Piperidine causes severe skin burns and eye damage.[13][14] This indicates a high likelihood of corrosive properties in the derivative compound. | Corrosive |
| Environmental | Thiophene is harmful to aquatic life with long-lasting effects. Improper disposal could lead to significant environmental contamination.[2][15] | Environmental Hazard |
Given this assessment, this compound must be managed as flammable, toxic, corrosive, and environmentally hazardous waste .
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound and associated waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure a comprehensive PPE protocol is in place.[16]
-
Gloves: Double-gloving with chemical-resistant nitrile gloves is mandatory to prevent skin contact.[16]
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.[16]
-
Lab Coat: A dedicated, chemical-resistant lab coat must be worn.
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[13]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[2][3][17]
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a dedicated, properly labeled hazardous waste container.[9][16]
-
The container must be made of a material compatible with the chemical and any solvents used.[2][16]
-
Crucially, do not mix this waste with other waste streams, especially oxidizing agents , as thiophene can react violently with them.[10]
-
-
Solid Waste:
-
Sharps Waste:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[16]
-
Step 3: Container Management and Labeling
Adherence to OSHA and EPA container requirements is mandatory.[2][4][5]
-
Container Integrity: Use containers that are in good condition, free from leaks or damage, and have a secure, screw-on cap.[2][16]
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream. Do not use abbreviations or chemical formulas.[16]
-
The specific hazards (e.g., Flammable, Toxic, Corrosive).
-
The date of accumulation.
-
-
Container Status: Keep waste containers closed at all times, except when adding waste.[4]
Step 4: Storage and Accumulation
Proper storage of hazardous waste is a key component of laboratory safety.[6][9]
-
Location: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.[2]
-
Secondary Containment: Place waste containers in a secondary containment system, such as a spill tray, to contain any potential leaks.[8][17]
-
Incompatible Materials: Ensure that the waste is stored away from incompatible materials, particularly strong oxidizing agents.[6]
-
Quantity Limits: Be aware of and adhere to the quantity limits for hazardous waste accumulation in a satellite area as defined by the EPA.[4][9]
Step 5: Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3][16]
-
Treatment Method: This type of chemical waste will likely require high-temperature incineration by a specialized facility to ensure complete destruction.[13][16]
-
Documentation: Maintain accurate records of the waste generated and disposed of, in accordance with your institution's policies and EPA regulations.[2][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Spills and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department.[9] Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[9] Do not attempt to clean up a significant spill without proper training and equipment.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility in the laboratory. The proper management of chemical waste is not an afterthought but an integral part of the scientific process.
References
- 1. Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE | lookchem [lookchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. epa.gov [epa.gov]
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- 7. resources.duralabel.com [resources.duralabel.com]
- 8. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. ICSC 1190 - THIOPHENE [chemicalsafety.ilo.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. peptide.com [peptide.com]
- 14. carlroth.com [carlroth.com]
- 15. hopemaxchem.com [hopemaxchem.com]
- 16. benchchem.com [benchchem.com]
- 17. acewaste.com.au [acewaste.com.au]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Thiophen-2-yl)piperidine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested safety and handling protocols for 1-(Thiophen-2-yl)piperidine (CAS No. 19983-20-1), a heterocyclic amine with potential applications in central nervous system drug development.[1] The procedures outlined here are synthesized from available safety data, information on structurally similar compounds, and established principles of laboratory safety to ensure the well-being of personnel and the integrity of research.
Hazard Assessment: Understanding the Risk Profile
While comprehensive toxicological data for this compound is limited, its structural components—a piperidine ring and a thiophene group—necessitate stringent precautions. The parent compound, piperidine, is known to be toxic, flammable, and capable of causing severe skin burns and eye damage.[2][3] A safety data sheet for the specific compound indicates it is harmful if swallowed (H302). Furthermore, a close structural analog, 1-Ethyl-2-(thiophen-3-yl)piperidine, is classified as a skin, eye, and respiratory irritant.[4]
Therefore, we must operate under the assumption that this compound presents the following potential hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Potential to cause skin irritation or chemical burns upon contact.[4]
-
Serious Eye Damage/Irritation: High risk of causing serious eye irritation or damage.[4]
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[4]
The Hierarchy of Controls: Beyond PPE
Before detailing personal protective equipment, it is critical to emphasize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.[2]
-
Engineering Controls: All work involving this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Keep quantities to the minimum required for the experiment and maintain clear labeling on all containers.[6]
Personal Protective Equipment (PPE): A Mandated Protocol
A comprehensive PPE strategy is mandatory for all handling operations. The following table summarizes the required equipment, which is detailed further in the subsequent sections.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield is required over goggles when handling larger quantities (>50 mL) or during operations with a high splash potential. | Protects against splashes and aerosols that can cause serious, irreversible eye damage.[2][4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) tested to the EN 374 standard. Ensure a sufficient breakthrough time for the duration of the task. | Prevents skin contact, as piperidine derivatives can be absorbed through the skin and cause irritation or burns.[2][7][8] |
| Body Protection | A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. A chemical-resistant apron should be worn over the lab coat when handling larger volumes. | Minimizes skin exposure from spills or splashes and provides a removable barrier in case of contamination.[2][9] |
| Respiratory Protection | Generally not required when work is performed within a properly functioning chemical fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Protects against inhalation of irritating vapors, especially in non-routine situations.[2][9] |
Operational Plans: Step-by-Step Methodologies
Adherence to standardized procedures is crucial for minimizing risk. The following protocols provide a self-validating system for safe handling, from preparation to disposal.
Protocol 1: PPE Donning and Doffing Sequence
-
Donning (Putting On):
-
Put on the laboratory coat and ensure it is fully buttoned.
-
Put on chemical splash goggles.
-
Wash and dry hands thoroughly.
-
Put on the first pair of nitrile gloves.
-
Put on a second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves by peeling them off without touching the external surface with bare skin. Dispose of them in the designated chemical waste container.
-
Remove the laboratory coat, turning it inside out to contain any surface contamination, and hang it in its designated location.
-
Remove safety goggles.
-
Remove the inner pair of gloves using the same technique as the outer pair.
-
Wash hands thoroughly with soap and water.
-
Protocol 2: Safe Handling and Disposal Workflow
The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Protocol 3: Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open.[4] Do not wear contact lenses when handling this chemical.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]
-
Spill: Evacuate the immediate area. If the spill is large or ventilation is inadequate, contact your institution's emergency response team. For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.[8][10]
References
- 4-Piperidinopiperidine - Santa Cruz Biotechnology. (n.d.).
- Cas 19983-20-1, 1-(THIEN-2-YL)-PIPERIDINE - LookChem. (n.d.).
- Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine - Benchchem. (n.d.).
- PIPERIDINE. (n.d.). New Jersey Department of Health.
- 1-Ethyl-2-(thiophen-3-yl)piperidine - AK Scientific, Inc. (n.d.).
- Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
- Safety Data Sheet: Piperidine - Carl ROTH. (n.d.).
- This compound | C9H13NS | CID 12181160 - PubChem. (n.d.). National Center for Biotechnology Information.
- Safety Data Sheet: Piperidine - Carl ROTH. (n.d.).
- This compound - ChemScene. (n.d.).
- Safety Data Sheet: Piperidine - Carl ROTH. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information.
- SAFETY IN CHEMICAL LABORATORIES. (n.d.). The University of the West Indies, Mona.
- Lab Safety Rules and Guidelines. (n.d.).
- This compound | 19983-20-1 - Sigma-Aldrich. (n.d.).
- School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention.
- Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
- This compound | 19983-20-1 - BLD Pharm. (n.d.).
Sources
- 1. Cas 19983-20-1,1-(THIEN-2-YL)-PIPERIDINE | lookchem [lookchem.com]
- 2. nj.gov [nj.gov]
- 3. carlroth.com [carlroth.com]
- 4. aksci.com [aksci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. cdc.gov [cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
